2,5-Dichloronicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKLQPMSJKTZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384128 | |
| Record name | 2,5-Dichloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75291-86-0 | |
| Record name | 2,5-Dichloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dichloronicotinamide: Properties, Structure, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dichloronicotinamide is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Characterized by its dichlorinated pyridine ring and a carboxamide group at the 3-position, this compound possesses a unique reactivity profile that makes it a valuable building block in both the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, and its primary applications. The information herein is intended to equip researchers and development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Molecular Structure and Identification
The structural foundation of this compound is a pyridine ring, a six-membered heterocycle containing one nitrogen atom. The molecule is substituted with chlorine atoms at the 2 and 5 positions and a carboxamide group (-CONH₂) at the 3 position. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.
Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 75291-86-0 | [1][2] |
| Molecular Formula | C₆H₄Cl₂N₂O | [1][2] |
| Molecular Weight | 191.01 g/mol | [1][2] |
| InChI | InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | [1] |
| SMILES | C1(Cl)=NC=C(Cl)C=C1C(N)=O | [1] |
Physicochemical Properties
This compound is typically supplied as a white crystalline powder.[1] Its physical and chemical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White powder | [1] |
| Density | 1.524 g/cm³ | [2] |
| Boiling Point | 280.9°C at 760 mmHg | [2] |
| Flash Point | 123.7°C | [2] |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
Synthesis and Mechanism
The most common and direct route to synthesizing this compound is a two-step process starting from 2,5-dichloronicotinic acid.[1][2] This method is efficient and relies on well-established organic chemistry transformations.
Synthetic Pathway Overview
The synthesis involves the initial conversion of the carboxylic acid group of 2,5-dichloronicotinic acid into a more reactive acyl chloride. This intermediate is then subjected to amidation to yield the final product.
Figure 2: Synthetic workflow for this compound.
Causality of Reagents and Conditions
-
Acyl Chloride Formation: 2,5-dichloronicotinic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred in laboratory and industrial settings because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. This step is critical as the resulting acyl chloride is significantly more electrophilic and reactive than the parent carboxylic acid, making it susceptible to nucleophilic attack by an amine.
-
Amidation: The highly reactive 2,5-dichloronicotinoyl chloride is then treated with an ammonia source, such as aqueous ammonium hydroxide or ammonia gas dissolved in an appropriate solvent. The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. The reaction is typically exothermic and must be controlled by cooling to prevent side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on standard chemical principles. Researchers should optimize conditions based on their specific equipment and scale.
Step 1: Formation of 2,5-Dichloronicotinoyl Chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture.
-
Add 2,5-dichloronicotinic acid (1.0 eq) to the flask.
-
Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask. A solvent such as toluene or dichloromethane may be added, although thionyl chloride can also serve as the solvent if used in large excess.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Expertise Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent and accelerates the formation of the acyl chloride.
-
Heat the reaction mixture to reflux (typically 70-80°C) and stir for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2,5-dichloronicotinoyl chloride is a solid or oil and is often used in the next step without further purification due to its reactivity.
Step 2: Amidation to form this compound
-
Cool an ice-chilled beaker of concentrated ammonium hydroxide (NH₄OH, ~5-10 eq) in an ice bath.
-
Dissolve the crude 2,5-dichloronicotinoyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran or dioxane).
-
Slowly add the acyl chloride solution dropwise to the cold, stirring ammonium hydroxide solution. Trustworthiness Note: This addition must be slow and controlled. The reaction is highly exothermic, and rapid addition can lead to side reactions and reduced yield.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted ammonia and ammonium salts, followed by a small amount of cold ethanol or ether to facilitate drying.
-
Dry the product under vacuum to yield crude this compound. For higher purity, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed.
Key Applications and Research Context
This compound is primarily valued as a versatile chemical intermediate. Its applications stem from the reactivity of the chlorine atoms on the pyridine ring, which can be displaced or modified in subsequent synthetic steps.
-
Agrochemical Synthesis: A well-documented application is its use as a precursor in the synthesis of the pesticide intermediate 2,5-dichloro-3-fluoropyridine.[1][2] This transformation highlights the ability to selectively modify the pyridine ring, a common strategy in developing new agrochemicals. The precursor, 2,5-dichloronicotinic acid, is also a key building block in formulating herbicides and pesticides.[3]
-
Pharmaceutical Intermediate: The compound is broadly classified as a pharmaceutical intermediate.[1][2] While specific drug targets for the amide itself are not widely published, its precursor, 2,5-dichloronicotinic acid, is used in the synthesis of potential anti-inflammatory and anti-cancer agents.[3] This suggests that this compound is a valuable scaffold for creating libraries of compounds for drug discovery, where the amide group can provide a key hydrogen bonding point for interaction with biological targets.
Safety, Handling, and Storage
As an irritant (Hazard Code: Xi), proper handling of this compound is essential to ensure laboratory safety.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling the compound.[4][5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the dust.[4][6]
-
Exposure Response:
-
Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media. Combustion may produce toxic fumes, including nitrogen oxides and hydrogen chloride.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6] Recommended storage is under refrigeration at 2-8°C.[1]
Conclusion
This compound is a strategically important molecule in synthetic organic chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable building block for developing new molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher or scientist aiming to leverage its synthetic potential.
References
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This compound. ChemBK. [Link]
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A Comprehensive Technical Guide to 2,5-Dichloronicotinamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 2,5-Dichloronicotinamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document will delve into its fundamental properties, synthesis, and potential applications, offering valuable insights for professionals in research and development.
Core Properties of this compound
This compound is a chlorinated pyridine derivative with the chemical formula C₆H₄Cl₂N₂O. Its structure, characterized by a pyridine ring substituted with two chlorine atoms and a carboxamide group, makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 75291-86-0 | [1][2] |
| Molecular Weight | 191.01 g/mol | [1][2] |
| Molecular Formula | C₆H₄Cl₂N₂O | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 154-155 °C | [3] |
| Boiling Point | 323.7 °C at 760 mmHg | [3] |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound: A Step-by-Step Protocol
The primary route for the synthesis of this compound involves a two-step process starting from 2,5-dichloronicotinic acid. This method is widely adopted for its efficiency and scalability.
Step 1: Formation of 2,5-Dichloronicotinoyl Chloride
The initial step is the conversion of 2,5-dichloronicotinic acid to its corresponding acid chloride. This is a standard chemical transformation that activates the carboxylic acid for subsequent amidation.
Protocol:
-
To a solution of 2,5-dichloronicotinic acid in an inert solvent such as dichloromethane or toluene, add a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose. The reaction is typically carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.
-
Progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield crude 2,5-dichloronicotinoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amidation to this compound
The activated acid chloride is then reacted with an ammonia source to form the final product, this compound.
Protocol:
-
The crude 2,5-dichloronicotinoyl chloride is dissolved in a suitable aprotic solvent.
-
The solution is then treated with a source of ammonia. This can be aqueous ammonia, ammonium hydroxide, or ammonia gas bubbled through the solution.
-
The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the reaction is complete, the product is isolated by filtration if it precipitates, or by extraction following the addition of water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system to obtain a high-purity product.
Figure 1: General Synthesis Workflow for this compound.
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its utility stems from the reactivity of the chlorine and amide functionalities, which allow for a variety of chemical modifications.
Pharmaceutical Intermediate
While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a key precursor for the synthesis of various therapeutic agents. The nicotinamide scaffold is present in numerous biologically active compounds. For instance, derivatives of nicotinamide have been investigated for their potential as:
-
Antifungal Agents: By modifying the nicotinamide structure, researchers have developed potent inhibitors of fungal enzymes such as succinate dehydrogenase and glycosylphosphatidylinositol (GPI) biosynthesis enzymes.
-
Anti-tubercular Agents: Nicotinamide derivatives have shown promise as inhibitors of essential mycobacterial enzymes, such as MmpL3, which is involved in cell wall synthesis.
A key transformation of this compound is its conversion to 2,5-dichloro-3-aminopyridine through Hofmann degradation.[4] This amino derivative is a valuable building block for further elaboration in drug discovery programs.
Agrochemical Intermediate
In the agrochemical sector, this compound is a precursor for the synthesis of certain pesticides. A notable application is in the preparation of 2,5-dichloro-3-fluoropyridine, a key intermediate for various herbicidal and insecticidal compounds.[4] The introduction of a fluorine atom can significantly enhance the biological activity and metabolic stability of the final product.
Figure 2: Key Applications of this compound.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its use in regulated industries. Several analytical techniques can be employed for its characterization and quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A typical method would involve:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance, typically around 260-280 nm.
This method can effectively separate this compound from its starting materials, intermediates, and potential by-products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable tool for the analysis of this compound, particularly for identifying and quantifying volatile impurities.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Injection: The sample is dissolved in a volatile organic solvent and injected into the GC.
-
Detection: The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the compound and any impurities.
Conclusion
This compound is a fundamentally important chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and versatile reactivity make it a valuable building block for organic chemists. A thorough understanding of its properties, synthesis, and analytical methods is essential for researchers and scientists working in these fields.
References
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ChemBK. This compound. [Link]
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LookChem. Cas 59782-85-3,2,5-Dichloronicotinic acid. [Link]
- Google Patents. CN102532008A - Novel method for synthesizing 2,5-dichloro-3-fluoropyridine.
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- 3. spectrabase.com [spectrabase.com]
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A Senior Application Scientist's Guide to the Synthesis of 2,5-Dichloronicotinamide from 2,5-Dichloronicotinic Acid
This guide provides an in-depth technical exploration of the synthesis of 2,5-dichloronicotinamide, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] We will move beyond simple procedural lists to dissect the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also adapt and troubleshoot it with a high degree of scientific rigor. Our focus is on field-proven, reliable methods, emphasizing the causality behind experimental choices and incorporating critical safety and validation checkpoints.
The Foundational Challenge: Why Direct Amidation is Inefficient
The direct reaction between a carboxylic acid and an amine (in this case, an ammonia source) to form an amide is conceptually simple. However, in practice, it is a thermodynamically unfavorable process at standard temperatures. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a stable and highly unreactive ammonium carboxylate salt.[3][4] To overcome this energy barrier and achieve an efficient synthesis, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby "activating" the carbonyl carbon for nucleophilic attack. This guide will focus on the most robust and widely adopted activation strategy: conversion to an intermediate acyl chloride.
The Acyl Chloride Pathway: A Tale of Two Reagents
The conversion of 2,5-dichloronicotinic acid to its corresponding acyl chloride is the pivotal step in this synthesis. This highly reactive intermediate is not typically isolated and is used in situ for the subsequent amidation.[4][5] Two reagents dominate this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Method A: Thionyl Chloride (SOCl₂) Mediated Synthesis
Thionyl chloride is a cost-effective and highly efficient reagent for this transformation.[6] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[7] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[6]
The mechanism involves a nucleophilic attack by the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement to form the acyl chloride.[3][7]
This protocol is adapted from established one-pot amidation procedures.[8]
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Charge the flask with 2,5-dichloronicotinic acid (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., toluene, ~5 mL per gram of acid).
-
Acyl Chloride Formation: Begin stirring the suspension and slowly add thionyl chloride (1.2 - 1.5 eq) via the dropping funnel. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to accelerate the reaction.
-
Reaction Monitoring: Heat the mixture to reflux (typically 70-80°C) for 2-4 hours. The reaction is complete when gas evolution (SO₂/HCl) ceases and the initial solid has dissolved, forming a clear solution.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This step is crucial and must be performed with an appropriate acid trap.
-
Amidation: Re-dissolve the crude acyl chloride residue in a fresh portion of anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Cool the flask in an ice bath (0°C).
-
Ammonia Addition: Slowly add a source of ammonia, such as concentrated ammonium hydroxide (2.0-3.0 eq), dropwise while maintaining the temperature below 10°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. The product may precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water to remove ammonium salts, and then with a small amount of cold solvent (e.g., diethyl ether) to remove non-polar impurities.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Hazard | Prevention & Mitigation |
| Extreme Corrosivity | Causes severe skin burns and eye damage.[9][10] Always handle in a chemical fume hood. Wear a lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[11] |
| Toxicity | Toxic if inhaled.[9] Ensure the fume hood has adequate airflow. An emergency shower and eyewash station must be immediately accessible.[12] |
| Violent Reaction with Water | Reacts violently with water to release toxic HCl and SO₂ gas.[9][10] Ensure all glassware is scrupulously dry. Never quench a reaction with water while a significant excess of thionyl chloride is present. Use dry chemical extinguishers for fires; do not use water.[11] |
Method B: Oxalyl Chloride ((COCl)₂) Mediated Synthesis
Oxalyl chloride is an excellent alternative to thionyl chloride. A key advantage is that its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, simplifying removal post-reaction.[13] This reaction is almost always catalyzed by a small amount of DMF.
The mechanism involves the initial formation of a Vilsmeier-Haack type reagent from the reaction of oxalyl chloride and catalytic DMF.[14][15] This highly reactive intermediate then reacts with the carboxylic acid to generate the acyl chloride, regenerating the DMF catalyst in the process.[14]
-
Reaction Setup: In a fume hood, add 2,5-dichloronicotinic acid (1.0 eq) to a dry flask with a stir bar under a nitrogen atmosphere. Add an anhydrous solvent such as DCM (~10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours until gas evolution ceases.
-
Solvent Removal: Remove the solvent and any excess reagent under reduced pressure.
-
Amidation & Workup: Follow steps 5-9 from the thionyl chloride protocol. The workup procedure is identical.
| Hazard | Prevention & Mitigation |
| High Toxicity & Corrosivity | Causes severe burns and is toxic.[16] Handle exclusively in a chemical fume hood. Wear full personal protective equipment (PPE), including a face shield and appropriate gloves.[16] |
| Moisture Sensitivity | Reacts with water, potentially vigorously, to produce HCl, CO₂, and CO.[16] Ensure all glassware is dry and the reaction is performed under an inert atmosphere. |
| Byproduct Hazard | Produces carbon monoxide (CO), a toxic and flammable gas. Ensure the fume hood exhaust is functioning correctly. |
Alternative & Green Synthetic Strategies
While the acyl chloride route is robust, modern drug development emphasizes sustainable and atom-economical methods. Researchers should be aware of alternative approaches that avoid hazardous reagents.[17]
-
Direct Catalytic Amidation: Methods using catalysts like boric acid or ceric ammonium nitrate can facilitate the direct coupling of carboxylic acids and amines, often under solvent-free or microwave conditions, by forming reactive intermediates.[18][19]
-
Enzymatic Synthesis: Biocatalysis, for instance using enzymes like Candida antarctica lipase B (CALB), offers a highly selective and green route to amide bond formation in organic solvents without the need for activating agents.[20]
These methods, while promising, may require more specific optimization for the 2,5-dichloronicotinic acid substrate.
Product Purification and Characterization: The Self-Validating System
A synthesis is only as good as its purification and characterization. This final stage validates the success of the reaction and ensures the product meets the required specifications for downstream applications.
Purification
The primary impurity after the reaction is likely unreacted 2,5-dichloronicotinic acid. A simple and effective purification strategy can be adapted from known methods for separating nicotinamide from nicotinic acid.[21]
-
Acid Removal Wash: Suspend the crude product in a non-polar organic solvent like toluene or benzene.
-
Selective Solubilization: Add a tertiary amine (e.g., triethylamine or morpholine). The amine will react with the acidic starting material to form a salt that is soluble in the organic solvent, while the neutral amide product remains insoluble.
-
Isolation: Filter the solid product, wash with fresh solvent to remove the dissolved acid-amine salt, and dry under vacuum.
-
Recrystallization: For higher purity, recrystallize the product from a suitable solvent like an ethanol/water mixture.[22]
Characterization
The identity and purity of the final this compound should be unequivocally confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons on the pyridine ring. The two amide protons (-CONH₂) will typically appear as a broad singlet. The chemical shifts and splitting patterns of the two remaining ring protons will confirm the 2,5-dichloro substitution pattern.[23] |
| ¹³C NMR | The spectrum will show six distinct carbon signals. The most downfield signal will correspond to the carbonyl carbon of the amide (~165-170 ppm). The other five signals will be in the aromatic region, corresponding to the carbons of the pyridine ring. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of this compound (C₆H₄Cl₂N₂O, MW: 191.01).[2] A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) will be a definitive indicator. |
| Infrared (IR) Spectroscopy | The spectrum should exhibit a strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹) and N-H stretching bands (~3200-3400 cm⁻¹). |
Conclusion
The synthesis of this compound from 2,5-dichloronicotinic acid is most reliably achieved through the formation of an intermediate acyl chloride using either thionyl chloride or oxalyl chloride. The choice between these reagents often depends on the scale of the reaction and equipment availability, with the oxalyl chloride method offering easier byproduct removal. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for a successful and safe synthesis. Finally, rigorous purification and spectroscopic characterization are essential to validate the identity and purity of the final product, ensuring its suitability for advanced applications in research and development.
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Beni, Z., et al. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. Retrieved from [Link]
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(n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. NJ.gov. Retrieved from [Link]
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Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
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(2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Retrieved from [Link]
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(2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. RSC Publishing. Retrieved from [Link]
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(2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]
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(n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]
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(2024). This compound. ChemBK. Retrieved from [Link]
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(n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. Retrieved from [Link]
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(n.d.). 2,6-Dichloronicotinic acid. PubChem. Retrieved from [Link]
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(n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. Retrieved from [Link]
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Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465. Retrieved from [Link]
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(2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. ScienceDirect. Retrieved from [Link]
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(2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Retrieved from [Link]
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(n.d.). 13 C NMR spectra of 2,5-dichloro-3,6-bis-methylamino-[18][19]benzoquinone. ResearchGate. Retrieved from [Link]
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(n.d.). Reduction of amide PhCON(CH2)5 based on C=O activation with (COCl)2 and subsequent FLP‐catalyzed hydrogenation with H2. ResearchGate. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,5-Dichloronicotinamide
Introduction
2,5-Dichloronicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. The introduction of chlorine atoms onto the pyridine ring significantly alters its electronic properties and potential biological activity, making it a molecule of interest for researchers in medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount, and this is achieved through the application of various spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a framework for its unambiguous identification and characterization. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and extensive experience with related molecular scaffolds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of the atoms.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides due to its ability to solubilize the sample and slow down the exchange of amide protons with any residual water, making them more likely to be observed.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon atom. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are required compared to ¹H NMR.
-
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the two protons of the amide group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 8.5 - 8.7 | Doublet (d) | 1H | H-6 | The proton at position 6 is ortho to the ring nitrogen, which is strongly electron-withdrawing, leading to a significant downfield shift. It will be split by the proton at H-4 into a doublet. |
| ~ 8.2 - 8.4 | Doublet (d) | 1H | H-4 | The proton at position 4 is also on the electron-deficient pyridine ring. Its chemical shift is influenced by the adjacent chlorine and the amide group. It will be split by the proton at H-6. |
| ~ 7.5 - 8.0 (broad) | Singlet (br s) | 2H | -NH₂ | Amide protons often appear as broad singlets due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. Their chemical shift can be highly variable depending on the solvent and concentration. |
Predicted ¹³C NMR Spectral Data for this compound
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon backbone of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~ 165 - 170 | C=O | The carbonyl carbon of the amide group is expected in this downfield region. |
| ~ 150 - 155 | C-6 | This carbon is adjacent to the electronegative ring nitrogen, causing a downfield shift. |
| ~ 145 - 150 | C-2 | The carbon bearing a chlorine atom and adjacent to the ring nitrogen will be significantly deshielded. |
| ~ 135 - 140 | C-4 | This carbon is part of the aromatic ring and its shift is influenced by the adjacent amide group and chlorine atom. |
| ~ 130 - 135 | C-5 | The carbon atom directly bonded to a chlorine atom will be shifted downfield. |
| ~ 125 - 130 | C-3 | This carbon is attached to the amide group and is situated between two chlorinated carbons. |
NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: FT-IR Data Acquisition
Modern Fourier Transform Infrared (FT-IR) spectrometers offer high sensitivity and resolution.
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the powdered this compound is placed directly onto the ATR crystal.
-
Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is collected first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Predicted IR Absorption Data for this compound
The IR spectrum of this compound will be characterized by absorptions corresponding to the amide group, the aromatic ring, and the carbon-chlorine bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |
| 3400 - 3100 (two bands) | N-H stretch | Amide (-NH₂) | The asymmetric and symmetric stretching of the N-H bonds in the primary amide will give rise to two distinct bands in this region.[1] |
| ~ 1680 | C=O stretch (Amide I) | Amide (-CONH₂) | This is a strong, characteristic absorption for the carbonyl group in an amide. |
| ~ 1600 | N-H bend (Amide II) | Amide (-CONH₂) | This band arises from the bending vibration of the N-H bonds. |
| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring | Multiple bands in this region are characteristic of the stretching vibrations within the pyridine ring. |
| 1100 - 1000 | C-Cl stretch | Aryl-Chloride | The stretching vibrations of the carbon-chlorine bonds are expected in this region.[2] |
| 900 - 675 | C-H out-of-plane bend | Aromatic Ring | The out-of-plane bending of the aromatic C-H bonds gives rise to characteristic bands in the fingerprint region. |
IR Spectroscopy Workflow Diagram
Caption: Workflow for FT-IR analysis of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Ionization (EI) would be a harsher technique, leading to more extensive fragmentation.
-
-
Mass Analysis:
-
The generated ions are then separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
A high-resolution mass spectrometer (HRMS) is highly recommended to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.
-
Predicted Mass Spectrometry Data for this compound
The mass spectrum will provide the molecular weight and clues about the structure from its fragmentation. The molecular formula of this compound is C₆H₄Cl₂N₂O.
| m/z Value (Predicted) | Ion | Rationale for Prediction |
| 190, 192, 194 | [M]⁺˙ (Molecular Ion) | The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The relative intensities of the peaks at m/z 190 (with two ³⁵Cl), 192 (with one ³⁵Cl and one ³⁷Cl), and 194 (with two ³⁷Cl) are expected to be in a ratio of approximately 9:6:1.[3] |
| 191, 193, 195 | [M+H]⁺ | In ESI, the protonated molecular ion is often the base peak. The isotopic pattern will be shifted by one mass unit. |
| 174, 176, 178 | [M-NH₂]⁺ | Loss of the amino radical is a possible fragmentation pathway for the amide. |
| 155, 157 | [M-Cl]⁺ | Loss of a chlorine atom is a common fragmentation for chlorinated aromatic compounds. |
| 127, 129 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ ion. |
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation. The predicted ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, while the IR spectrum will confirm the presence of key functional groups, particularly the amide and the aryl-chloride moieties. High-resolution mass spectrometry will definitively establish the molecular formula through accurate mass measurement and the characteristic isotopic pattern of the two chlorine atoms. Together, these techniques offer an unambiguous spectroscopic signature for this compound, which is essential for its application in research and development.
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ChemBK. This compound. [Link]
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University of Calgary. Table of Characteristic IR Absorptions. [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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Doc Brown's Chemistry. mass spectrum of 1,2-dichloroethane. [Link]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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A Technical Guide to the Solubility and Stability of 2,5-Dichloronicotinamide for Pharmaceutical and Agrochemical Research
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on characterizing the solubility and stability of 2,5-Dichloronicotinamide. Given that this compound is a key intermediate in the synthesis of pharmaceuticals and pesticides, a thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and regulatory compliance.[1][2]
This guide moves beyond a simple recitation of facts. Instead, it provides the foundational scientific principles and detailed experimental frameworks necessary for you to generate robust, reliable data in your own laboratory. We will explore the causality behind experimental choices, ensuring that the protocols described are not just steps to be followed, but self-validating systems for producing high-quality scientific results.
Part 1: Solubility Profiling of this compound
The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability, processability, and formulation possibilities. For this compound (C₆H₄Cl₂N₂O, Molar Mass: 191.01 g/mol ), its molecular structure—a pyridine ring substituted with two electron-withdrawing chlorine atoms and an amide group—suggests a compound with moderate polarity.[1] While this implies potential solubility in a range of organic solvents, precise quantitative data is essential for downstream applications.
Theoretical Considerations and Solvent Selection
The principle of "like dissolves like" is a useful starting point. The presence of the amide group allows for hydrogen bonding, suggesting potential solubility in protic solvents. However, the dichlorinated pyridine ring introduces significant hydrophobicity. Therefore, a systematic evaluation across solvents of varying polarities is necessary.
Rationale for Solvent Selection: The chosen solvents should span a range of polarities, protic/aprotic character, and functional relevance (e.g., solvents for synthesis, purification, and formulation). A recommended starting set includes:
-
Polar Protic: Water, Ethanol, Methanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)
-
Non-Polar/Slightly Polar: Toluene, Ethyl Acetate, Dichloromethane (DCM)
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility. It is designed to ensure that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under controlled conditions.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure that equilibrium is reached with the solid phase present.
-
Equilibration: Place the vials in a constant-temperature orbital shaker or rotator. A standard temperature of 25°C ± 1°C is typically used for initial screening. The system should be agitated for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: Insufficient agitation time is a common source of error, leading to an underestimation of solubility.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., >10,000 rpm for 15 minutes) to pellet any remaining suspended particles. This step is crucial for preventing solid carryover into the analytical sample.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Analytical Quantification: HPLC-UV Method Development
A robust HPLC method is required to accurately quantify the dissolved this compound.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point due to the compound's moderate polarity.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, will likely provide good peak shape and resolution. Rationale: The acid suppresses the ionization of the pyridine nitrogen, leading to more symmetrical peaks.
-
Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Calibration: Prepare a multi-point calibration curve using accurately weighed standards of this compound to ensure linearity and accuracy of quantification.
Data Presentation: Solubility Profile
The results of the solubility study should be compiled into a clear and concise table.
| Solvent | Relative Polarity[3] | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Water | 1.000 | 25 | Experimental Data | HPLC-UV |
| Ethanol | 0.654 | 25 | Experimental Data | HPLC-UV |
| Methanol | 0.762 | 25 | Experimental Data | HPLC-UV |
| DMSO | 0.444 | 25 | Experimental Data | HPLC-UV |
| Acetonitrile | 0.460 | 25 | Experimental Data | HPLC-UV |
| Ethyl Acetate | 0.228 | 25 | Experimental Data | HPLC-UV |
Workflow for Solubility Determination
References
Unlocking New Frontiers: A Technical Guide to the Research Applications of 2,5-Dichloronicotinamide
Introduction: The Strategic Value of a Dichlorinated Nicotinamide Scaffold
In the landscape of modern chemical biology and drug discovery, the strategic selection of foundational molecular scaffolds is paramount. 2,5-Dichloronicotinamide, a halogenated derivative of the essential vitamin B3, represents a compelling yet underexplored scaffold. Its unique electronic and steric properties, conferred by the two chlorine substituents on the pyridine ring, offer a versatile platform for the synthesis of novel chemical entities with potential therapeutic and diagnostic applications. This guide provides an in-depth exploration of the potential research applications of this compound, moving beyond its established role as a simple chemical intermediate to frame it as a strategic starting point for innovation in medicinal chemistry, agrochemical research, and the development of sophisticated chemical probes.
The rationale for focusing on this particular scaffold is rooted in the proven impact of halogenation on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The chlorine atoms at the 2 and 5 positions can significantly alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, these positions offer reactive handles for further chemical modifications, enabling the generation of diverse compound libraries for screening and optimization. This guide will delve into the practical applications of this scaffold, providing both the conceptual framework and detailed methodologies for researchers to harness its full potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties influence its reactivity, solubility, and ultimately its suitability for various synthetic and biological assays.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂N₂O | [1] |
| Molar Mass | 191.01 g/mol | [1] |
| Appearance | White powder | |
| Boiling Point | 280.9°C at 760 mmHg | [1] |
| Flash Point | 123.7°C | [1] |
| Density | 1.524 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Section 1: Application in Medicinal Chemistry - A Scaffold for Novel Therapeutics
The nicotinamide core is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The introduction of chlorine atoms at the 2 and 5 positions of this core in this compound provides a unique starting point for the design of novel therapeutics with potentially enhanced or novel biological activities.
Rationale for Use in Anticancer Drug Discovery
The pyridine ring is a common feature in many anticancer agents. The dichlorination pattern of this compound can be exploited to develop potent and selective inhibitors of cancer-relevant targets. For instance, various nicotinamide derivatives have been investigated as inhibitors of enzymes crucial for cancer cell survival and proliferation.[2][3]
One promising avenue is the development of inhibitors for DNA repair enzymes like AlkB homolog 2 (ALKBH2), which is overexpressed in certain cancers like glioblastoma.[2] A hypothetical research workflow to explore this potential is outlined below.
Caption: Workflow for developing ALKBH2 inhibitors from this compound.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human ALKBH2 protein in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of a fluorescently labeled DNA substrate (e.g., a single-stranded DNA oligonucleotide containing a 3-methylcytosine modification and a 5'-fluorescein label).
-
Prepare serial dilutions of the synthesized this compound derivatives in DMSO.
-
-
Assay Procedure:
-
In a 384-well black plate, add 5 µL of the diluted compounds or DMSO (control).
-
Add 10 µL of the ALKBH2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled DNA substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Potential as a Scaffold for Antifungal Agents
Nicotinamide derivatives have demonstrated significant potential as antifungal agents, with some commercialized fungicides belonging to this class.[4][5] The mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5] The dichlorinated nature of this compound can be leveraged to design novel SDH inhibitors.
Caption: Workflow for the discovery of antifungal agents from this compound.
Section 2: Application in Chemical Biology - Crafting Precision Tools
Beyond its potential as a therapeutic scaffold, this compound can be utilized to develop sophisticated chemical probes for studying biological systems.[6][7] Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the elucidation of its function in a cellular context.
Development of Radiofluorinated PET Probes for Melanoma Imaging
Derivatives of nicotinamide have been successfully developed as positron emission tomography (PET) probes for the imaging of melanoma.[6][7][8] The rationale behind this application is the high affinity of certain nicotinamide structures for melanin, a pigment abundant in melanotic melanoma. By incorporating a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into a this compound-derived scaffold, it is conceivable to create novel PET tracers for the diagnosis and staging of melanoma.
Caption: Workflow for developing a ¹⁸F-labeled PET probe from this compound.
-
Cell Culture:
-
Culture melanotic (e.g., B16F10) and amelanotic (e.g., A375) melanoma cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells into 24-well plates and allow them to adhere overnight.
-
-
Radiotracer Incubation:
-
Prepare a solution of the ¹⁸F-labeled this compound derivative in cell culture medium.
-
Remove the old medium from the cells and add the radiotracer-containing medium.
-
Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Lysis and Radioactivity Measurement:
-
At each time point, wash the cells twice with ice-cold PBS to remove unbound radiotracer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Express the cellular uptake as the percentage of the added dose per milligram of protein (%ID/mg).
-
Compare the uptake between the melanotic and amelanotic cell lines to assess melanin-specific binding.
-
Section 3: Application in Agrochemical Research
This compound is documented as a pharmaceutical and pesticide intermediate.[1] Its structural features make it a valuable starting material for the synthesis of novel herbicides and fungicides. The dichlorinated pyridine core is a common motif in many commercially successful agrochemicals.
Synthesis of Novel Herbicides and Fungicides
The known conversion of this compound's precursor, 2,5-dichloronicotinic acid, to herbicidal and fungicidal compounds highlights the potential of the amide derivative in this field.[9] The amide group can be hydrolyzed or converted to other functional groups to generate a diverse range of potential agrochemicals.
A plausible synthetic strategy would involve the hydrolysis of this compound to 2,5-dichloronicotinic acid, followed by esterification or amidation with various alcohols or amines to create a library of compounds for screening. Alternatively, the amide nitrogen could be functionalized directly.
Conclusion and Future Perspectives
This compound is much more than a simple chemical intermediate. Its dichlorinated nicotinamide scaffold presents a strategic platform for innovation across multiple scientific disciplines. In medicinal chemistry, it offers a promising starting point for the development of novel anticancer and antifungal agents. In chemical biology, it can be elaborated into sophisticated chemical probes for in vivo imaging and target validation. Furthermore, its utility in agrochemical research for the synthesis of new pesticides remains a significant area of application.
The future of research involving this compound will likely focus on the systematic exploration of its structure-activity relationships in various biological contexts. High-throughput screening of derivative libraries, coupled with advanced computational modeling, will be instrumental in identifying lead compounds with high potency and selectivity. As our understanding of the biological roles of nicotinamide-metabolizing enzymes and related pathways continues to grow, the demand for versatile and strategically functionalized scaffolds like this compound is set to increase, solidifying its place as a valuable tool in the modern researcher's arsenal.
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This compound - ChemBK. (2024, April 9). Retrieved from [Link]
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Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma. (2021, June 16). PubMed. Retrieved from [Link]
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Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma. (2021, June 16). MDPI. Retrieved from [Link]
-
Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma. (2021, October 15). ResearchGate. Retrieved from [Link]
-
Structure-activity relationships for tumour radiosensitization by analogues of nicotinamide and benzamide. (1991, March). PubMed. Retrieved from [Link]
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Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025, January 15). PubMed. Retrieved from [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023, January 23). MDPI. Retrieved from [Link]
-
Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. (2025, June 9). ACS Publications. Retrieved from [Link]
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Biological probes. I. Carbon-6-labeled nicotinamide. The Journal of Organic Chemistry. Retrieved from [Link]
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Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021, May 20). NIH. Retrieved from [Link]
-
Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. (2023, August 10). PubMed. Retrieved from [Link]
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Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH. Retrieved from [Link]
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The synthesis and anticancer activity of selected diketopiperazines. (2008, August). PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to 2,5-Dichloronicotinamide: Synthesis, Application, and Quality Control in Pharmaceutical Development
Executive Summary
This technical guide provides an in-depth exploration of 2,5-Dichloronicotinamide, a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and other fine chemicals. We will dissect its core chemical properties, detail validated synthesis protocols, and explore its application in constructing advanced molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights into the practical utilization of this versatile building block. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative chemical principles.
Section 1: Core Characteristics of this compound
Chemical Identity and Structure
This compound, with CAS Number 75291-86-0, is a dichlorinated derivative of nicotinamide, a form of vitamin B3.[1][2] The presence of two chlorine atoms on the pyridine ring significantly alters its electronic properties and reactivity compared to the parent molecule. The electron-withdrawing nature of the chlorine atoms makes the pyridine ring electron-deficient, influencing its role in nucleophilic aromatic substitution reactions. The amide functional group provides a key reactive handle for further molecular elaboration.
Its chemical structure is:
-
IUPAC Name: 2,5-Dichloropyridine-3-carboxamide
-
Molecular Formula: C₆H₄Cl₂N₂O[2]
-
Molecular Weight: 191.01 g/mol [2]
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. These properties dictate solvent selection, reaction conditions, and purification strategies.
| Property | Value | Source |
| CAS Number | 75291-86-0 | [1][2] |
| Appearance | White powder | [1] |
| Molecular Weight | 191.01 g/mol | [2] |
| Density | 1.524 g/cm³ | [2] |
| Boiling Point | 280.9°C at 760 mmHg | [2] |
| Flash Point | 123.7°C | [2] |
| Storage Temperature | 2-8°C | [1] |
Section 2: Synthesis of this compound
Primary Synthesis Route: From Carboxylic Acid to Amide
The most direct and industrially relevant synthesis of this compound begins with its corresponding carboxylic acid, 2,5-Dichloronicotinic acid.[1][2][3] The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, typically proceeding through a more reactive intermediate, such as an acyl chloride. This two-step approach ensures a high-yield and clean conversion.
Causality Behind the Method: Direct amidation of a carboxylic acid requires extremely high temperatures and results in low yields, making it unsuitable for complex, functionalized molecules. Converting the carboxylic acid to an acyl chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly electrophilic carbonyl carbon. This "activated" intermediate readily reacts with an ammonia source (e.g., ammonium hydroxide) under mild conditions to form the stable amide bond, driving the reaction to completion with high efficiency.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dichloronicotinoyl Chloride
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-Dichloronicotinic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2,5-Dichloronicotinoyl chloride is a yellow oil or low-melting solid and is typically used in the next step without further purification due to its moisture sensitivity.
Step 2: Synthesis of this compound
-
Setup: In a separate flask, prepare a concentrated solution of ammonium hydroxide (NH₄OH, ~5-10 eq) in an ice bath.
-
Reagent Addition: Dissolve the crude 2,5-Dichloronicotinoyl chloride from Step 1 in a dry, inert solvent (e.g., dichloromethane or THF). Add this solution dropwise to the cold ammonium hydroxide solution with vigorous stirring, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation & Purification: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration. Wash the solid with cold water to remove any ammonium salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, white, crystalline this compound.
Section 3: Application in Pharmaceutical Intermediate Synthesis
This compound is a valuable precursor for introducing a substituted pyridine moiety into a larger molecule. The amide group can be hydrolyzed back to a carboxylic acid, reduced to an amine, or, more strategically, used to direct transformations on the pyridine ring. A key example of its utility is in the synthesis of 3-aminopyridine derivatives via the Hofmann degradation, a powerful reaction for converting a primary amide into a primary amine with one fewer carbon atom.
Case Study: Synthesis of 2,5-Dichloro-3-aminopyridine
A published patent details the synthesis of 2,5-dichloro-3-fluoropyridine, a pesticide intermediate, which begins with the Hofmann degradation of this compound to produce 2,5-dichloro-3-aminopyridine.[4] This transformation is highly relevant to pharmaceutical synthesis, as substituted 3-aminopyridines are core structures in many APIs.
Mechanistic Insight: The Hofmann degradation proceeds by treating the amide with sodium hypobromite or sodium hypochlorite (formed in situ from bromine or chlorine and sodium hydroxide). The amide nitrogen is deprotonated, and the resulting anion attacks the halogen. A subsequent base-induced elimination and rearrangement cascade results in the loss of the carbonyl group as carbonate and the formation of the primary amine.
Caption: Key stages of the Hofmann degradation pathway.
Step-by-Step Protocol: Hofmann Degradation
-
Setup: Prepare a solution of sodium hydroxide (4.0 eq) in water in a reaction vessel and cool it to 0-5°C in an ice-salt bath.
-
Hypobromite Formation: Slowly add bromine (1.1 eq) to the cold NaOH solution. The solution should be stirred until the bromine color disappears, indicating the formation of sodium hypobromite (NaOBr).
-
Amide Addition: Add solid this compound (1.0 eq) portion-wise to the cold sodium hypobromite solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 60-70°C and hold for 1-2 hours. The reaction progress can be monitored by TLC or HPLC.
-
Isolation: Cool the reaction mixture to room temperature. The product, 2,5-dichloro-3-aminopyridine, can be extracted with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by column chromatography or recrystallization to obtain the final, high-purity product.
Section 4: Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its successful use in GMP-regulated pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is employed for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) provides excellent separation of the main component from starting materials (2,5-dichloronicotinic acid) and other potential impurities. Purity is typically determined by area percentage at a specific UV wavelength (e.g., 254 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the compound.[5] The sample is vaporized and separated on a capillary column, with the mass spectrometer providing a fragmentation pattern that serves as a chemical fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the structure of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the key functional groups. The spectrum should show characteristic peaks for N-H stretching of the primary amide (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1680 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹).
Section 5: Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidelines for related compounds provide a strong basis for safe handling.[6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][8] All handling of the solid powder should be done in a well-ventilated fume hood to avoid inhalation.[7]
-
Handling: Avoid formation of dust.[6] Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
-
Fire Safety: The compound is combustible. Use carbon dioxide, dry chemical powder, or foam for extinguishing.[7] In combustion, it may emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.[7]
-
Storage: Store in a cool, dry, and well-ventilated area.[7] Keep the container tightly closed and, for long-term stability, consider storing under an inert atmosphere like argon.[1][7]
Section 6: Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its well-defined synthesis and predictable reactivity, particularly in transformations like the Hofmann degradation, make it an enabling intermediate for accessing novel chemical space. The dual chlorine substitution provides handles for further cross-coupling reactions, while the amine derived from the amide group opens pathways to a vast array of pharmacologically relevant structures. As the demand for complex, highly functionalized APIs continues to grow, the importance of robust and versatile building blocks like this compound in the drug development pipeline will only increase.
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Use of 2,5-Dichloronicotinamide in pesticide synthesis
An In-Depth Technical Guide to the Application of 2,5-Dichloronicotinamide in Modern Pesticide Synthesis
Abstract
This compound is a pivotal heterocyclic intermediate, distinguished by its reactive dichloropyridine core and carboxamide functional group. This guide elucidates the strategic role of this compound in the synthesis of advanced agrochemicals, particularly focusing on the development of novel fungicides. We will explore its physicochemical properties, dissect core synthetic transformations, and provide detailed, field-proven protocols. The narrative emphasizes the chemical rationale behind methodological choices, linking the molecular structure of this intermediate to the biological efficacy of the final active ingredients. This document is intended for researchers and scientists in the agrochemical and pharmaceutical industries, providing a comprehensive technical resource for leveraging this compound in pesticide discovery and development programs.
Introduction: The Strategic Value of the Dichlorinated Pyridine Scaffold
The pyridine ring is a privileged scaffold in agrochemistry, forming the core of numerous successful commercial pesticides, including insecticides and fungicides. The introduction of chlorine atoms onto this ring profoundly influences the molecule's chemical reactivity and biological activity. Specifically, the 2,5-disubstitution pattern in this compound offers two distinct, electronically differentiated chlorine atoms, providing regioselective handles for synthetic manipulation. The chlorine at the 2-position is highly susceptible to nucleophilic substitution, while the chlorine at the 5-position is less reactive, allowing for sequential and controlled functionalization. This inherent reactivity profile makes this compound an exceptionally valuable starting material for building complex, biologically active molecules. Its utility is primarily seen as a precursor to fungicides, where the nicotinamide moiety is a well-established pharmacophore for targeting essential fungal enzymes.[1]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to designing robust and scalable synthetic routes. This compound is a stable, white crystalline powder under standard conditions.[2] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂N₂O | [3] |
| Molar Mass | 191.01 g/mol | [3] |
| Appearance | White Powder | [2] |
| Boiling Point | 280.9°C at 760 mmHg | [3] |
| Flash Point | 123.7°C | [3] |
| Density | 1.524 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [2] |
The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the two electron-withdrawing chlorine atoms. The primary sites for synthetic modification are:
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position is activated towards displacement by various nucleophiles (e.g., amines, alkoxides, thiolates). This is the most common and synthetically valuable reaction pathway.
-
Modification of the Amide Group: The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid (2,5-dichloronicotinic acid) or dehydrated to a nitrile, opening up further synthetic possibilities.
-
Further Ring Functionalization: While less common, the pyridine ring can undergo further electrophilic substitution, although the electron-deficient nature of the ring makes such reactions challenging.
Core Synthetic Application: Synthesis of Nicotinamide-Based Fungicides
A major application of nicotinamide derivatives is in the development of Succinate Dehydrogenase Inhibitors (SDHIs).[1] SDHIs are a critical class of fungicides that disrupt the fungal mitochondrial respiratory chain, leading to cell death. The nicotinamide scaffold serves as an effective "headgroup" that binds within the active site of the succinate dehydrogenase enzyme. This compound is an ideal precursor for creating novel SDHI candidates.
The general synthetic strategy involves the amidation of a substituted aniline with a nicotinic acid derivative. In the case of Boscalid, a commercial SDHI fungicide, 2-chloronicotinic acid is coupled with 4'-chloro-2-aminobiphenyl.[4] A similar, highly effective strategy can be employed using this compound to generate a library of potential fungicides.
Workflow for Synthesis of a Novel SDHI Fungicide Analog
The following workflow describes the synthesis of a hypothetical SDHI candidate, demonstrating the utility of this compound. The key step is the formation of an amide bond between the nicotinamide precursor and a target aniline.
Caption: Synthetic workflow from this compound to a target SDHI.
Experimental Protocol: Synthesis of 2-Chloro-N-(4'-chlorobiphenyl-2-yl)-5-chloronicotinamide
This protocol details the conversion of this compound into a novel fungicide candidate.
Part A: Hydrolysis to 2,5-Dichloronicotinic Acid
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (19.1 g, 0.1 mol).
-
Reaction: Add a 10% aqueous solution of sodium hydroxide (100 mL).
-
Heating: Heat the mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours, monitoring the disappearance of starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature and then acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The white precipitate of 2,5-dichloronicotinic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Part B: Formation of 2,5-Dichloronicotinoyl Chloride
-
Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl gas), suspend the dried 2,5-dichloronicotinic acid (19.2 g, 0.1 mol) in thionyl chloride (50 mL).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours until the solution becomes clear.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,5-dichloronicotinoyl chloride is used directly in the next step. Causality: Thionyl chloride is a standard and highly effective reagent for converting carboxylic acids to acid chlorides. The DMF catalyst accelerates the reaction via the formation of a Vilsmeier intermediate, which is more reactive than the acid itself.
Part C: Amide Coupling Reaction
-
Setup: Dissolve 4'-chloro-2-aminobiphenyl (20.3 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in anhydrous dichloromethane (150 mL) in a flask under a nitrogen atmosphere.
-
Addition: Cool the solution to 0°C in an ice bath. Add a solution of the crude 2,5-dichloronicotinoyl chloride from Part B in dichloromethane (50 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the final product. Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. The use of an anhydrous, aprotic solvent like dichloromethane is crucial to prevent hydrolysis of the highly reactive acid chloride intermediate.[4]
Mechanism of Action: Inhibition of Fungal Respiration
Pesticides derived from the nicotinamide scaffold, such as the one synthesized above, primarily function as SDHIs.[1] The succinate dehydrogenase enzyme (also known as Complex II) is a critical component of both the citric acid cycle and the electron transport chain in fungal mitochondria.
The mechanism of inhibition is as follows:
-
Binding: The SDHI molecule enters the active site of the enzyme.
-
Disruption: It binds to the ubiquinone-binding site (Q-site) of the complex. The nicotinamide headgroup and the substituted aniline "tail" make crucial hydrophobic and hydrogen-bonding interactions with amino acid residues in the pocket.[1]
-
Inhibition: By occupying this site, the SDHI physically blocks the natural substrate, ubiquinone, from binding and accepting electrons from FADH₂.
-
Cellular Impact: This blockage halts the electron transport chain, preventing ATP synthesis and regenerating NAD⁺. The resulting energy crisis and metabolic collapse lead to fungal cell death.
Caption: Mechanism of action of an SDHI fungicide on Complex II.
Conclusion
This compound stands out as a versatile and highly valuable intermediate in the rational design of modern pesticides. Its well-defined reactivity allows for the strategic and efficient synthesis of complex molecules, particularly fungicides targeting the mitochondrial respiratory chain. The protocols and workflows detailed in this guide demonstrate a clear pathway from this core intermediate to a potent final product, underscoring the importance of understanding the interplay between chemical structure, synthetic methodology, and biological function. As the demand for novel and effective crop protection agents continues to grow, the strategic application of such key building blocks will remain fundamental to innovation in the agrochemical industry.
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Navigating the Therapeutic Potential of Substituted Nicotinamides: A Technical Guide for Drug Discovery Professionals
A Note to the Reader: While the focus of this guide is the biological activity of 2,5-dichloronicotinamide derivatives, it is important to note that publicly available research specifically on this subclass of compounds is limited. Therefore, this document will provide a broader overview of the biological activities of substituted nicotinamide derivatives, drawing parallels and inferring potential activities for the 2,5-dichloro analogs based on existing literature for other substituted nicotinamides. This guide aims to equip researchers, scientists, and drug development professionals with a foundational understanding and strategic direction for exploring this promising chemical space.
The Nicotinamide Scaffold: A Privileged Structure in Drug Discovery
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule and a precursor to the coenzymes NAD+ and NADP+.[1] Its inherent biocompatibility and versatile chemical nature make the nicotinamide scaffold a "privileged structure" in medicinal chemistry. By strategically modifying this core structure through the introduction of various substituents, chemists can modulate its pharmacokinetic and pharmacodynamic properties, leading to a diverse range of biological activities. The introduction of chloro- and other substituents can significantly alter the electron distribution, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
Unveiling the Anticancer Potential of Nicotinamide Derivatives
The quest for novel anticancer agents has led researchers to explore various chemical scaffolds, with nicotinamide derivatives emerging as a promising class of compounds.
Mechanism of Action: Targeting Key Cancer Pathways
While the precise mechanisms of action for many nicotinamide derivatives are still under investigation, several key pathways have been implicated in their anticancer effects. These include:
-
Enzyme Inhibition: A primary mode of action for many anticancer drugs is the inhibition of enzymes crucial for cancer cell survival and proliferation.[2] Nicotinamide derivatives have been shown to inhibit a range of enzymes, including:
-
Kinases: These enzymes play a central role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many cancers.[3] Substituted nicotinamides have been investigated as inhibitors of various kinases, including Src/Abl and p38 MAPK.[4][5]
-
DNA Demethylases: Epigenetic modifications, such as DNA methylation, are increasingly recognized as key drivers of tumorigenesis. Nicotinamide derivatives have been identified as inhibitors of DNA demethylases like ALKBH2, suggesting a role in modulating gene expression in cancer cells.[6]
-
-
Induction of Apoptosis: The ability to trigger programmed cell death, or apoptosis, in cancer cells is a desirable characteristic of any anticancer agent. Some nicotinamide derivatives have been shown to induce apoptosis in cancer cell lines.
Structure-Activity Relationships (SAR)
The anticancer activity of nicotinamide derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. For instance, the introduction of bulky or electron-withdrawing groups can enhance the inhibitory activity against specific kinases. The strategic placement of chloro-substituents at the 2 and 5 positions of the nicotinamide ring could potentially lead to potent and selective anticancer agents by influencing key interactions within the target's binding site.
Combating Fungal Infections: Nicotinamide Derivatives as Antifungal Agents
The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents with new mechanisms of action. Substituted nicotinamides have shown promise in this area.
Mechanism of Action: Disrupting Fungal Cell Wall Integrity
The fungal cell wall is a unique and essential structure that is absent in mammalian cells, making it an attractive target for antifungal drug development. Certain nicotinamide derivatives have been found to exert their antifungal activity by disrupting the integrity of the fungal cell wall.[7]
In Vitro Antifungal Activity
Several studies have reported the in vitro antifungal activity of nicotinamide derivatives against a range of pathogenic fungi, including Candida albicans.[7] The minimum inhibitory concentration (MIC) values for these compounds are often in the low microgram per milliliter range, indicating potent activity. For example, compound 16g in one study was identified as a highly active agent against C. albicans with an MIC of 0.25 µg/mL.[7]
The fungicidal or fungistatic effect of these compounds can be determined through time-kill curve analysis. Such studies have shown that some nicotinamide derivatives exhibit fungicidal activity at higher concentrations.[7]
Exploring Other Therapeutic Avenues
The versatility of the nicotinamide scaffold extends beyond oncology and mycology. Researchers are actively investigating the potential of substituted nicotinamides in other therapeutic areas:
-
Enzyme Inhibition for Metabolic Disorders: Nicotinic acid derivatives have been explored as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[8] This suggests a potential application in the management of type 2 diabetes.
-
Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Substituted nicotinamides have been identified as allosteric potentiators of nAChRs, which are implicated in a variety of neurological and psychiatric disorders.[9] This opens up possibilities for the development of novel treatments for conditions such as Alzheimer's disease and schizophrenia.
Experimental Protocols for Evaluating Biological Activity
A crucial aspect of drug discovery is the robust evaluation of the biological activity of newly synthesized compounds. Below are outlines of key experimental protocols.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic and antiproliferative effects of this compound derivatives on cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compounds. Include a vehicle control and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound derivatives against a specific enzyme target (e.g., a kinase).
Methodology: Kinase Inhibition Assay (Example)
-
Reagents: Prepare assay buffer, recombinant kinase, substrate, ATP, and the test compounds.
-
Reaction Setup: In a 96-well plate, add the kinase, test compound at various concentrations, and substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and detect the product formation using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the enzyme activity against the compound concentration and determine the IC50 value.
Future Directions and Conclusion
The field of substituted nicotinamide derivatives holds significant promise for the discovery of novel therapeutics. While the biological activities of this compound derivatives remain largely unexplored, the existing literature on other substituted nicotinamides provides a strong rationale for their investigation as potential anticancer, antifungal, and enzyme-inhibiting agents.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, elucidation of the precise mechanisms of action will be essential for the rational design of next-generation drug candidates. This in-depth technical guide serves as a starting point for researchers to delve into this exciting area of drug discovery, with the ultimate goal of developing novel and effective treatments for a range of human diseases.
References
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Biological Activity of 2,5-Dichloronicotinamide: A Proposed Investigative Framework
Preamble: Defining the Scope of Inquiry
In the landscape of pharmaceutical and agrochemical development, the journey of a molecule from a synthetic intermediate to a well-characterized active compound is a rigorous one. 2,5-Dichloronicotinamide is currently documented primarily as a chemical intermediate, utilized in the synthesis of pharmaceuticals and pesticides.[1][2] Its own biological mechanism of action is not extensively described in publicly available scientific literature. This guide, therefore, deviates from a traditional whitepaper on a known mechanism. Instead, it serves as an in-depth, technical framework for researchers, scientists, and drug development professionals on how to approach the elucidation of the biological mechanism of action for a compound like this compound.
This document is structured to provide a logical, scientifically sound, and self-validating workflow, from initial computational assessments to detailed cellular and biochemical assays. The methodologies and experimental choices are explained with a focus on causality, reflecting a field-proven approach to drug discovery and mechanism of action studies.
Part 1: Initial Characterization and Target Identification
The foundational step in understanding a compound's biological effect is to identify its potential molecular targets. For a novel or uncharacterized molecule like this compound, a multi-pronged approach starting with broad, high-throughput methods is most effective.
In Silico and Computational Approaches
Before embarking on wet-lab experiments, computational methods can provide valuable, predictive insights into the potential bioactivity of this compound. These methods are cost-effective and can help in prioritizing experimental resources.
Key In Silico Analyses:
| Analysis Type | Objective | Tools/Databases | Expected Output |
| Target Prediction | To identify potential protein targets based on structural similarity to known ligands. | PASS (Prediction of Activity Spectra for Substances)[3], SwissTargetPrediction, SuperPred | A ranked list of putative protein targets (e.g., enzymes, receptors, ion channels). |
| Pharmacophore Modeling | To define the 3D arrangement of essential features of the molecule responsible for its biological activity. | MOE, Discovery Studio, LigandScout | A 3D model that can be used for virtual screening of compound libraries to find structurally similar molecules with known targets. |
| Molecular Docking | To predict the binding mode and affinity of this compound to the predicted targets. | AutoDock, Glide, GOLD | Binding energy scores and visualization of the predicted binding pose within the target's active site. |
Rationale for this Approach: This computational funnel allows for a broad initial screening of possibilities, narrowing down to a manageable number of high-probability targets for experimental validation. This approach is hypothesis-generating and critical for guiding the subsequent experimental design.
High-Throughput Screening (HTS)
Parallel to in silico work, a broad phenotypic or target-based high-throughput screen can rapidly identify biological systems affected by this compound.
Experimental Workflow for Initial HTS:
Caption: High-Throughput Screening Workflow.
Part 2: In Vitro Target Validation and Mechanistic Elucidation
Once potential targets are identified, the next critical phase is to validate these interactions and determine the biochemical mechanism of action.
Biochemical Assays for Target Engagement
Direct measurement of the interaction between this compound and its purified target protein is the gold standard for validation.
Example Protocol: Continuous Fluorescence-Based Assay for Enzyme Inhibition
This protocol is adapted for a generic kinase or acetyltransferase, as these are common drug targets.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare assay buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl).
-
Prepare solutions of the target enzyme, its substrate (e.g., a peptide), and a co-factor (e.g., ATP or Acetyl-CoA).
-
Prepare a detection reagent that produces a signal upon substrate conversion (e.g., a fluorescent probe for a reaction product like ADP or CoA). An example is ThioGlo4 for detecting Coenzyme A.[4]
-
-
Assay Procedure (384-well format):
-
To each well of a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of this compound at various concentrations (creating a dose-response curve).
-
Add 5 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of a solution containing the substrate and co-factor.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.
-
Investigating Structurally Related Nicotinamide Compounds
The nicotinamide scaffold is present in numerous bioactive molecules, including neonicotinoid insecticides. Neonicotinoids are known to act as agonists at nicotinic acetylcholine receptors (nAChRs).[5] While this does not mean this compound has the same target, it provides a rational starting point for investigation.
Potential Signaling Pathways to Investigate:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Given the structural similarity to nicotinamide, investigating the effect of this compound on nAChRs is a logical step. This can be done using electrophysiology (e.g., patch-clamp on cells expressing nAChRs) or calcium influx assays in response to acetylcholine.
-
Cellular Metabolism and Oxidative Stress: Neonicotinoids have been shown to induce metabolic disturbances, mitochondrial dysfunction, and oxidative stress.[6] Assays for reactive oxygen species (ROS) production, mitochondrial membrane potential, and cellular ATP levels would be relevant.
Visualizing a Potential Signaling Cascade:
Caption: Hypothetical Signaling Pathway.
Part 3: Cellular and System-Level Validation
Demonstrating a biological effect in a cellular context and ultimately in a whole organism is the final step in mechanism of action studies.
Cell-Based Assays
Cell-based assays are crucial for confirming that the biochemical activity observed in vitro translates to a functional consequence in a living system.
Key Cellular Assays:
| Assay | Purpose | Methodology |
| Cell Viability/Cytotoxicity | To determine the concentration at which the compound is toxic to cells. | MTS, MTT, or CellTiter-Glo assays. |
| Apoptosis Assay | To determine if the compound induces programmed cell death. | Annexin V/Propidium Iodide staining followed by flow cytometry. |
| Western Blotting | To measure changes in the protein levels or phosphorylation status of key signaling molecules. | SDS-PAGE, protein transfer to a membrane, and probing with specific antibodies. |
| Quantitative PCR (qPCR) | To measure changes in the expression of target genes. | RNA extraction, reverse transcription to cDNA, and real-time PCR. |
Future Directions: Towards In Vivo Studies
Should in vitro and cellular studies reveal a potent and specific mechanism of action, the subsequent steps would involve testing the compound in animal models of disease. This would be guided by the nature of the identified target and the observed cellular effects.
Conclusion: A Roadmap for Discovery
While this compound is currently positioned as a chemical intermediate, its potential as a biologically active molecule remains an open question. The framework presented in this guide provides a comprehensive, step-by-step approach for elucidating its mechanism of action. By integrating computational methods, high-throughput screening, detailed biochemical and cellular assays, and a logical progression of hypothesis testing, researchers can systematically unravel the biological function of this and other uncharacterized compounds. This investigative journey is fundamental to the discovery of novel therapeutics and agrochemicals.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 75291-86-0 [amp.chemicalbook.com]
- 3. Multi-targeted natural products evaluation based on biological activity prediction with PASS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks | MDPI [mdpi.com]
Methodological & Application
Synthesis of 2,5-Dichloronicotinamide: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 2,5-dichloronicotinamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying chemical logic and safety considerations, ensuring a robust and reproducible synthesis.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features make it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and pesticides. The presence of two chlorine atoms on the pyridine ring offers sites for further functionalization, allowing for the generation of diverse chemical libraries for screening and development. This protocol outlines a reliable two-step synthesis commencing from the readily available 2,5-dichloronicotinic acid.
Overall Synthesis Workflow
The synthesis of this compound from 2,5-dichloronicotinic acid is a two-step process. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride. The second step is the amidation of the acyl chloride to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2,5-Dichloronicotinoyl Chloride
This initial step activates the carboxylic acid group of 2,5-dichloronicotinic acid by converting it into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Materials and Equipment
| Reagent/Equipment | Details |
| 2,5-Dichloronicotinic acid | Commercially available |
| Thionyl chloride (SOCl₂) | Reagent grade |
| Toluene (or 1,2-dichloroethane) | Anhydrous |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | With a drying tube (e.g., filled with CaCl₂) |
| Heating mantle | With a magnetic stirrer |
| Rotary evaporator | For solvent and excess reagent removal |
Experimental Protocol
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture, as thionyl chloride reacts violently with water.
-
Charging the Flask: To the flask, add 2,5-dichloronicotinic acid.
-
Addition of Solvent and Reagent: Add anhydrous toluene (or 1,2-dichloroethane) to the flask to create a slurry. Subsequently, add an excess of thionyl chloride (typically 2-3 equivalents) to the slurry. The addition should be done carefully.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are then removed under reduced pressure using a rotary evaporator. This should be done in a well-ventilated fume hood as the vapors are corrosive. The crude 2,5-dichloronicotinoyl chloride, an oil or low-melting solid, is obtained and can be used in the next step without further purification.
Part 2: Synthesis of this compound
In this step, the synthesized 2,5-dichloronicotinoyl chloride is reacted with a source of ammonia to form the corresponding primary amide. A concentrated aqueous solution of ammonia is a readily available and effective nucleophile for this transformation. The reaction is a nucleophilic acyl substitution where the chloride of the acyl chloride is displaced by the amino group.
Materials and Equipment
| Reagent/Equipment | Details |
| 2,5-Dichloronicotinoyl chloride | From Part 1 |
| Concentrated aqueous ammonia (e.g., 28-30%) | Reagent grade |
| Dichloromethane (DCM) or other suitable solvent | Reagent grade |
| Beaker or Erlenmeyer flask | Appropriate size |
| Ice bath | For temperature control |
| Buchner funnel and flask | For filtration |
| pH paper or meter | To check the pH of the aqueous layer |
Experimental Protocol
-
Reaction Setup: In a fume hood, dissolve the crude 2,5-dichloronicotinoyl chloride in a suitable organic solvent like dichloromethane in a beaker or Erlenmeyer flask.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial as the reaction with ammonia is highly exothermic.
-
Ammonia Addition: Slowly add concentrated aqueous ammonia to the cooled and stirred solution of the acyl chloride. A white precipitate of this compound and ammonium chloride will form. The addition should be done dropwise to control the reaction rate and temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete reaction.
-
Isolation of Crude Product: The solid product is collected by vacuum filtration using a Buchner funnel. The filter cake is washed with cold water to remove the ammonium chloride byproduct. The pH of the filtrate can be checked to ensure it is basic, indicating sufficient ammonia was used.
-
Drying: The crude this compound is then dried, for instance, in a desiccator over a drying agent or in a vacuum oven at a low temperature.
Part 3: Purification and Characterization
The crude this compound can be purified by crystallization to obtain a product of high purity.
Purification by Crystallization
-
Solvent Selection: A common solvent system for the crystallization of amides is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble. A mixture of ethanol and water, or diethyl ether and methanol/ethanol can be effective. The optimal solvent or solvent system should be determined experimentally.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a binary system). If a binary system is used, the less polar solvent is then added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold crystallization solvent, and dried thoroughly.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts and coupling patterns will be consistent with the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the six carbon atoms in the molecule, with chemical shifts characteristic of the pyridine ring carbons and the carbonyl carbon of the amide.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹) and N-H stretching bands (around 3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Safety Precautions
This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thionyl Chloride (SOCl₂): is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care. Always wear gloves, safety goggles, and a lab coat. Ensure a supply of an appropriate quenching agent (e.g., sodium bicarbonate solution) is readily available in case of spills.
-
2,5-Dichloronicotinic Acid: May cause skin and eye irritation. Handle with gloves and safety goggles.
-
Concentrated Ammonia: is corrosive and has a pungent, irritating odor. Work in a well-ventilated area and avoid inhaling the vapors.
References
-
Loba Chemie. THIONYL CHLORIDE AR Safety Data Sheet. [Link]
- Carl ROTH. Safety
Application Note: A Comprehensive Guide to the Amidation of 2,5-Dichloronicotinoyl Chloride
Abstract: This document provides a detailed experimental protocol and theoretical background for the amidation of 2,5-dichloronicotinoyl chloride, a key reaction in the synthesis of various biologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, safety considerations, step-by-step procedures, purification techniques, and product characterization.
Introduction and Scientific Context
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry. Amide functionalities are cornerstones of countless pharmaceuticals, agrochemicals, and polymers. The reaction between an acyl chloride and an amine, often referred to as the Schotten-Baumann reaction, is a classic and highly efficient method for amide synthesis.[1] This method is valued for its typically high yields and rapid reaction rates.[]
2,5-Dichloronicotinoyl chloride is a valuable bifunctional building block. The presence of two chlorine atoms on the pyridine ring and a reactive acyl chloride group allows for sequential, site-selective modifications, making it an attractive starting material for generating libraries of complex molecules in drug discovery programs. This application note details a robust procedure for the selective amidation at the acyl chloride position.
Reaction Mechanism: Nucleophilic Acyl Substitution
The amidation of an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the 2,5-dichloronicotinoyl chloride.
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a second equivalent of the amine reactant or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom to yield the neutral amide product and the corresponding ammonium salt.
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Critical Safety and Handling Protocols
Working with acyl chlorides requires strict adherence to safety protocols due to their hazardous nature.
Hazard Assessment:
-
2,5-Dichloronicotinoyl Chloride: This compound is corrosive and reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[3] It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage.[4] Handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[3]
-
Amines: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Solvents: Dichloromethane (DCM) is a suspected carcinogen. Tetrahydrofuran (THF) can form explosive peroxides. Always use in a well-ventilated area.
-
Bases: Triethylamine (TEA) and Diisopropylethylamine (DIEA) are corrosive and flammable.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves before use.[3]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
Engineering Controls:
-
All manipulations must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[5]
-
A safety shower and eyewash station must be readily accessible.
Detailed Experimental Procedure
This protocol provides a general method for the amidation of 2,5-dichloronicotinoyl chloride with a primary amine (e.g., benzylamine) as an example.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| 2,5-Dichloronicotinoyl chloride | 210.44 | 5.0 | 1.0 | 1.05 g |
| Benzylamine | 107.15 | 5.5 | 1.1 | 0.59 g (0.61 mL) |
| Triethylamine (TEA) | 101.19 | 6.0 | 1.2 | 0.61 g (0.84 mL) |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
| Deionized Water | - | - | - | ~100 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | - | ~50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | ~50 mL |
| Brine (Saturated NaCl) | - | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | ~5 g |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine (benzylamine, 0.61 mL, 5.5 mmol) and anhydrous dichloromethane (DCM, 25 mL).
-
Add the base (triethylamine, 0.84 mL, 6.0 mmol) to the solution.
-
Cool the flask to 0 °C in an ice-water bath. The use of cooling is crucial as the reaction is often exothermic.[]
-
-
Addition of Acyl Chloride:
-
In a separate dry flask, dissolve 2,5-dichloronicotinoyl chloride (1.05 g, 5.0 mmol) in anhydrous DCM (25 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring amine solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Let the reaction stir at room temperature for 2-16 hours.[1]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess amine and triethylamine, followed by saturated NaHCO₃ solution (1 x 25 mL), and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
Product Characterization
The identity and purity of the synthesized 2,5-dichloro-N-benzylnicotinamide must be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the amine N-H₂ signals. Appearance of a new amide N-H signal (broad singlet, typically δ 7-9 ppm). Characteristic signals for the pyridine and benzyl aromatic protons and the benzylic CH₂ group. |
| ¹³C NMR | Appearance of the amide carbonyl carbon signal (typically δ 165-175 ppm). Signals corresponding to the carbons of the dichloropyridine and benzyl rings. |
| Mass Spec. (MS) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated mass of the product (C₁₃H₁₀Cl₂N₂O, MW = 281.14). The isotopic pattern for two chlorine atoms should be visible. |
| IR Spectroscopy | A strong C=O stretching vibration for the amide carbonyl group around 1650-1680 cm⁻¹. An N-H stretching band around 3200-3400 cm⁻¹. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive/hydrolyzed acyl chloride; wet solvent/reagents. | Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents. Handle acyl chloride under inert gas. |
| Reaction Does Not Go to Completion | Insufficient reaction time or temperature; steric hindrance. | Increase reaction time. Gently heat the reaction if reactants are stable. Consider adding a catalyst like DMAP for hindered amines.[] |
| Multiple Products Observed | Reaction temperature too high; incorrect stoichiometry. | Maintain controlled, slow addition of the acyl chloride at 0 °C. Re-verify calculations and measurements of reagents. |
| Difficult Purification | By-products (e.g., ammonium salts) co-elute or co-crystallize. | Ensure the aqueous work-up is thorough to remove all water-soluble impurities before attempting chromatography or recrystallization. |
References
- BOC Sciences. (2024, March 29).
- Chemguide.
- Fisher Scientific.
- Chemistry LibreTexts. (2023, January 22).
- TCI Chemicals. (2025, May 7).
- Fisher Scientific. Amide Synthesis.
- Thermo Fisher Scientific. (2024, April 29).
- ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides.
- ResearchGate. (2020, November 2).
- Apollo Scientific.
- Fisher Scientific.
Sources
Application Notes & Protocols: Analytical Methods for Monitoring 2,5-Dichloronicotinamide Synthesis
Abstract
This document provides a comprehensive guide to the analytical methodologies required for monitoring the synthesis of 2,5-Dichloronicotinamide, a key pharmaceutical and agrochemical intermediate.[1] We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on providing robust, validated methods to ensure reaction progress, identify key intermediates, quantify the final product, and characterize impurities. These protocols are designed for researchers, process chemists, and quality control analysts in the drug development and chemical synthesis sectors.
Introduction: The Importance of Rigorous Analytical Monitoring
This compound is a vital building block in the synthesis of various high-value chemical entities. Its molecular structure, featuring a substituted pyridine ring, makes it a precursor for complex molecules in pharmaceuticals and pesticides.[1][2] The synthetic process, typically involving the amidation of 2,5-dichloronicotinic acid or its derivatives, requires careful monitoring to ensure optimal yield, purity, and safety.[3][4]
In-process analytical monitoring is not merely a quality control step; it is a critical component of process understanding and optimization. It allows chemists to:
-
Track the consumption of starting materials.
-
Monitor the formation of the desired product in real-time.
-
Detect and identify the formation of critical intermediates and potential byproducts.
-
Determine the reaction endpoint accurately, preventing over-processing and impurity generation.
-
Ensure the final product meets stringent purity specifications.
This guide is structured to provide both the "how" and the "why" behind each analytical choice, empowering scientists to not only execute the protocols but also to adapt and troubleshoot them effectively. The validation of these analytical methods is paramount, providing documented evidence that the procedures are suitable for their intended purpose.[5][6]
Synthetic Pathway Overview
A common synthetic route to this compound involves a two-step process starting from 2,5-Dichloronicotinic acid. The acid is first converted to a more reactive species, such as an acyl chloride, which is then subjected to amination.
Caption: A typical reaction pathway for this compound synthesis.
Analytical Workflow for Reaction Monitoring
A systematic analytical approach is essential for reliable process monitoring. The workflow involves sampling, sample preparation, instrumental analysis, and data interpretation to make informed decisions about the reaction's progress.
Caption: A generalized workflow for in-process reaction monitoring.
Primary Analytical Techniques & Protocols
The selection of an analytical technique depends on the specific information required (e.g., quantification, identification), the nature of the analytes, and the sample matrix.[7] For this synthesis, a combination of chromatographic and spectroscopic methods provides a complete analytical picture.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse for quantitative analysis in pharmaceutical development, ideal for monitoring the disappearance of starting material and the appearance of the product.[8] Its application to nicotinamide and its derivatives is well-established.[9]
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar stationary phase is effective at retaining and separating the moderately polar aromatic compounds involved in the reaction.[8][9]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and a buffered aqueous phase provides the necessary polarity range to elute all components of interest—from the more polar acid to the less polar amide—with good resolution and peak shape.[9]
-
UV Detection: The aromatic pyridine ring in all key compounds exhibits strong UV absorbance, making UV detection a simple and sensitive method for quantification. A wavelength of 254 nm is often a good starting point for aromatic compounds.[7]
Protocol 1: HPLC Method for Quantitative Analysis
| Parameter | Recommended Setting |
| Instrumentation | HPLC system with a UV-Vis or Diode Array Detector |
| Column | Reversed-phase C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Quench ~50 µL of the reaction mixture in 1 mL of mobile phase (50:50 A:B). Vortex and filter through a 0.45 µm syringe filter before injection.[10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of volatile and thermally stable compounds, making it ideal for confirming product identity and detecting volatile impurities.[11] For chlorinated compounds, MS provides an exceptionally high degree of confidence in identification.[12]
Causality Behind Experimental Choices:
-
Capillary Column (DB-5ms or equivalent): This non-polar column provides excellent separation for a wide range of organic molecules, including chlorinated aromatic compounds.[7]
-
Temperature Program: A programmed temperature ramp is necessary to first elute volatile components and then the higher-boiling point compounds like this compound.[7]
-
Mass Spectrometric Detection: MS provides two critical pieces of information: the molecular weight from the molecular ion peak and structural information from the fragmentation pattern. Crucially, the presence of two chlorine atoms gives a highly characteristic isotopic pattern (M, M+2, M+4) that serves as a definitive identifier.[13][14][15]
Protocol 2: GC-MS Method for Identification and Impurity Profiling
| Parameter | Recommended Setting |
| Instrumentation | Gas Chromatograph with a Mass Spectrometer detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 300 °C, hold 5 min. |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
| Sample Preparation | Quench ~50 µL of the reaction mixture in 1 mL of ethyl acetate. Dry the organic layer with Na₂SO₄ and inject. |
Data Interpretation Insight: For this compound (C₆H₄Cl₂N₂O, MW ≈ 191.01), look for a molecular ion cluster. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), you will observe a characteristic pattern for ions containing two chlorine atoms. The M⁺ peak (containing two ³⁵Cl atoms) will be the most abundant, followed by the M+2 peak (one ³⁵Cl, one ³⁷Cl) at about 65% of the M⁺ intensity, and the M+4 peak (two ³⁷Cl atoms) at about 10% intensity.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for unambiguous structural elucidation of the final isolated product and any key intermediates.[17] It provides detailed information about the chemical environment of each atom in the molecule.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For this compound, the aromatic protons on the pyridine ring will show characteristic chemical shifts and coupling constants that confirm the substitution pattern.[18]
-
¹³C NMR: Shows the number of unique carbon atoms and provides information about their hybridization and electronic environment.
-
2D NMR (COSY, HMBC): These experiments are used to establish connectivity between atoms. COSY shows proton-proton couplings, while HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing the structure together.[17]
Protocol 3: NMR for Structural Verification
| Parameter | Recommended Setting |
| Instrumentation | NMR Spectrometer (e.g., 400 MHz or higher) |
| Sample Preparation | Dissolve 5-10 mg of the purified, dried sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[17] |
| Experiments | Standard ¹H, ¹³C, DEPT-135, and optionally 2D experiments like gCOSY and gHMBCAD. |
| ¹H Acquisition | Spectral width: 0-12 ppm. Relaxation delay: 2.0 s. Number of scans: 16 or more, depending on concentration. |
| ¹³C Acquisition | Spectral width: 0-180 ppm. Relaxation delay: 2.0 s. Number of scans: 1024 or more. |
Method Validation: Ensuring Trustworthy Data
Analytical method validation is the documented process that demonstrates an analytical method is suitable and reliable for its intended purpose.[5][19] It is a cornerstone of good manufacturing practice (GMP) and ensures the integrity of the data used for decision-making.
Key Validation Parameters for the HPLC Method:
| Parameter | Description & Purpose |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., starting materials, byproducts). Achieved by analyzing all individual components to ensure they are well-resolved. |
| Linearity & Range | Demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. Typically, a minimum of 5 concentration levels are analyzed, and the correlation coefficient (r²) should be >0.99.[20] |
| Accuracy | The closeness of the test results to the true value. Determined by spike/recovery studies, where a known amount of analyte is added to a blank matrix and the recovery is calculated.[20] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. Includes Repeatability (same lab, same day, same analyst) and Intermediate Precision (different days, analysts, or equipment).[19] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] |
Conclusion
The successful synthesis of this compound relies on the rigorous application of well-chosen and validated analytical methods. The combination of HPLC for quantification, GC-MS for identification and impurity profiling, and NMR for definitive structural confirmation provides a comprehensive analytical toolkit. By implementing these protocols, researchers and drug development professionals can gain a deep understanding of their chemical process, leading to improved efficiency, higher purity, and greater confidence in the quality of the final product.
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Application Note: High-Throughput Purity Determination of 2,5-Dichloronicotinamide Using Validated HPLC and GC Methodologies
Abstract
This document provides two robust, validated chromatographic methods for the determination of purity for 2,5-Dichloronicotinamide, a key intermediate in pharmaceutical and agricultural synthesis.[1] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is presented for precise quantification and impurity profiling of non-volatile components. Additionally, a gas chromatography (GC) method with flame ionization detection (FID) is detailed for the analysis of volatile and semi-volatile impurities. Both protocols are designed for accuracy, precision, and adherence to regulatory expectations, drawing upon principles outlined in the International Conference on Harmonization (ICH) guidelines.[2][3]
Introduction: The Criticality of Purity Analysis
This compound (MW: 191.01 g/mol ) is a halogenated pyridine derivative that serves as a vital building block in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals.[1][4] The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety, efficacy, and stability of the final product. The presence of uncharacterized impurities, even at trace levels, can introduce toxicity or lead to undesirable side reactions in subsequent synthetic steps.
Regulatory bodies such as the FDA mandate rigorous analytical method validation to ensure that the quality of pharmaceutical components is consistently controlled.[5][6] This application note provides comprehensive, ready-to-implement protocols for both HPLC and GC, enabling researchers and quality control analysts to accurately assess the purity of this compound.
Part I: Reversed-Phase HPLC Method for Purity and Impurity Profiling
High-performance liquid chromatography is the premier analytical technique for separating non-volatile and thermally labile compounds, making it ideal for the analysis of this compound and its potential process-related impurities.[3][7]
Rationale for Method Parameters
The choices made during method development are grounded in the physicochemical properties of the analyte and the principles of chromatographic separation.
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. Its non-polar nature is well-suited for retaining the dichlorinated aromatic ring of the analyte through hydrophobic interactions. This provides a strong foundation for separating compounds with varying polarities.
-
Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is employed. Acetonitrile serves as the organic modifier, and its increasing concentration elutes compounds of increasing hydrophobicity. A phosphate buffer at a controlled pH (e.g., pH 3.0) is critical to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, ensuring sharp, symmetrical peaks and reproducible retention times.[8]
-
Detection: A Diode Array Detector (DAD) or UV detector set at 260 nm is used. The substituted pyridine ring of this compound contains a strong chromophore, providing excellent sensitivity at this wavelength. A DAD offers the additional benefit of acquiring full UV spectra, aiding in peak purity assessment and impurity identification.[9]
-
Sample Preparation: The sample is dissolved in a solvent mixture similar to the initial mobile phase composition (e.g., water/acetonitrile) to ensure compatibility and prevent peak distortion upon injection.[10]
Detailed HPLC Protocol
Caption: HPLC analytical workflow for this compound purity.
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
-
Mobile Phase Preparation:
-
For Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 25 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Prepare the sample solution using the same procedure as the standard solution.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The system is deemed suitable if the following criteria are met, in accordance with ICH guidelines[2][11]:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
-
Analysis and Calculation:
-
Inject the sample solution in duplicate.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Part II: Gas Chromatography Method for Volatile Impurities
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12] Given its boiling point of approximately 281°C, this compound is amenable to GC analysis, which is particularly effective for detecting volatile starting materials or solvent residues.[1]
Rationale for Method Parameters
-
Column Selection: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is chosen. This stationary phase provides excellent separation of a wide range of compounds based primarily on their boiling points and slight differences in polarity, making it ideal for general purity screening.[13]
-
Injector: A split/splitless injector is used in split mode to prevent column overloading and ensure sharp peaks. The injector temperature is set significantly above the solvent's boiling point but below the analyte's decomposition temperature to ensure rapid and complete sample vaporization.[12]
-
Oven Temperature Program: A temperature gradient is essential. The program starts at a low temperature to trap and focus analytes at the head of the column, then ramps up to elute compounds in order of increasing boiling point. This provides optimal resolution between closely eluting peaks.[14]
-
Detector: A Flame Ionization Detector (FID) is specified for its robustness, wide linear range, and near-universal response to organic compounds. For unambiguous identification of impurities, a Mass Spectrometer (MS) can be used, as it provides structural information and is highly sensitive for halogenated compounds.[15][16]
Detailed GC Protocol
Caption: GC analytical workflow for this compound purity.
| Parameter | Setting |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Rate (°C/min) |
| - | |
| 15 |
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with GC-grade acetone.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Prepare the sample solution using the same procedure as the standard.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the standard solution.
-
The system is deemed suitable if the RSD of the peak area is ≤ 2.0% and the peak tailing factor is between 0.9 and 1.5.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity using the area percent method as described for the HPLC analysis.
-
Method Validation Synopsis
Both the HPLC and GC methods described must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2] The validation process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the application.[11]
| Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Peak purity index > 0.999 (for DAD), baseline resolution between adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration.[11] |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels.[2] |
| Precision | The agreement between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| LOD / LOQ | The lowest concentration that can be reliably detected and quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method's resistance to small, deliberate changes in parameters (e.g., pH, flow rate).[9] | System suitability parameters remain within acceptance criteria. |
Conclusion
The HPLC and GC methods detailed in this application note provide a comprehensive analytical toolkit for the purity assessment of this compound. The HPLC method is ideal for quantifying the main component and non-volatile impurities, while the GC method is well-suited for analyzing volatile and semi-volatile species. Proper validation of these methods will ensure the generation of reliable and accurate data, supporting drug development, quality control, and regulatory submissions.
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International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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Restek. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology, 44(1), 12-19. [Link]
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Hashimoto, S., Fushimi, A., & Takazawa, Y. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Chemistry Letters, 13(3), 265-273. [Link]
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Pickering, M. V. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 524-527. [Link]
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Plummer, L. N., & Busenberg, E. (2000). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S. Geological Survey Toxic Substances Hydrology Program. [Link]
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Shabir, G. A. (2015). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 5(4), 245-253. [Link]
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UK Government. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57-66. [Link]
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Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol, 6(16), e1913. [Link]
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LCGC. (2018). Improving Sample Preparation in HPLC. [Link]
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Gumieniczek, A., & Przyborowski, L. (2004). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. Journal of AOAC International, 87(4), 823-827. [Link]
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Dolar, D., & Gros, M. (2012). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 37, 113-126. [Link]
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Organomation. Chromatography Sample Preparation Guide. [Link]
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Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
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SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]
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Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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Chemguide. Gas-Liquid Chromatography. [Link]
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Tran, Q. T., et al. (2016). Simultaneous determination of diphenylamine and its derivatives in propellants by high performance liquid chromatography. International Journal of Development Research, 6(5), 7942-7946. [Link]
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Arienzo, M., et al. (2020). Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. Foods, 9(12), 1787. [Link]
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Hutsaliuk, V., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceutics, 14(11), 2498. [Link]
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Dongala, T., & Katakam, P. (2016). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review. [Link]
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L.C.G.C. International. (2022). New Perspectives on Comparative Analysis for Comprehensive Two-Dimensional Gas Chromatography. [Link]
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Saini, S., et al. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Asian Journal of Pharmaceutical Research and Development, 9(1), 95-101. [Link]
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McCalley, D. V., et al. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Journal of Chromatography A, 292, 404-411. [Link]
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Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. [Link]
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Barbero, G. F., et al. (2014). Development of an ultra high performance liquid chromatography method for the determination of capsaicinoids. Analytical Methods, 6(23), 9373-9379. [Link]
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Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. [Link]
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El-Kimary, E. I., et al. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. Separations, 9(2), 49. [Link]
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Weisz, A., et al. (2025). Determination of Organic Impurities and Subsidiary Colors in Ext. D&C Violet No. 2 (Acid Violet 43) by Ultra-High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL. [Link]
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Application Notes and Protocols for the Synthesis of 2,5-Dichloronicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthetic protocols for 2,5-dichloronicotinamide and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The document provides a detailed exploration of the synthetic pathways, beginning with the formation of the core this compound scaffold from its corresponding carboxylic acid. Subsequently, it elaborates on advanced derivatization strategies, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr), to afford a diverse range of functionalized nicotinamide analogs. The protocols herein are presented with a focus on experimental causality, offering insights into the selection of reagents, reaction conditions, and purification techniques. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel small molecules for therapeutic applications.
Introduction: The Significance of Substituted Nicotinamides
The nicotinamide scaffold, a fundamental component of the essential cofactor nicotinamide adenine dinucleotide (NAD), is a privileged structure in medicinal chemistry.[1][2][3] Derivatives of nicotinamide have demonstrated a broad spectrum of biological activities, including roles as enzyme inhibitors, anti-inflammatory agents, and potential therapeutics for a variety of diseases.[3][4] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Specifically, this compound serves as a versatile intermediate, with the two chlorine atoms providing reactive handles for the introduction of diverse chemical moieties, thus enabling the exploration of a vast chemical space for drug discovery.[5]
Synthesis of the this compound Core Scaffold
The foundational step in the synthesis of this compound derivatives is the efficient preparation of the core amide structure from 2,5-dichloronicotinic acid. This transformation is a standard amide bond formation reaction, which requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.
Causality of Experimental Choices
Direct amidation of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be converted into a more electrophilic species. Common strategies include:
-
Conversion to an Acyl Chloride: This is a highly effective method where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive towards amines.[7]
-
Use of Coupling Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[8] This method is often preferred for its milder reaction conditions.
Experimental Protocol: Amide Formation
This protocol describes the synthesis of this compound from 2,5-dichloronicotinic acid via the acyl chloride intermediate.
Materials:
-
2,5-Dichloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 28% in water) or Ammonium chloride and a non-nucleophilic base (e.g., triethylamine)
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,5-dichloronicotinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,5-dichloronicotinoyl chloride can be used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aqueous ammonia (2-3 eq) dropwise with vigorous stirring. Alternatively, a solution of ammonium chloride (1.5 eq) and triethylamine (2.0 eq) in THF can be used.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
| Reactant | Product | Typical Yield | Purity |
| 2,5-Dichloronicotinic acid | This compound | 85-95% | >98% (by NMR) |
Derivatization of the this compound Scaffold
The presence of two chlorine atoms on the pyridine ring of this compound offers opportunities for selective functionalization through various cross-coupling and substitution reactions. The C2 and C5 positions exhibit different reactivities, which can be exploited for regioselective synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[9] For 2,5-dichloropyridines, the reaction generally occurs preferentially at the C2 position due to its higher electrophilicity.[9][10] However, careful selection of catalysts, ligands, and reaction conditions can enable selective coupling at the C5 position.[9]
Workflow for Regioselective Suzuki-Miyaura Coupling:
Caption: Regioselective Suzuki-Miyaura coupling of this compound.
Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling [9]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) to the Schlenk flask.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst/Ligand | Position of Coupling | Typical Yield |
| Pd(OAc)₂ / SPhos | C2 | 70-90% |
| Ni(cod)₂ / PPh₂Me | C5 (with specific substrates) | 50-70% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[11][12] Similar to Suzuki coupling, the C2 position of 2,5-dichloropyridine is generally more reactive.[13][14] Regioselective amination can be achieved by controlling the reaction temperature and catalyst system.[14][15]
Workflow for Regioselective Buchwald-Hartwig Amination:
Caption: Stepwise Buchwald-Hartwig amination of this compound.
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination [14]
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important method for functionalizing the this compound core.[16][17] The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ions. The reactivity of the C2 and C5 positions towards SNAr can be influenced by the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles are required.
Experimental Protocol: SNAr with a Thiol Nucleophile
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol in anhydrous DMF.
-
Add the base (K₂CO₃ or NaH) portion-wise at 0 °C and stir for 30 minutes to form the thiolate.
-
Add a solution of this compound in DMF dropwise to the thiolate solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, pour it into ice-water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The synthetic protocols outlined in this guide provide a robust framework for the preparation of a diverse library of this compound derivatives. By leveraging the principles of amide bond formation and regioselective functionalization through modern cross-coupling and substitution reactions, researchers can efficiently access novel chemical entities with potential therapeutic applications. The provided step-by-step procedures, coupled with an understanding of the underlying chemical principles, will empower scientists in the field of drug discovery to explore the chemical space around the nicotinamide scaffold effectively.
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DeAngelis, A., et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Retrieved from [Link]
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Krasavin, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
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Bream, R. N., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved from [Link]
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Bream, R. N., et al. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Semantic Scholar. Retrieved from [Link]
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Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Retrieved from [Link]
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N-terminomics of NAD analogs in aid of chemical biology and medicinal chemistry. (2019). MDPI. Retrieved from [Link]
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Carey, F. A. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
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Lv, X. H., et al. (2017). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed. Retrieved from [Link]
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Khan Academy. (2013). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]
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Yang, J., et al. (2002). Medicinal chemistry of nicotinamide in the treatment of ischemia and reperfusion. PubMed. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC - NIH. Retrieved from [Link]
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Li, Q., et al. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Retrieved from [Link]
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Singh, R. K., et al. (2013). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. Retrieved from [Link]
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Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
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Popiołek, Ł., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. Retrieved from [Link]
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Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from [Link]
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Ferlin, F., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. Retrieved from [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
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Nitta, Y., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Retrieved from [Link]
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Wall, P. A., et al. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. Retrieved from [Link]
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Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Retrieved from [Link]
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Park, S., et al. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Retrieved from [Link]
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Burda, V., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC - NIH. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2,5-Dichloronicotinamide in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] By employing libraries of small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space, often yielding hits with superior binding efficiency that serve as exceptional starting points for optimization.[2][3] Within the diverse chemical space of fragment libraries, halogenated scaffolds represent a particularly valuable, yet nuanced, class of molecules. The strategic incorporation of halogens can significantly influence a fragment's binding affinity and specificity through the formation of halogen bonds—a directional, non-covalent interaction between a halogen atom and a Lewis base.[4]
This application note provides a comprehensive guide to the utilization of 2,5-Dichloronicotinamide , a halogen-enriched fragment, in FBDD campaigns. We will delve into the theoretical underpinnings of its application, provide detailed protocols for its use in primary screening and hit validation, and discuss its potential for elaboration into more potent, drug-like molecules.
The Profile of this compound as an FBDD Fragment
This compound is a compelling fragment for FBDD due to a confluence of advantageous physicochemical and structural properties. The rationale for its inclusion in a fragment library is multifaceted, stemming from its molecular architecture and the unique properties imparted by its dichlorinated pyridine ring.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C6H4Cl2N2O | [5] |
| Molar Mass | 191.01 g/mol | [5] |
| Form | White Powder | [4] |
| Storage Temperature | 2-8°C | [4] |
Note: Further experimental determination of aqueous solubility is a critical first step, as outlined in the protocols below.
The nicotinamide core is a well-established pharmacophore found in numerous biologically active molecules, including the essential coenzyme NAD.[6] Its derivatives have been explored as inhibitors for various enzyme classes.[7][8][9] The dichlorination pattern on the pyridine ring of this compound serves several key purposes in the context of FBDD:
-
Halogen Bonding Potential: The chlorine atoms, particularly the one at the 2-position, can act as halogen bond donors, forming stabilizing interactions with backbone carbonyls or other Lewis basic residues in a protein binding pocket.[4]
-
Modulation of Physicochemical Properties: The halogens increase the fragment's lipophilicity and can influence its metabolic stability.[10]
-
Vectors for Elaboration: The chlorine atoms provide chemically tractable handles for subsequent medicinal chemistry efforts, allowing for fragment growing or linking strategies.
Experimental Workflow for Screening this compound
A robust FBDD campaign involves a tiered screening approach to identify and validate fragment hits efficiently. The following workflow is designed to maximize the likelihood of identifying genuine interactions between this compound and a protein target while minimizing false positives.
Figure 1: A tiered experimental workflow for screening this compound.
Part 1: Pre-Screening Protocols - Foundational Steps for Success
The quality and reliability of any screening campaign are predicated on the thorough characterization of the fragment itself. These initial steps are non-negotiable for ensuring data integrity.
Protocol 1.1: Aqueous Solubility and Stability Assessment
Causality: The majority of biophysical screening techniques require fragments to be soluble and stable in aqueous buffers. Undissolved compound can cause artifacts in light-scattering-based assays and will lead to inaccurate concentration determination.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock into the primary screening buffer (e.g., PBS or HEPES-based buffer, pH 7.4) to achieve a range of final concentrations (e.g., 1 mM down to ~1 µM). Ensure the final DMSO concentration is consistent across all wells and matches the intended screening conditions (typically ≤ 5%).[11]
-
Equilibration: Seal the plate and allow it to equilibrate at the screening temperature (e.g., 25°C) for 1-2 hours with gentle agitation.
-
Visual Inspection: Visually inspect each well for signs of precipitation.
-
Nephelometry (Optional but Recommended): For a more quantitative measure, read the plate on a nephelometer to detect light scattering from insoluble particles.
-
Stability Assessment: Incubate a solution of this compound at the highest soluble concentration in the screening buffer for 24 hours. Re-analyze by LC-MS to check for degradation products.
-
Determination of Maximum Soluble Concentration: The highest concentration that remains clear by visual inspection and/or shows low nephelometry readings is considered the maximum soluble concentration for screening.
Part 2: Primary Screening Protocols
The goal of primary screening is to rapidly identify fragments that interact with the target protein. We present protocols for two of the most sensitive and widely used techniques: Surface Plasmon Resonance (SPR) and NMR Spectroscopy.
Protocol 2.1: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free technique that can detect the weak binding affinities typical of fragments.[12][13] It provides real-time binding data and can be performed at relatively high throughput.[14]
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling). Aim for a low immobilization density to minimize mass transport effects.
-
Include a reference channel, either an empty channel or one with an irrelevant, non-binding protein, to subtract bulk refractive index changes.[15]
-
-
Sample Preparation:
-
Prepare a solution of this compound in the screening buffer at a concentration well below its determined solubility limit (e.g., 200 µM). Ensure the DMSO concentration is precisely matched between the running buffer and the sample.[12]
-
-
Screening Run:
-
Inject the this compound solution over the target and reference surfaces.
-
Monitor the binding response (measured in Response Units, RU). A response significantly above the noise level in the target channel compared to the reference channel indicates a potential interaction.
-
Include positive and negative controls in the run to ensure assay performance.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data.
-
A confirmed "hit" is a fragment that produces a reproducible, concentration-dependent binding response.
-
Protocol 2.2: Primary Screening via NMR Spectroscopy (Saturation Transfer Difference)
Causality: NMR-based methods are powerful for detecting weak interactions in solution.[2] Saturation Transfer Difference (STD) NMR is particularly well-suited for fragment screening as it is a ligand-observed experiment, meaning it does not require isotopic labeling of the protein.[1][16]
Methodology:
-
Sample Preparation:
-
Prepare an NMR sample containing the target protein (typically 10-50 µM) and a higher concentration of this compound (e.g., 100-500 µM) in a deuterated buffer. The ligand should be in large molar excess.[17]
-
-
Acquisition of STD-NMR Spectra:
-
Acquire two spectra: an "on-resonance" spectrum where specific protein resonances are selectively saturated, and an "off-resonance" spectrum where the saturation pulse is applied to a region with no protein signals.[2]
-
The saturation is transferred from the protein to a binding ligand via spin diffusion.[16]
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.[18]
-
Only protons of a ligand that binds to the protein will show signals in the STD spectrum. The presence of signals from this compound confirms it as a hit.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein surface (epitope mapping).[17]
-
Part 3: Hit Validation and Structural Characterization
A hit from a primary screen requires orthogonal validation and, ideally, structural characterization to guide subsequent chemistry efforts.
Protocol 3.1: Orthogonal Hit Validation
Causality: Validating a hit with a technique that relies on a different physical principle is crucial to eliminate assay-specific artifacts and increase confidence in the interaction. For example, if the primary screen was SPR, a suitable orthogonal method would be NMR or a thermal shift assay.
Protocol 3.2: Structural Characterization by X-ray Crystallography
Causality: X-ray crystallography provides the highest resolution structural information, revealing the precise binding mode of the fragment.[19][20] This information is invaluable for structure-based drug design, enabling the rational elaboration of the fragment to improve potency.[21]
Methodology:
-
Crystal Soaking:
-
Obtain high-quality crystals of the target protein.
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM, solubility permitting) in a cryo-protectant-containing buffer.
-
Transfer the protein crystals into the soaking solution for a defined period (ranging from minutes to hours).
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. The presence of clear, interpretable electron density corresponding to this compound confirms its binding pose.
-
Figure 2: A schematic of a potential halogen bond interaction.
Part 4: From Hit to Lead - The Path Forward
The ultimate goal of FBDD is to evolve a low-affinity fragment hit into a high-potency lead compound. With a validated, structurally characterized hit like this compound, several strategies can be employed:
-
Fragment Growing: Using the crystal structure as a guide, chemists can synthesize derivatives that extend from the fragment into adjacent pockets of the binding site, forming additional favorable interactions. The chlorine atoms on this compound can serve as synthetic handles for this purpose.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked to create a larger molecule with significantly higher affinity.
-
Bioisosteric Replacement: The nicotinamide scaffold or the chlorine atoms can be replaced with other chemical groups that have similar steric and electronic properties but may offer improved potency, selectivity, or pharmacokinetic properties.[22][23][24]
Conclusion
This compound represents a valuable tool in the arsenal of the drug discovery scientist. Its combination of a known pharmacophore, the nicotinamide core, with the strategic placement of chlorine atoms for potential halogen bonding and synthetic elaboration makes it an attractive starting point for FBDD campaigns. By following the systematic, multi-tiered approach outlined in these application notes—from careful pre-screening characterization to high-resolution structural studies—researchers can effectively harness the potential of this and similar halogenated fragments to discover novel therapeutics.
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Application Note: 2,5-Dichloronicotinamide as a Versatile Building Block for Parallel Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. This application note details the strategic utilization of 2,5-dichloronicotinamide as a highly versatile scaffold in parallel synthesis. We provide a comprehensive guide, including detailed protocols and mechanistic insights, for the selective functionalization of this building block through key synthetic transformations. By leveraging the differential reactivity of the two chlorine substituents, researchers can rapidly generate large libraries of substituted nicotinamides, a privileged core structure in medicinal chemistry.
Introduction: The Strategic Value of this compound
The nicotinamide moiety is a cornerstone in numerous biologically active compounds, prized for its role as a key pharmacophore and its ability to participate in crucial hydrogen bonding interactions with biological targets. This compound emerges as an exceptionally valuable starting material for library synthesis due to several key factors:
-
Differential Reactivity: The chlorine atoms at the C2 and C5 positions of the pyridine ring exhibit distinct electronic properties. The C5-chloro group is more amenable to palladium-catalyzed cross-coupling reactions, while the C2-chloro group is more susceptible to nucleophilic aromatic substitution (SNAr). This inherent difference in reactivity allows for selective and sequential functionalization.
-
Vectorial Diversity: The two distinct points of modification on the nicotinamide core allow for the introduction of a wide array of chemical functionalities, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).
-
Commercial Availability and Cost-Effectiveness: As a readily available and relatively inexpensive starting material, this compound is well-suited for high-throughput synthesis campaigns.
This guide will focus on three cornerstone reactions for the derivatization of this compound: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Foundational Chemistry: Selective Functionalization Strategies
The successful application of this compound in parallel synthesis hinges on the ability to selectively target one of the two chlorine atoms.
Selective C5-Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the C5 position is generally more reactive towards palladium-catalyzed cross-coupling with boronic acids or their derivatives. This selectivity arises from the electronic nature of the pyridine ring, where the C5 position is more susceptible to oxidative addition by the palladium catalyst.
Causality of Experimental Choices: The choice of a suitable palladium catalyst and ligand is critical for achieving high yields and selectivity. Catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos are commonly employed. The base, typically an aqueous solution of sodium or potassium carbonate, is essential for the transmetalation step in the catalytic cycle.[1][2]
Caption: Workflow for C5-Arylation via Suzuki-Miyaura Coupling.
C2-Functionalization: Buchwald-Hartwig Amination and SNAr
Once the C5 position is functionalized, the remaining C2-chloro group can be targeted for further diversification, primarily through C-N bond formation.
3.2.1. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for coupling amines with aryl halides.[3][4][5] This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines at the C2 position.
Expertise in Action: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often effective in promoting the challenging amination of electron-deficient 2-chloropyridines.[6] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to facilitate the deprotonation of the amine and drive the catalytic cycle.
3.2.2. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nicotinamide group and the C5-substituent, activates the C2 position for nucleophilic aromatic substitution. This reaction often proceeds under thermal conditions without the need for a metal catalyst, making it an attractive and cost-effective method for library synthesis.
Trustworthiness of the Protocol: SNAr reactions are generally predictable and high-yielding when a suitable nucleophile is employed. Primary and secondary amines are excellent nucleophiles for this transformation. The reaction is typically carried out in a polar aprotic solvent such as DMSO or NMP to facilitate the formation of the Meisenheimer intermediate.[7]
Caption: Workflow for C2-Amination.
Experimental Protocols for Parallel Synthesis
The following protocols are designed for a 96-well plate format, but can be scaled as needed.
Protocol 1: Parallel Suzuki-Miyaura Cross-Coupling at C5
This protocol outlines the synthesis of a library of 5-aryl-2-chloronicotinamides.
Reagent Stock Solutions:
| Reagent | Concentration | Solvent |
| This compound | 0.2 M | 1,4-Dioxane |
| Arylboronic Acids | 0.24 M | 1,4-Dioxane |
| Pd(PPh₃)₄ | 0.01 M | 1,4-Dioxane |
| Na₂CO₃ | 2 M | Water |
Step-by-Step Methodology:
-
In a 96-well plate, dispense 250 µL (50 µmol, 1.0 equiv.) of the this compound stock solution into each well.
-
To each well, add 250 µL (60 µmol, 1.2 equiv.) of the appropriate arylboronic acid stock solution.
-
Add 250 µL (2.5 µmol, 0.05 equiv.) of the Pd(PPh₃)₄ stock solution to each well.
-
Add 50 µL (100 µmol, 2.0 equiv.) of the aqueous Na₂CO₃ solution to each well.
-
Seal the 96-well plate and place it in a shaker incubator at 85 °C for 16 hours.
-
After cooling to room temperature, add 500 µL of ethyl acetate and 500 µL of water to each well.
-
Seal and shake the plate vigorously for 5 minutes.
-
Centrifuge the plate to ensure phase separation.
-
Carefully remove the aqueous layer.
-
The organic layer containing the desired 5-aryl-2-chloronicotinamide can be used directly in the next step or purified if necessary.
Protocol 2: Parallel SNAr Amination at C2
This protocol describes the synthesis of a library of 2-amino-5-aryl-nicotinamides from the products of Protocol 1.
Reagent Stock Solutions:
| Reagent | Concentration | Solvent |
| 5-Aryl-2-chloronicotinamide Library | ~0.05 M (from Protocol 1) | Ethyl Acetate |
| Primary/Secondary Amines | 1.0 M | DMSO |
| K₂CO₃ | 2.0 M | DMSO |
Step-by-Step Methodology:
-
Evaporate the ethyl acetate from the 96-well plate containing the 5-aryl-2-chloronicotinamide library under a stream of nitrogen or in a vacuum centrifuge.
-
To each well, add 250 µL of a DMSO solution of the appropriate primary or secondary amine (250 µmol, 5.0 equiv.).
-
Add 125 µL of the K₂CO₃ stock solution (250 µmol, 5.0 equiv.) to each well.
-
Seal the 96-well plate and heat at 120 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the plate to room temperature.
-
Add 1 mL of water to each well to precipitate the product.
-
Centrifuge the plate and decant the supernatant.
-
Wash the solid product with water (2 x 1 mL).
-
The resulting library of 2-amino-5-aryl-nicotinamides can be dried and analyzed.
Conclusion
This compound is a powerful and versatile building block that enables the rapid and efficient generation of diverse libraries of substituted nicotinamides. The distinct reactivity of the C2 and C5 chloro-substituents allows for a reliable and sequential functionalization strategy. The provided protocols for Suzuki-Miyaura cross-coupling and SNAr amination offer a robust framework for researchers in drug discovery to explore the chemical space around this privileged scaffold, thereby accelerating the identification of new lead compounds.
References
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
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Palladium-catalysed amination of halQpyridines on a KF -alumina surface - NBU-IR. (n.d.). Retrieved January 4, 2026, from [Link]
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Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (2014, August 18). Retrieved January 4, 2026, from [Link]
-
Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
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An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors - Oriental Journal of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]
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One-pot access to a library of structurally diverse nicotinamide derivatives via a three-component formal aza [3 + 3] cycloaddition - PubMed. (2012, October 8). Retrieved January 4, 2026, from [Link]
-
nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 4, 2026, from [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (2025, April 30). Retrieved January 4, 2026, from [Link]
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One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed. (2013, June 7). Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 4, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 4, 2026, from [Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (n.d.). Retrieved January 4, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 4, 2026, from [Link]
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
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General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). Retrieved January 4, 2026, from [Link]
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Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (2023, October 12). Retrieved January 4, 2026, from [Link]
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Application Note: A Guide to Cell-Based Assay Development for Modulators of NAD⁺ Metabolism Using 2,5-Dichloronicotinamide
Abstract
Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular metabolism and signaling, acting as a critical coenzyme in redox reactions and as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The cellular NAD⁺ pool is primarily maintained through a salvage pathway where nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[3][4] Due to the heightened metabolic demands of cancer cells, NAMPT is a compelling therapeutic target.[3][5] This guide provides a comprehensive framework for the development of cell-based assays to characterize novel modulators of NAD⁺ metabolism, using 2,5-Dichloronicotinamide, a nicotinamide analog, as a case study. We present a logical, tiered assay cascade—from initial phenotypic screening to direct target engagement and mechanistic validation—designed to provide a robust characterization of compound activity in a physiologically relevant context.
The Scientific Rationale: Targeting the NAD⁺ Salvage Pathway
The rationale for targeting NAD⁺ metabolism stems from its central role in cellular vitality and the differential dependencies of healthy versus diseased cells. Cancer cells, for instance, often exhibit elevated NAMPT expression and a profound reliance on the salvage pathway to sustain their rapid proliferation and high energy expenditure.[2][3] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD⁺, triggering an energy crisis and apoptotic cell death, making it an attractive anti-cancer strategy.[3][6]
Furthermore, the activity of NAD⁺-dependent enzymes is intrinsically linked to the available NAD⁺ pool. Sirtuins (SIRTs), a family of protein deacetylases, regulate gene expression, DNA repair, and metabolic functions by consuming NAD⁺.[1][7][8] Therefore, a compound that depletes NAD⁺ will secondarily inhibit sirtuin activity. Alternatively, a nicotinamide analog could directly inhibit sirtuins, which are naturally regulated by nicotinamide.[9][10] Understanding the precise mechanism of a compound like this compound—whether it primarily targets NAMPT or sirtuins—is critical for its development.
A Validated Assay Development Cascade
To systematically characterize a novel compound, we propose a tiered approach. This cascade ensures that resources are spent efficiently, building a comprehensive data package from broad phenotypic effects to specific molecular interactions.
-
Primary Assays (Cellular Phenotype): Establishes if the compound has a biological effect on whole cells and determines its potency (e.g., IC₅₀). This stage includes critical rescue experiments to generate an early hypothesis about the compound's mechanism.
-
Secondary Assay (Target Engagement): Directly confirms that the compound binds to its intended molecular target within the complex cellular environment.
-
Tertiary Assays (Mechanism of Action): Elucidates the downstream biochemical consequences of target engagement, confirming the hypothesized mechanism of action.
Primary Assay Protocols: Assessing Cellular Phenotype
The initial goal is to determine if this compound exerts a cytotoxic or anti-proliferative effect. A robust cell viability assay is the cornerstone of this stage.
Protocol 3.1: Cell Viability and Cytotoxicity Assay
Scientific Rationale: This protocol quantifies the dose-dependent effect of the compound on cell health. ATP levels are a strong indicator of metabolically active, viable cells. A reduction in ATP correlates with cytotoxicity or cytostasis. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A431, HCT-116) in a 96-well, white, clear-bottom plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these into the complete growth medium to achieve the final desired concentrations (ensure final DMSO concentration is ≤ 0.5%).
-
Cell Treatment: Remove the medium from the cell plate and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
ATP Measurement: Equilibrate the plate and a commercial ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Reagent Addition: Add 100 µL of the ATP detection reagent to each well.
-
Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls (100% viability) and plot the results as a sigmoidal dose-response curve to calculate the IC₅₀ value.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration for 50% inhibition of cell viability. | 150 nM |
| Hill Slope | The steepness of the dose-response curve. | -1.2 |
| Max Inhibition | The maximum percentage of inhibition achieved. | 98% |
Protocol 3.2: NMN/NAD⁺ Rescue Experiment
Scientific Rationale: This is a critical self-validating experiment. If this compound's cytotoxicity is due to NAMPT inhibition, then replenishing the NAD⁺ pool with a downstream metabolite that bypasses NAMPT, such as nicotinamide mononucleotide (NMN) or NAD⁺ itself, should rescue the cells from death.[6][11] Failure to rescue suggests an off-target effect or a different mechanism of action.
Methodology:
-
Follow steps 1-3 of Protocol 3.1.
-
Co-treatment: Prepare treatment media containing a fixed, toxic concentration of this compound (e.g., 5x IC₅₀) with and without a high concentration of NMN (e.g., 100 µM) or NAD⁺ (e.g., 100 µM).
-
Controls: Include wells with:
-
Vehicle only
-
This compound only
-
NMN/NAD⁺ only
-
-
Incubation & Measurement: Proceed with steps 4-9 of Protocol 3.1.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NMN/NAD⁺. A significant increase in viability in the co-treated wells indicates on-target activity against the NAD⁺ salvage pathway.
Secondary Assay Protocol: Confirming Target Engagement
After establishing a cellular phenotype, it is crucial to confirm that the compound physically interacts with its putative target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13]
Protocol 4.1: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[14] The binding of a compound to its target protein increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation. By heating cells to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[15]
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound (e.g., 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for analysis by Western Blot.
-
Detection: Perform SDS-PAGE and Western Blotting using a specific antibody against the target protein (e.g., anti-NAMPT or anti-SIRT1).
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Tertiary Assay Protocols: Elucidating Mechanism of Action
These assays provide the definitive biochemical evidence that links target engagement to the observed cellular phenotype.
Protocol 5.1: Measuring Intracellular NAD⁺/NADH Levels
Scientific Rationale: If this compound is a NAMPT inhibitor, its engagement with the target should directly lead to a decrease in the intracellular concentration of NAD⁺. Measuring the NAD⁺ pool is the most direct readout of NAMPT inhibition. Bioluminescent assays are highly sensitive and well-suited for a plate-based format.[7][16]
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a dose-response of this compound for a shorter time course (e.g., 6-24 hours), as NAD⁺ depletion often precedes cell death.
-
Sample Preparation: To measure NAD⁺ and NADH separately, perform differential lysis.[16][17]
-
For NAD⁺: Add 50 µL of 0.2 M HCl to the cells, heat at 60°C for 15 minutes to degrade NADH, then cool and neutralize with 50 µL of 0.25 M TRIS base.
-
For Total NAD⁺/NADH: Use a passive lysis buffer provided with the assay kit.
-
-
Assay Procedure (using a bioluminescent kit, e.g., NAD/NADH-Glo™):
-
Add an equal volume of the reconstituted detection reagent to each well of the cell lysate.
-
Mix on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Generate a standard curve using provided NAD⁺ standards. Calculate the concentration of NAD⁺ in the samples and normalize to cell number or protein concentration. A dose-dependent decrease in NAD⁺ levels confirms a mechanism involving inhibition of NAD⁺ biosynthesis.
Protocol 5.2: Cell-Based Sirtuin Activity Assay
Scientific Rationale: This assay determines if this compound affects the function of sirtuins, either directly as an inhibitor or indirectly via NAD⁺ depletion. A common method is to measure the deacetylation of a known sirtuin substrate, such as α-tubulin (a SIRT2 substrate) or p53 (a SIRT1 substrate).[18][19]
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Lysis and Protein Quantification: Lyse the cells in RIPA buffer with protease and deacetylase inhibitors (e.g., sodium butyrate, nicotinamide for control). Determine the total protein concentration.
-
Western Blot Analysis:
-
Load equal amounts of protein per lane for SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies for acetylated-α-tubulin and total α-tubulin (as a loading control).
-
Probe with a secondary HRP-conjugated antibody.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities. An increase in the ratio of acetylated-α-tubulin to total α-tubulin indicates inhibition of SIRT2 activity.
Data Interpretation and Troubleshooting
| Assay | Expected Outcome for NAMPT Inhibitor | Expected Outcome for Direct SIRT Inhibitor |
| Cell Viability | Dose-dependent decrease in viability | Dose-dependent decrease in viability |
| Rescue Experiment | Viability is restored by NMN/NAD⁺ | Viability is not restored by NMN/NAD⁺ |
| CETSA (NAMPT) | Thermal stabilization of NAMPT | No thermal stabilization of NAMPT |
| CETSA (SIRT) | No thermal stabilization of SIRT | Thermal stabilization of SIRT |
| Intracellular NAD⁺ | Dose-dependent decrease in NAD⁺ levels | No significant change in NAD⁺ levels |
| Sirtuin Activity | Decreased activity (secondary to NAD⁺ loss) | Decreased activity (direct inhibition) |
Common Pitfalls:
-
Compound Insolubility: Can lead to artificially low potency. Always check solubility in media.
-
Off-Target Effects: If rescue experiments fail or data is inconsistent, the compound may have multiple targets.
-
Assay Interference: Some compounds can interfere with assay reagents (e.g., luciferase). Always run compound-only controls with the detection reagents.
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Cambronne, E. A., & Kraus, W. L. (2020). Assays for Determination of Cellular and Mitochondrial NAD⁺ and NADH Content. Methods in Molecular Biology, 2086, 273–287. [Link]
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Chagas, V. H., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol, 8(14), e2937. [Link]
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Rix, U., et al. (2010). NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion. Leukemia, 24(5), 1056–1059. [Link]
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Application Notes and Protocols for 2,5-Dichloronicotinamide
Abstract: This document provides a comprehensive guide to the handling, safety precautions, and experimental applications of 2,5-Dichloronicotinamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocols and information herein are synthesized from authoritative sources to ensure technical accuracy and promote safe laboratory practices.
Introduction and Scientific Context
This compound is a chlorinated derivative of nicotinamide, a form of vitamin B3. Its unique chemical structure, featuring two chlorine atoms on the pyridine ring, makes it a valuable intermediate in organic synthesis. It serves as a critical building block for the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
In the realm of drug discovery, halogenated organic compounds are of significant interest. The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, this compound is a key precursor for synthesizing novel therapeutic agents, potentially for anti-inflammatory and anti-cancer applications.[1] Its utility also extends to the development of pesticides and herbicides, where it is used to prepare compounds like 2,5-dichloro-3-fluoropyridine.[3]
Understanding the reactivity and handling requirements of this compound is paramount for its effective and safe utilization in a research and development setting.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling and application. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂N₂O | [3] |
| Molar Mass | 191.01 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 154 - 158 °C | [1] |
| Boiling Point | 280.9°C at 760 mmHg | [3] |
| Density | 1.524 g/cm³ | [3] |
| Storage Temperature | 2 - 8 °C | [1] |
Safety Information:
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Oral Toxicity (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation. |
This table is a summary. Always refer to the most current Safety Data Sheet (SDS) from your supplier.
Core Directive: Risk Assessment and Mitigation
A proactive approach to safety is non-negotiable when working with halogenated organic compounds. The following workflow outlines a self-validating system for risk assessment and the implementation of appropriate control measures.
Caption: Risk assessment and mitigation workflow for handling this compound.
Detailed Protocols
General Handling and Storage Protocol
Causality: Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.[4] this compound is a solid powder that can form dust, which poses an inhalation hazard.[5] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5][6]
Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage. Ensure the supplier's label and hazard information are clearly visible.
-
Storage: Store the container in a designated, well-ventilated area at 2-8°C.[1] Keep the container tightly closed to prevent moisture absorption and contamination.[5] Store away from strong oxidizing agents.[5][6]
-
Dispensing: All weighing and transfer operations must be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]
-
Housekeeping: Clean any spills promptly according to the emergency procedures outlined below. Avoid generating dust during cleanup.[7]
Emergency Procedures
Causality: In the event of an accidental release or exposure, a rapid and informed response is critical to minimize harm. These procedures are based on standard chemical safety guidelines.[5][7]
Protocol:
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and give them half a liter of water to drink.[7] Seek immediate medical attention.[5]
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.[7]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department.
-
Experimental Protocol: Synthesis of a Novel Amide Derivative
Causality: This protocol illustrates a common application of this compound as a synthetic intermediate. The conversion to an acid chloride followed by amidation is a fundamental transformation in medicinal chemistry. This two-step process is often preferred for its high efficiency and broad substrate scope.
Workflow Diagram:
Caption: General workflow for the synthesis of novel amides from this compound.
Step-by-Step Protocol:
This is a representative protocol and may require optimization based on the specific amine used.
-
Hydrolysis to 2,5-Dichloronicotinic Acid:
-
In a fume hood, suspend this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated 2,5-Dichloronicotinic acid by filtration. Wash with cold water and dry under vacuum.[1]
-
-
Formation of 2,5-Dichloronicotinoyl Chloride:
-
Caution: This step involves thionyl chloride, which is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Suspend the dried 2,5-Dichloronicotinic acid (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5-2 equivalents) to the suspension at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux until gas evolution ceases and the reaction is complete (as monitored by IR or the disappearance of the carboxylic acid starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,5-Dichloronicotinoyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0°C.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in the same solvent.
-
Slowly add the amine solution to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Analytical Methods
Causality: Accurate analytical methods are essential for reaction monitoring, purity assessment, and characterization of the final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of chlorinated organic compounds.[8][9]
Protocol: HPLC Method for Reaction Monitoring
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective. For example, a linear gradient from 10% B to 90% B over 15 minutes.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase or a compatible solvent (e.g., acetonitrile/water). Filter the sample through a 0.22 µm syringe filter before injection.
-
Detection: Monitor the elution of this compound and its derivatives at a suitable wavelength, typically around 260-280 nm.
-
Analysis: The disappearance of the starting material peak and the appearance of the product peak indicate the progress of the reaction. Retention times will vary based on the specific compound and HPLC conditions.[10]
Conclusion
This compound is a versatile and valuable chemical intermediate for research and development. Its effective use is predicated on a strong foundation of safety and a thorough understanding of its chemical properties. By adhering to the risk assessment principles and detailed protocols outlined in this guide, researchers can handle this compound safely and leverage its synthetic potential to advance their scientific objectives. Always prioritize safety and consult the most up-to-date Safety Data Sheet before commencing any work.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
precisionFDA. (n.d.). 2,5-DICHLORO-4,6-DIMETHYLNICOTINAMIDE. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Mechanism of Action of Neonicotinoid Insecticides. Retrieved from [Link]
-
EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Neonicotinoid Poisoning and Management. Retrieved from [Link]
-
JETRO. (n.d.). Manual for Chemical and Hazardous Substances Storage. Retrieved from [Link]
-
Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. Retrieved from [Link]
-
European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]
-
South Dakota State University - Open PRAIRIE. (2023, August 18). Advanced Analytical Techniques for the Analysis of Toxic Inhaled Agent. Retrieved from [Link]
-
International Code Council. (2018). CHAPTER 50 HAZARDOUS MATERIALS GENERAL PROVISIONS - 2018 INTERNATIONAL FIRE CODE (IFC). Retrieved from [Link]
-
Analytice. (n.d.). 2,5-Dichloroaniline - analysis. Retrieved from [Link]
-
The Fire Protection Association. (2014, June 6). RC55: Recommendations for fire safety in the storage, handling and use of flammable and highly flammable liquids. Retrieved from [Link]
-
PubMed. (n.d.). The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion. Retrieved from [Link]
-
MN.gov. (2022, April 13). Storage or use of flammable liquids inside of industrial plants or similar operations. Retrieved from [Link]
-
PubMed. (2018, September 21). Acute inhalation co-exposure to 1,2-dichloropropane and dichloromethane cause liver damage by inhibiting mitochondrial respiration and defense ability in mice. Retrieved from [Link]
-
PubMed. (2024, May 9). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
-
College of Southern Nevada. (2023, August 1). CSN Flammable Liquids Storage, Handling, and Use Procedure. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. jetro.go.jp [jetro.go.jp]
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- 6. fishersci.com [fishersci.com]
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- 8. epa.gov [epa.gov]
- 9. 2,5-Dichloroaniline - analysis - Analytice [analytice.com]
- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,5-Dichloronicotinamide Synthesis
Welcome to the Technical Support Center for the synthesis of 2,5-Dichloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. We will delve into the underlying chemical principles of the synthesis and provide practical, field-tested solutions to overcome common obstacles leading to low yields and product impurities.
I. Overview of the Synthetic Pathway
The most common and direct route to synthesize this compound is a two-step process starting from 2,5-dichloronicotinic acid.
-
Acid Chloride Formation: 2,5-dichloronicotinic acid is converted to the more reactive intermediate, 2,5-dichloronicotinoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amidation: The resulting 2,5-dichloronicotinoyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the desired this compound.
This seemingly straightforward synthesis can be prone to issues that significantly impact the final yield and purity. This guide will address these potential pitfalls in a question-and-answer format.
DOT Diagram of the Synthetic Workflow:
Caption: Synthetic route from 2,5-Dichloronicotinic Acid to this compound.
II. Troubleshooting Guide: Question & Answer
This section addresses specific problems you might encounter during the synthesis.
Issue 1: Low or No Product Formation in the Amidation Step
Question: I have successfully prepared the 2,5-dichloronicotinoyl chloride, but upon reacting it with ammonia, I observe very low or no formation of this compound. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in the amidation step is a common issue that can often be traced back to a few key factors.
Potential Causes and Solutions:
-
Inactive (Hydrolyzed) Acyl Chloride: 2,5-dichloronicotinoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture. If the acyl chloride has been exposed to air for an extended period or if the reaction is not performed under anhydrous conditions, it will revert to the unreactive 2,5-dichloronicotinic acid.[1]
-
Troubleshooting Protocol:
-
Use Freshly Prepared Acyl Chloride: It is best to use the 2,5-dichloronicotinoyl chloride immediately after its preparation and removal of the excess chlorinating agent.
-
Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.
-
-
-
Insufficient or Ineffective Ammonia Source: The concentration and delivery of the ammonia are crucial for an efficient reaction.
-
Troubleshooting Protocol:
-
Ammonia Concentration: If using aqueous ammonia, ensure it is a concentrated solution (e.g., 28-30%). Older bottles of ammonia solution may have a lower concentration due to the volatility of ammonia gas.
-
Temperature Control: The reaction of acyl chlorides with ammonia is highly exothermic.[2] Adding the acyl chloride solution dropwise to a cooled solution of ammonia (0-5 °C) can help control the reaction rate and prevent side reactions.
-
Gaseous Ammonia: If using ammonia gas, ensure a steady and sufficient flow is bubbled through the reaction mixture.
-
-
-
Inadequate pH Control (Lack of Base): The amidation reaction produces hydrochloric acid (HCl) as a byproduct. This acid will react with the ammonia to form ammonium chloride, effectively consuming your nucleophile and quenching the reaction.[2]
-
Troubleshooting Protocol:
-
Excess Ammonia: Use a sufficient excess of ammonia to act as both the nucleophile and the acid scavenger.
-
Addition of a Non-Nucleophilic Base: In some cases, adding a non-nucleophilic base like triethylamine or pyridine can help to neutralize the generated HCl, thus preserving the ammonia for the nucleophilic attack.[1]
-
-
DOT Diagram of Troubleshooting Logic for Low Amide Yield:
Caption: Troubleshooting logic for low this compound yield.
Issue 2: Presence of Multiple Spots on TLC, Indicating an Impure Product
Question: My reaction seems to have worked, but TLC analysis of the crude product shows multiple spots in addition to the desired this compound. What are these impurities, and how can I minimize their formation and purify my product?
Answer:
The presence of multiple spots on a TLC plate is a clear indication of side reactions or unreacted starting materials. Identifying the potential impurities is the first step toward optimizing the reaction and purification protocol.
Potential Impurities and Their Causes:
-
Unreacted 2,5-Dichloronicotinic Acid: If the initial acid chloride formation step was incomplete, or if the acyl chloride hydrolyzed during the workup, you will have the starting carboxylic acid in your crude product.
-
Hydrolysis of the Product: Amides can undergo hydrolysis back to the carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures during workup.
-
Dimerization or Polymerization: Although less common in this specific synthesis, highly reactive intermediates can sometimes lead to the formation of higher molecular weight byproducts.
Strategies for Minimizing Impurities and Purification:
| Impurity Source | Preventative Measure | Purification Protocol |
| Incomplete Acylation | Ensure complete conversion of the carboxylic acid to the acyl chloride by using a slight excess of the chlorinating agent and allowing for sufficient reaction time. | Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. |
| Acyl Chloride Hydrolysis | Maintain strictly anhydrous conditions throughout the reaction and workup until the amidation is complete. | Recrystallization: this compound is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can effectively remove more soluble impurities. |
| Product Hydrolysis | Avoid prolonged exposure to strong acids or bases, especially at high temperatures, during the workup and purification steps. | Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired amide from closely related impurities. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A good recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Ethanol, isopropanol, or a mixture of an organic solvent and water are good starting points to test.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude this compound until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of 2,5-dichloronicotinoyl chloride?
A1: The reaction of 2,5-dichloronicotinic acid with thionyl chloride is typically carried out at reflux, which is around 79 °C for neat thionyl chloride. If a solvent such as toluene is used, the reflux temperature will be higher. It is important to monitor the reaction for the cessation of gas evolution (HCl and SO₂), which indicates the completion of the reaction.
Q2: Can I use a different base besides excess ammonia for the amidation step?
A2: Yes, other bases can be used. A non-nucleophilic tertiary amine such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is a common choice.[1] These bases will scavenge the HCl produced without competing with ammonia as a nucleophile. Using a stoichiometric amount of a non-nucleophilic base can be beneficial if you want to avoid a large excess of ammonia.
Q3: How can I confirm the formation of 2,5-dichloronicotinoyl chloride before proceeding with the amidation?
A3: While isolating the pure acyl chloride is often not practical due to its reactivity, you can take a small aliquot of the reaction mixture (after the chlorination step and removal of excess chlorinating agent) and carefully quench it with methanol. This will form the methyl ester, methyl 2,5-dichloronicotinate, which is more stable and can be analyzed by techniques like ¹H NMR or GC-MS to confirm the conversion of the carboxylic acid.
Q4: My final product has a slight color. How can I decolorize it?
A4: A slight coloration can often be removed by treating a solution of the crude product with activated carbon before the final recrystallization step. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
IV. References
-
ChemBK. (2024). This compound. [Link]
-
Google Patents. (2012). Novel method for synthesizing 2,5-dichloro-3-fluoropyridine.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. [Link]
-
Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Reddit. (2020). Amide Formation Help : r/Chempros. [Link]
Sources
Identifying and minimizing side products in 2,5-Dichloronicotinamide reaction
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,5-Dichloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Our goal is to provide you with in-depth, field-proven insights to help you identify potential side products, troubleshoot experimental issues, and ultimately, minimize impurities in your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the synthesis of this compound.
Q1: What is the most prevalent and reliable laboratory-scale synthetic route to this compound?
The most common and straightforward method involves a two-step, one-pot synthesis starting from 2,5-dichloronicotinic acid.[1] The first step is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This intermediate is then reacted in situ with an ammonia source, such as aqueous or gaseous ammonia, to form the desired amide. This route is favored for its high reactivity and generally good yields when conditions are carefully controlled.
Q2: What is the primary, most common side product I should anticipate in this reaction?
Without a doubt, the most common impurity is the starting material itself: 2,5-dichloronicotinic acid .[3][4] Its presence is almost always due to the hydrolysis of the reactive acyl chloride intermediate before it has a chance to react with ammonia, or the hydrolysis of the final amide product during workup or purification under non-optimal pH conditions.[5] The almost identical solubility characteristics of nicotinamide and its corresponding nicotinic acid can make purification challenging if this side product is formed in significant quantities.[6]
Q3: What analytical methods are recommended for identifying 2,5-dichloronicotinic acid and other potential impurities?
A multi-pronged approach is best for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this analysis. A reversed-phase C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective for separating the neutral amide product from the more polar carboxylic acid starting material.[7][8]
-
Thin-Layer Chromatography (TLC): An excellent, rapid in-process check. The amide product is generally less polar than the carboxylic acid starting material. A mobile phase of ethyl acetate/hexanes or dichloromethane/methanol will show a clear separation, with the acid having a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the starting acid, although the aromatic protons may overlap. The absence of the broad carboxylic acid proton peak (typically >10 ppm) in a dry solvent like DMSO-d₆ is a good indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product (191.01 g/mol for C₆H₄Cl₂N₂O) and any impurities.[1]
Q4: If I could only focus on one reaction parameter to minimize side products, what would it be?
Strict moisture control. The acyl chloride intermediate is extremely sensitive to water. Any moisture present in the reaction flask, solvents, or reagents will rapidly convert the intermediate back to the starting carboxylic acid, directly reducing your yield and complicating purification.[9] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents is critical.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems you may encounter during the synthesis.
| Problem Encountered | Possible Cause | Recommended Solution & Scientific Rationale |
| Low or No Yield of this compound | A: Incomplete Acyl Chloride Formation | Solution: Ensure at least 1.2-1.5 equivalents of the chlorinating agent (e.g., thionyl chloride) are used. The reaction can be gently heated (e.g., to 40-50°C) to drive it to completion. Rationale: The conversion of the carboxylic acid to the acyl chloride is the activation step; if it is incomplete, the unactivated acid will not react with ammonia. Monitor this step by taking an aliquot, quenching with methanol, and checking for methyl ester formation by TLC or GC-MS. |
| B: Hydrolysis of Acyl Chloride Intermediate | Solution: Use high-purity, anhydrous solvents (e.g., DCM, THF distilled over a drying agent). Flame-dry the glassware and run the reaction under a positive pressure of nitrogen or argon. Rationale: The acyl chloride is highly electrophilic and will react with water, a nucleophile, much faster than with the intended amine. Preventing its exposure to moisture is paramount.[9] | |
| Final Product is Contaminated with Starting Material (2,5-Dichloronicotinic Acid) | A: Hydrolysis During Reaction | Solution: See solution for "Low Yield, Cause B". Ensure your ammonia source is also anhydrous if possible (e.g., using ammonia gas or a solution of ammonia in an organic solvent like dioxane). Rationale: Even trace amounts of water can lead to significant contamination. |
| B: Hydrolysis During Aqueous Workup | Solution: During the workup, extract the crude product into an organic solvent (e.g., ethyl acetate). Perform a wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃). Rationale: The 2,5-dichloronicotinic acid side product is acidic and will be deprotonated by the bicarbonate, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The neutral amide product will remain in the organic layer.[5] | |
| Multiple Unidentified Spots on TLC / Peaks in HPLC | A: Degradation of Product/Intermediate | Solution: Avoid excessive temperatures during the acyl chloride formation and subsequent amidation. If using thionyl chloride, ensure it is removed under vacuum before adding the ammonia source to prevent side reactions. Consider using milder coupling reagents like EDC or HATU as an alternative to the acyl chloride route.[10] Rationale: High temperatures can cause decomposition of the sensitive chlorinated pyridine ring. |
| B: Impure Starting Materials | Solution: Verify the purity of your 2,5-dichloronicotinic acid by HPLC and NMR before starting. Purify it by recrystallization if necessary. Use high-purity, freshly opened solvents. Rationale: Impurities in the starting material, such as isomers from its own synthesis (e.g., 2,3-dichloronicotinic acid), will carry through the reaction sequence and result in a complex product mixture.[11] |
Section 3: Key Protocols and Methodologies
These protocols provide a starting point for your experiments. They should be adapted and optimized based on your specific laboratory conditions and analytical observations.
Protocol 3.1: Synthesis of this compound via Acyl Chloride
-
Preparation: Under a nitrogen atmosphere, add 2,5-dichloronicotinic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Acyl Chloride Formation: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 15-20 minutes. The causality for the slow addition is to control the exothermic reaction and the evolution of HCl and SO₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gently heat to reflux (e.g., 50°C) for 1-3 hours until the solution becomes clear and gas evolution ceases. This indicates the formation of the acyl chloride is complete.[2]
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. This step is critical to prevent side reactions with the ammonia source.
-
Amidation: Re-dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF or DCM). Cool the solution to 0°C. Bubble anhydrous ammonia gas through the solution or add a solution of ammonium hydroxide dropwise.
-
Completion & Workup: Stir the reaction for 1-2 hours at room temperature. Monitor by TLC. Upon completion, quench the reaction with water. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 3.2: Analytical Method for Purity Assessment by HPLC
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Expected Elution: 2,5-Dichloronicotinic acid will elute earlier than the less polar this compound.
Section 4: Visualizing the Process
Diagrams can clarify complex chemical and logical relationships.
Sources
- 1. This compound CAS#: 75291-86-0 [amp.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2,5-Dichloronicotinic acid | 59782-85-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 6. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dichloronicotinamide Synthesis
Welcome to the technical support center for the synthesis of 2,5-Dichloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. A common and effective method involves a two-step process: the conversion of 2,5-Dichloronicotinic acid to its more reactive acyl chloride derivative, 2,5-dichloronicotinoyl chloride, followed by amidation. While conceptually straightforward, this synthesis is not without its challenges. This guide will address potential pitfalls and provide solutions based on established chemical principles and field-proven experience.
Reaction Pathway Overview
The primary synthetic route is outlined below. Understanding this pathway is fundamental to troubleshooting potential issues.
Caption: Troubleshooting workflow for low or no product yield.
FAQ 2: Product Purity Issues - Presence of Starting Material
Question: My final product is contaminated with unreacted 2,5-Dichloronicotinic acid. How can I improve the purity?
Answer:
The presence of the starting carboxylic acid in your final product indicates an incomplete reaction. This can be addressed by optimizing the reaction conditions and employing an effective purification strategy.
Potential Causes & Solutions:
-
Incomplete Conversion to Acyl Chloride: As mentioned in FAQ 1, ensuring the complete conversion of the carboxylic acid to the acyl chloride is paramount. Revisit the reaction time and stoichiometry of thionyl chloride.
-
Inefficient Purification: Simple filtration may not be sufficient to remove unreacted starting material.
-
Aqueous Workup: After the amidation step, a basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium hydroxide) can be employed to deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt. This will allow for its separation from the organic phase containing your amide product. Be cautious not to use a strong base for an extended period, as it could potentially hydrolyze the desired amide product.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical.
-
Recommended Recrystallization Solvents:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | This compound has moderate solubility in hot ethanol and low solubility in cold water. A mixed solvent system can be effective. |
| Toluene | Can be a good choice for aromatic compounds. |
| Ethyl Acetate/Hexane | Dissolve the crude product in a minimum amount of hot ethyl acetate and then add hexane as an anti-solvent to induce crystallization. |
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable boiling solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
FAQ 3: Formation of Side Products
Question: I am observing unexpected peaks in my analytical data (e.g., NMR, LC-MS). What are the possible side products?
Answer:
Side reactions can occur, leading to impurities that may be difficult to remove. Understanding these potential side products can aid in their identification and prevention.
Potential Side Products:
-
Dimerization/Polymerization: Under harsh conditions, the highly reactive acyl chloride can potentially react with other molecules of the starting material or product.
-
Reaction with Solvent: If using a reactive solvent, it may compete with the ammonia as a nucleophile. It is best to use relatively inert solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF) for the acyl chloride formation and amidation steps.
-
Over-chlorination: While less common with thionyl chloride on the pyridine ring itself, harsh conditions could potentially lead to further chlorination, especially if there are other susceptible positions on the molecule.
Minimizing Side Products:
-
Temperature Control: As emphasized previously, maintaining a low temperature during the amidation step is crucial.
-
Order of Addition: Slowly add the acyl chloride solution to the ammonia solution (or vice versa, depending on the scale and setup) to maintain a low concentration of the highly reactive acyl chloride and minimize self-reaction.
-
Use of a Non-Nucleophilic Base: In some amide synthesis protocols, a non-nucleophilic base like triethylamine or pyridine is added to scavenge the HCl produced. This can be beneficial, but ensure the base is pure and added at the correct stoichiometry to avoid further side reactions.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and scale.
PART 1: Synthesis of 2,5-Dichloronicotinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-Dichloronicotinic acid (1.0 eq).
-
Under a fume hood, carefully add thionyl chloride (2.0 eq). A catalytic amount of DMF (1-2 drops) can be added.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This will yield the crude 2,5-Dichloronicotinoyl chloride as an oil or low-melting solid, which can be used in the next step without further purification.
PART 2: Synthesis of this compound
-
In a separate flask, cool an excess of concentrated ammonium hydroxide (e.g., 10 eq) to 0 °C in an ice bath with vigorous stirring.
-
Dissolve the crude 2,5-Dichloronicotinoyl chloride from Part 1 in an anhydrous, inert solvent (e.g., THF or DCM).
-
Slowly add the solution of the acyl chloride to the cold ammonium hydroxide solution. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization as described in FAQ 2.
Safety Precautions:
-
Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). [1][2][3]Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2,5-Dichloronicotinic acid is harmful if swallowed and can cause skin and eye irritation. [4]Avoid inhalation of dust and contact with skin and eyes.
-
The reaction is exothermic, especially during the amidation step. Proper temperature control is essential to prevent runaway reactions.
Product Characterization
Confirming the identity and purity of your this compound is crucial. Below are the expected analytical data.
| Property | Expected Value |
| Molecular Formula | C₆H₄Cl₂N₂O |
| Molecular Weight | 191.02 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Approximately 163-168 °C (This can vary with purity) [5] |
Expected Spectroscopic Data:
-
¹H NMR: Expect two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The amide protons will likely appear as a broad singlet. The chemical shifts will be influenced by the solvent.
-
¹³C NMR: Expect six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide will appear significantly downfield (typically >160 ppm).
-
IR Spectroscopy: Look for characteristic peaks for the N-H stretch of the amide (around 3100-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-Cl stretches in the fingerprint region.
References
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
-
This compound. ChemBK. [Link]
- Novel method for synthesizing 2,5-dichloro-3-fluoropyridine.
- Synthesis of 2-chloro-3-aminopyridine.
Sources
Technical Support Center: Purification of Crude 2,5-Dichloronicotinamide
Welcome to the technical support center for the purification of crude 2,5-Dichloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important pharmaceutical intermediate.[1][2] Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Core Challenges
Purifying crude this compound presents several challenges primarily stemming from the presence of structurally similar impurities and the compound's physicochemical properties. A successful purification strategy hinges on understanding the nature of these impurities and selecting the appropriate techniques to remove them.
Diagram: Logical Flow of Purification Strategy
Caption: A logical workflow for developing a purification strategy for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
FAQ 1: What are the most common impurities in crude this compound?
Answer: The most prevalent impurities are typically related to the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Such as 2,5-dichloronicotinic acid.[1]
-
Isomeric Byproducts: Positional isomers like 2,3-dichloronicotinamide or 2,6-dichloronicotinamide can form depending on the chlorination step.
-
Hydrolysis Products: The amide functional group is susceptible to hydrolysis back to the carboxylic acid (2,5-dichloronicotinic acid), especially under acidic or basic conditions at elevated temperatures.
-
Over-chlorinated Species: Formation of trichlorinated pyridines is a possibility if the chlorination reaction is not well-controlled.[3]
Troubleshooting Guide: Impurity Identification
| Observed Issue | Potential Cause | Recommended Action |
| Persistent peak in HPLC close to the main product peak. | Isomeric impurity. | Utilize a high-resolution HPLC column and optimize the mobile phase to improve separation. Consider 2D-LC for complex mixtures. |
| Broad peak or tailing in HPLC. | Presence of acidic impurities (e.g., 2,5-dichloronicotinic acid). | Acidify the mobile phase (e.g., with 0.1% trifluoroacetic acid) to suppress the ionization of the carboxylic acid. |
| Appearance of a new peak after work-up. | Hydrolysis of the amide. | Avoid prolonged exposure to harsh pH conditions and high temperatures during extraction and concentration steps. |
FAQ 2: My crystallization attempt resulted in a low yield or an oil. What went wrong?
Answer: Oiling out or low recovery during crystallization is a common problem. The primary causes are often related to solvent choice, cooling rate, and the presence of impurities that inhibit crystal growth.
Troubleshooting Guide: Crystallization Issues
| Observed Issue | Potential Cause | Recommended Action |
| Product oils out upon cooling. | Supersaturation is too high; solvent is too "good." | Use a co-solvent system. Start with a good solvent to dissolve the compound and then add a poor solvent (anti-solvent) dropwise until turbidity is observed, then heat to redissolve and cool slowly. A mixture of an alcohol and water can be effective.[4] |
| Low recovery of pure product. | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Screen a range of solvents with varying polarities. |
| Colored impurities co-crystallize with the product. | Impurities have similar solubility profiles. | Perform a pre-purification step. A charcoal treatment of the hot solution can sometimes remove colored impurities. Alternatively, a quick filtration through a small plug of silica gel before crystallization can be effective. |
Diagram: Troubleshooting Crystallization
Caption: A troubleshooting decision tree for common crystallization problems.
FAQ 3: How do I choose the right chromatographic conditions for purification?
Answer: The selection of the appropriate chromatographic technique and conditions depends on the scale of the purification and the nature of the impurities.
-
Column Chromatography (Flash Chromatography): This is the workhorse for laboratory-scale purification. A silica gel stationary phase is typically effective. The mobile phase should be chosen based on Thin Layer Chromatography (TLC) analysis to achieve good separation between the product and impurities.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or late-stage drug development, preparative HPLC is the method of choice. A reversed-phase C18 column is a good starting point.[5]
Troubleshooting Guide: Chromatographic Purification
| Observed Issue | Potential Cause | Recommended Action |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Screen a range of solvent systems with varying polarities. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. |
| Product streaks on the silica gel column. | Compound is too polar for the chosen mobile phase or is interacting strongly with the silica. | Gradually increase the polarity of the mobile phase. If streaking persists, consider adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
| Co-elution of impurities in preparative HPLC. | Insufficient resolution. | Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient), flow rate, and column temperature. Consider using a different stationary phase if baseline separation cannot be achieved. |
III. Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.
Protocol 1: Recrystallization from a Co-Solvent System
This protocol is suitable for crude this compound with relatively high purity (>90%).
-
Solvent Selection: Based on solubility data for similar compounds, a co-solvent system of ethanol and water is a good starting point.[4][6]
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until a persistent cloudiness (turbidity) is observed.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: For enhanced crystal formation, you can place the flask in an ice bath or a refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is recommended for crude material containing significant amounts of impurities.
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal R_f value for the product is between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If the separation is not optimal, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Purity Check: Analyze the final product by HPLC or another suitable analytical method to confirm its purity.[5]
IV. Purity Analysis
Ensuring the purity of the final product is critical. A combination of analytical techniques should be used.
| Analytical Technique | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect non-volatile impurities. | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water gradient with 0.1% TFA. Detection: UV at 254 nm. |
| Gas Chromatography (GC) | Detect volatile impurities. | Column: DB-5 or similar. Carrier Gas: Helium or Nitrogen. Detection: Flame Ionization Detector (FID). |
| Differential Scanning Calorimetry (DSC) | Determine melting point and assess absolute purity. | Provides a highly accurate measure of purity for crystalline solids. |
V. References
-
Dyadyuchenko, V. V., Strelkov, V. D., Mikhailichenko, S. S., & Zaplishny, V. N. (2004). Synthesis of 2,5-dichloro-4,6-dimethylnicotinamide. Chemistry of Heterocyclic Compounds, 40(3), 308-314.
-
ChemicalBook. (n.d.). This compound CAS#: 75291-86-0. Retrieved from
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. Retrieved from
-
ChemBK. (2024). This compound. Retrieved from
-
Google Patents. (n.d.). US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine. Retrieved from
-
Gonçalves, E. M., & Minas da Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 56(3), 362-367. [Link]
-
Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from
Sources
- 1. This compound CAS#: 75291-86-0 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Reactions Involving 2,5-Dichloronicotinic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,5-dichloronicotinic acid in their synthetic workflows. The following troubleshooting advice and frequently asked questions (FAQs) will help you effectively remove unreacted starting material from your reaction mixture, ensuring the purity of your final product.
Understanding the Challenge: The Nature of 2,5-Dichloronicotinic Acid
2,5-Dichloronicotinic acid is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its acidic nature, conferred by the carboxylic acid group, is the key to its successful removal from non-polar or neutral organic products. However, its solubility and reactivity profile require careful consideration during the work-up and purification stages.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Melting Point | 154-158 °C | [1][2] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| pKa (Predicted) | 1.63 ± 0.25 | [2][3] |
| Solubility | Soluble in methanol | [2][3] |
The low predicted pKa indicates that 2,5-dichloronicotinic acid is a relatively strong organic acid. This property is fundamental to the primary purification strategy: acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: My primary product is a neutral or basic compound. What is the most straightforward method to remove unreacted 2,5-dichloronicotinic acid?
A1: Acid-Base Extraction.
This is the most common and effective method for separating acidic impurities like 2,5-dichloronicotinic acid from a reaction mixture containing a neutral or basic product.[4][5][6] The principle lies in altering the solubility of the acidic component by converting it into its salt form, which is soluble in the aqueous phase.[4][7]
Core Principle:
By washing your organic reaction mixture with an aqueous basic solution, you deprotonate the carboxylic acid of the 2,5-dichloronicotinic acid. This forms a salt, which is highly soluble in water and can be easily separated from the organic layer containing your desired product.
Q2: Which basic solution should I use for the extraction?
A2: The choice of base depends on the stability of your product.
-
For most applications (robust, non-hydrolyzable products): A 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is effective.
-
For base-sensitive products (e.g., esters that can be hydrolyzed): A milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃) is recommended.[7][8]
Q3: I've performed the basic wash, but I'm still seeing traces of the acid in my product. What should I do?
A3: This could be due to several factors. Here's a troubleshooting guide:
-
Incomplete Extraction: Perform multiple extractions with the basic solution. Three washes are typically sufficient to remove the majority of the acidic impurity.
-
Incorrect pH: After the final wash, check the pH of the aqueous layer. It should be basic. If not, your basic solution may not have been concentrated enough or you may not have used a sufficient volume.
-
Emulsion Formation: Emulsions can trap the organic layer and prevent efficient separation. If an emulsion forms, try adding brine (a saturated NaCl solution) to help break it.
-
Backwashing: After separating the basic aqueous layer, "backwash" the organic layer with a fresh portion of the organic solvent to recover any of the desired product that may have been trapped in the aqueous phase.[6]
Q4: My desired product is an ester. How can I avoid hydrolysis during the basic wash?
A4: Time and temperature are critical, in addition to using a mild base.
-
Use Sodium Bicarbonate: As mentioned, NaHCO₃ is a weaker base and less likely to catalyze ester hydrolysis compared to NaOH.[8]
-
Work Quickly and at Room Temperature (or below): Do not let the organic and basic aqueous layers sit in contact for extended periods. Perform the extraction efficiently. If your product is particularly sensitive, you can perform the extraction in an ice bath to slow down the rate of potential hydrolysis.
-
Monitor with TLC or LC-MS: Before and after the work-up, analyze your organic layer to ensure your product is not being degraded.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Neutral or Basic Products
This protocol assumes your reaction was performed in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.
Materials:
-
Crude reaction mixture in an organic solvent
-
Separatory funnel
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous layer will contain the sodium salt of 2,5-dichloronicotinic acid.
-
Drain the lower aqueous layer. If your organic solvent is less dense than water (e.g., diethyl ether), the organic layer will be on top. If it is denser (e.g., DCM), it will be the bottom layer.
-
Repeat the extraction (steps 2-5) two more times with fresh 1 M NaOH solution.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Wash the organic layer with an equal volume of brine to initiate the drying process.
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried organic solution and concentrate it using a rotary evaporator to yield your purified product.
Protocol 2: Mild Acid-Base Extraction for Base-Sensitive Products (e.g., Esters)
Materials:
-
Same as Protocol 1, but replace 1 M NaOH with a saturated sodium bicarbonate (NaHCO₃) solution.
Procedure:
-
Follow the same steps as Protocol 1, but substitute the saturated NaHCO₃ solution for the 1 M NaOH.
-
Crucial Safety Note: When using sodium bicarbonate, carbon dioxide gas will be generated upon reaction with the acid. Vent the separatory funnel frequently after gentle initial swirling before vigorous shaking to avoid a dangerous pressure buildup.[7]
Visualizing the Workflow
Decision Tree for Purification Strategy
Caption: A logical workflow for choosing the correct purification method.
Acid-Base Extraction Workflow
Caption: Step-by-step visualization of the liquid-liquid extraction process.
References
- Process for the purification of nicotinic acid amide I - Google P
-
Cas 59782-85-3,2,5-Dichloronicotinic acid | lookchem. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. [Link]
-
Acid-Base Extraction. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. [Link]
-
SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-Dichloronicotinic acid CAS#: 59782-85-3 [amp.chemicalbook.com]
- 3. Cas 59782-85-3,2,5-Dichloronicotinic acid | lookchem [lookchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. magritek.com [magritek.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 2,5-Dichloronicotinamide
Introduction: Understanding the Challenge
2,5-Dichloronicotinamide is a compound of interest in various research and drug discovery programs. However, its flat, aromatic structure and the presence of halogen substituents contribute to high crystal lattice energy and lipophilicity, resulting in poor aqueous solubility. This guide provides a systematic approach to overcoming these solubility challenges to ensure accurate and reproducible results in your biological assays. We will explore the causative principles behind each solubilization strategy, moving from standard practices to more advanced techniques.
Physicochemical Properties of this compound
A compound's inherent properties dictate its solubility behavior. Understanding these provides the foundation for selecting an appropriate solubilization strategy.
| Property | Value (Estimated/Known) | Implication for Solubility |
| Molecular Formula | C₆H₄Cl₂N₂O | - |
| Molar Mass | 191.01 g/mol [1] | - |
| Predicted logP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting poor water solubility.[2] |
| Predicted pKa | ~2.0 - 3.5 | The pyridine nitrogen is weakly basic due to electron-withdrawing effects of the chloro- and amide groups, offering an opportunity for pH modification.[3][4][5][6] |
| Aqueous Solubility | Very Low | Direct solubilization in aqueous assay buffers is unlikely to achieve desired concentrations. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the common issues encountered when working with this compound.
Category 1: Preparing the Primary Stock Solution
Q1: What is the best solvent to use for my initial stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds. Its high polarity and aprotic nature make it an excellent solvent for a wide range of organic molecules. Prepare a stock solution at a high concentration (e.g., 10-50 mM) in 100% anhydrous DMSO.
Q2: My compound won't dissolve in DMSO at room temperature. What should I do?
A2: If the compound does not readily dissolve, you can employ gentle heating or sonication.
-
Sonication: Place the vial in a sonicating water bath for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates and accelerate dissolution.
-
Gentle Warming: Warm the solution in a 37°C water bath. Avoid excessive heat, as it could potentially degrade the compound.
Always visually inspect the solution to ensure all solid material has dissolved before storing.
Q3: How should I store my DMSO stock solution?
A3: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the hygroscopic DMSO.
Category 2: Diluting to the Working Solution
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and how can I fix it?
A4: This is a common problem known as "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment of your assay. DMSO is a powerful organic solvent, and when it is diluted heavily with water, its solvating power for the compound dramatically decreases.
Troubleshooting Steps:
-
Check Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5% , to prevent solvent-induced artifacts or cytotoxicity.[7] High final DMSO concentrations can sometimes keep a compound in solution but may interfere with the assay.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can be done in 100% DMSO first to lower the compound concentration, followed by a final, smaller dilution into the assay medium. This gradual change in solvent environment can sometimes prevent precipitation.
-
Employ Co-solvents: If precipitation persists, the use of a co-solvent system is the next logical step. See the detailed section on this topic below.
Category 3: Assay Interference
Q5: I've managed to get my compound into solution, but my assay results are inconsistent or show high background. What could be the cause?
A5: This could be due to several factors:
-
Solvent Toxicity: Ensure your final solvent concentration (DMSO and/or co-solvents) is below the tolerance level for your specific cell line or assay system. Always run a "vehicle control" containing the same final concentration of the solvent(s) without your compound to measure any background effects.[7]
-
Compound Aggregation: Even if not visibly precipitated, poorly soluble compounds can form microscopic aggregates in aqueous solutions. These aggregates can cause non-specific assay signals. Reducing the final compound concentration or improving the solubilization method can help.
-
pH Mismatch: If you have used pH modification to solubilize your compound, ensure the final pH of your assay medium is not significantly altered to a point that it affects your biological system.
In-Depth Solubilization Strategies & Protocols
Strategy 1: The DMSO-Based Workflow
This workflow is the standard starting point for any new compound.
Caption: Standard workflow for preparing a DMSO stock solution.
Strategy 2: Co-Solvent Systems
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve nonpolar molecules. They work by reducing the interfacial tension between the aqueous medium and the hydrophobic compound, essentially making the solvent environment more "hospitable" to the drug.[1][8][9]
Common Co-solvents for In Vitro Assays:
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| Ethanol | < 1% | Readily available, effective for many compounds. | Can be more cytotoxic than DMSO at similar concentrations.[10] |
| PEG 400 | < 2% | Low toxicity, good solubilizer.[11] | Can be viscous, may interfere with some automated liquid handlers. |
| Glycerol | < 5% | Very low toxicity, can help stabilize proteins. | Higher viscosity, may be less effective for highly lipophilic compounds. |
| Tween® 80 / Pluronic® F-68 | < 0.1% | Surfactants that form micelles to encapsulate compounds. | Can interfere with cell membranes and some assay readouts. |
Protocol: Testing a Co-Solvent Formulation
-
Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).
-
Create an intermediate dilution series. For example, dilute the 50 mM stock into a co-solvent like PEG 400 to create a 5 mM solution in 90% PEG 400 / 10% DMSO.
-
For the final step, dilute this intermediate solution 1:100 into your aqueous assay buffer. This yields a final concentration of 50 µM compound in 0.9% PEG 400 / 0.1% DMSO.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).
-
Crucially , always run a parallel vehicle control with the same final concentration of the co-solvent/DMSO mixture.
Strategy 3: pH Modification
Causality: this compound contains a pyridine ring, which has a basic nitrogen atom.[4] The pKa of unsubstituted pyridine is ~5.23.[3][4] The two chlorine atoms and the nicotinamide group are electron-withdrawing, which reduces the basicity of the nitrogen, lowering its pKa (estimated to be in the 2.0-3.5 range).[6][11] By lowering the pH of the solution well below the pKa, the nitrogen atom becomes protonated (forming a pyridinium salt). This positive charge dramatically increases the molecule's affinity for polar water molecules, thereby increasing its solubility.
Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4).
-
Add a small, known amount of solid this compound to each buffer to create a slurry.
-
Agitate the samples at a controlled temperature for several hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Important Considerations:
-
This strategy is only viable if your biological assay is tolerant of the required pH.
-
A low pH stock solution will need to be carefully neutralized or sufficiently diluted to not impact the final assay pH.
Caption: Decision tree for troubleshooting solubility issues.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1049, Pyridine. [Link]
-
Wikipedia. (2024). Pyridine. [Link]
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Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(G), 15-20. [Link]
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Bøgh, I. B., & Nielsen, C. (2016). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 11(9), e0163332. [Link]
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Li, P., & Zhao, L. (2007). Co-solvent and Complexation Systems. In Developing Solid Oral Dosage Forms (pp. 319-358). [Link]
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Gupta, R., Jain, V., Nagar, J. C., Ansari, A., Sharma, K., Sarkar, A., & Khan, M. S. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78. [Link]
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Amides. (2005). In Principles of Drug Action 1. [Link]
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Wikipedia. (2024). Amide. [Link]
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Fiveable. (n.d.). N-substituted Amides. [Link]
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Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. [Link]
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Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]
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ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [Link]
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Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 771–802. [Link]
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ChemBK. (2024). This compound. [Link]
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Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship, University of California. [Link]
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Li, Y., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 107-112. [Link]
-
Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline. [Link]
-
AskIITians. (n.d.). How does pH affect solubility?. [Link]
-
Fiveable. (n.d.). pH and Solubility. [Link]
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- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Addressing poor reproducibility in 2,5-Dichloronicotinamide synthesis
Introduction
Welcome to the technical support center for the synthesis of 2,5-Dichloronicotinamide. This molecule is a valuable building block in the development of pharmaceutical and agrochemical compounds.[1][2][3] However, its synthesis, particularly the amidation of 2,5-dichloronicotinic acid, can be prone to reproducibility issues that lead to variable yields and purity.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you achieve consistent and high-quality results. Our approach is built on explaining the causal relationships in the chemical process, enabling you to not only follow a procedure but also to understand and control the critical parameters of your reaction.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low or non-existent. What are the most likely causes?
Low yield is the most common issue, often stemming from problems in the initial activation step of the carboxylic acid or the subsequent amidation. Let's break down the potential causes.
-
Cause A: Incomplete Formation of the Acid Chloride Intermediate. The conversion of 2,5-dichloronicotinic acid to 2,5-dichloronicotinoyl chloride is the critical activation step. Insufficient activation means unreacted starting material will remain, lowering your potential yield.
-
Expert Insight: Thionyl chloride (SOCl₂) is commonly used for this transformation because its byproducts (SO₂ and HCl gas) are easily removed. However, the reaction can be sluggish. Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction via the formation of a Vilsmeier reagent, which is a more potent acylating agent.
-
Solution:
-
Ensure your thionyl chloride is fresh and has not been decomposed by atmospheric moisture.
-
Add 1-2 drops of DMF per 10 mmol of your starting acid to catalyze the reaction.
-
Gently reflux the mixture (typically in an inert, high-boiling solvent like toluene or neat) until the evolution of gas ceases, indicating the reaction is complete. This can take several hours.
-
-
-
Cause B: Hydrolysis of the Acid Chloride Intermediate. Acyl chlorides are highly reactive and extremely sensitive to moisture. Any water present in your reaction flask, solvents, or ammonia solution will rapidly hydrolyze the intermediate back to the unreactive carboxylic acid, halting the synthesis.
-
Solution:
-
Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).
-
Ensure your ammonia source (e.g., ammonium hydroxide solution, ammonia gas) is handled correctly to minimize water contamination in the subsequent step.
-
-
-
Cause C: Formation of Unreactive Ammonium Salt. Carboxylic acids and amines (or ammonia) can undergo a simple acid-base reaction to form an ammonium carboxylate salt.[4] This salt is generally unreactive towards amide formation under mild conditions and requires very high temperatures to dehydrate to the amide, a process often unsuitable for functionalized molecules.[5]
-
Expert Insight: This is precisely why the two-step approach (acid -> acid chloride -> amide) is superior. It bypasses the formation of the stable salt by creating a highly electrophilic intermediate. If you are attempting a direct, one-pot synthesis without an activating agent, salt formation is the most probable reason for failure.
-
Solution: Strictly follow a two-step procedure where the carboxylic acid is first fully converted to the acyl chloride before the ammonia source is introduced.
-
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting flowchart for diagnosing low yield issues.
Q2: My final product is impure and difficult to purify. What are the likely contaminants?
Purity issues often arise from incomplete reactions or side reactions.
-
Contaminant A: Unreacted 2,5-Dichloronicotinic Acid. This is the most common impurity if the activation step was incomplete or the acid chloride was hydrolyzed.
-
Identification: The carboxylic acid has a very different polarity from the amide. It can be easily detected by Thin Layer Chromatography (TLC), where it will likely have a different Rf value. It is also highly acidic.
-
Removal: An acidic impurity can be removed by washing the organic extract of your product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide remains in the organic phase.
-
-
Contaminant B: Over-amination or Ring Substitution Products. While the pyridine ring is electron-deficient, under certain harsh conditions, nucleophilic aromatic substitution could potentially occur, though this is less common with ammonia compared to stronger nucleophiles.
-
Expert Insight: This is generally a minor concern under standard amidation conditions. However, if the reaction is run at excessively high temperatures or for prolonged times with a large excess of ammonia, side reactions can become more prevalent.
-
Avoidance: Adhere to the recommended reaction temperatures and stoichiometry. The amidation is typically fast and exothermic; it does not require extended heating.
-
-
Solution: Purification Strategy
-
Aqueous Wash: After the reaction is complete, perform a workup that includes washing with a mild base (e.g., NaHCO₃ solution) to remove unreacted acid, followed by a water wash and a brine wash.
-
Recrystallization: this compound is a crystalline solid.[2] Recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the amide from impurities based on polarity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and reproducible method for this synthesis?
The most robust method involves the two-step conversion of 2,5-dichloronicotinic acid to its acyl chloride using thionyl chloride (with catalytic DMF), followed by reaction with an ammonia source, typically aqueous ammonium hydroxide. This method avoids the formation of unreactive salts and proceeds under well-controlled conditions.[2][6] A detailed protocol is provided in Section 3.
Q2: What are the critical quality attributes for the starting material, 2,5-Dichloronicotinic acid?
The quality of your starting material is paramount for reproducibility.
| Critical Quality Attribute | Specification | Rationale |
| Purity | ≥97% (by GC or HPLC) | Prevents the introduction of impurities that may be difficult to remove later and ensures accurate stoichiometry.[1] |
| Appearance | White to light yellow powder/crystal | Significant color deviation may indicate degradation or the presence of chromophoric impurities.[1] |
| Moisture Content | As low as reasonably achievable | Although the first step uses thionyl chloride which reacts with water, excess moisture will consume reagent and can lead to inconsistent reaction initiation. |
Q3: How should I handle and store the intermediate, 2,5-Dichloronicotinoyl chloride?
2,5-Dichloronicotinoyl chloride is a reactive intermediate and is typically generated and used in situ (in the same pot without isolation).
-
Handling: It is moisture-sensitive and corrosive. The reaction to generate it should be performed in a fume hood under an inert atmosphere (e.g., dry nitrogen or argon).
-
Storage: It is not recommended to store this intermediate. Its high reactivity makes it prone to degradation over time. The best practice is to proceed immediately to the next step after its formation is complete.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A multi-technique approach ensures a thorough analysis.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress (disappearance of starting material, appearance of product). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the identity and assess the purity of the final product. Can also be used to analyze starting material purity.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | An alternative to GC-MS, particularly useful for less volatile compounds. Provides purity and mass confirmation.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide definitive structural confirmation of the final product. |
| Melting Point | A simple and effective way to assess the purity of the final crystalline product. A sharp melting point close to the literature value indicates high purity. The reported melting point for 2,5-Dichloronicotinic acid is 154-158°C.[1] |
Section 3: Validated Experimental Protocol
This protocol is designed for robustness and reproducibility on a laboratory scale.
Overall Reaction Scheme
Caption: Synthesis pathway from acid to amide.
Step 1: Synthesis of 2,5-Dichloronicotinoyl Chloride (In situ)
-
Setup: In a fume hood, equip a round-bottom flask (dried in an oven and cooled under N₂) with a magnetic stirrer and a reflux condenser topped with a nitrogen inlet/bubbler.
-
Reagents: To the flask, add 2,5-dichloronicotinic acid (1.0 eq), and a high-boiling inert solvent like toluene (approx. 3-5 mL per gram of acid).
-
Catalyst: Add 1-2 drops of N,N-dimethylformamide (DMF).
-
Activation: Slowly add thionyl chloride (SOCl₂, ~1.5 - 2.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature around 80-90°C for toluene). Maintain reflux until the evolution of gas (HCl, SO₂) ceases and the solution becomes clear (typically 2-4 hours).
-
Completion: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Crucially, ensure the system is protected from atmospheric moisture during this process. You will be left with the crude 2,5-dichloronicotinoyl chloride as an oil or solid. Do not expose to air; proceed immediately.
Step 2: Amidation to this compound
-
Setup: Place the flask containing the crude acid chloride in an ice-water bath (0-5°C). Re-establish an inert nitrogen atmosphere.
-
Solvent: Add an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the crude acid chloride.
-
Ammonia Addition: While stirring vigorously, slowly add concentrated aqueous ammonium hydroxide (~28-30% NH₃, ~3-4 eq) dropwise via a syringe or dropping funnel. This reaction is highly exothermic. Maintain the internal temperature below 10°C during the addition. A white precipitate of the product will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
If using a water-miscible solvent like THF, remove it via rotary evaporation. If using DCM, separate the organic layer.
-
Extract the aqueous mixture/layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts. Wash sequentially with saturated NaHCO₃ solution (to remove any residual acid), water, and finally, saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Experimental Workflow Diagram
Caption: A validated workflow for reproducible synthesis.
References
-
A green chemistry perspective on catalytic amide bond formation , UCL Discovery, [Link]
-
Challenges and outlook for catalytic direct amidation reactions , ResearchGate, [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review , MDPI, [Link]
-
Amine, amide practice , YouTube, [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature , Master Organic Chemistry, [Link]
- Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC)
-
The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation , SciSpace, [Link]
-
This compound , ChemBK, [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation , EPA, [Link]
- Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particle 2,6-dichloro-5-fluoro-nicotinic acid, Google P
- Process for the preparation of 2,6-dichloronicotinonitriles, Google P
- Novel method for synthesizing 2,5-dichloro-3-fluoropyridine, Google P
-
Synthesis of nicotinamide analogs 14–21 with modifications in zones... , ResearchGate, [Link]
-
2,5-Dichloronicotinic acid , MySkinRecipes, [Link]
-
2,5-Dichloroaniline - analysis , Analytice, [Link]
-
Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an S N 1 Reaction , ResearchGate, [Link]
-
Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition , National Institutes of Health (NIH), [Link]
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- 8. epa.gov [epa.gov]
Technical Support Center: Managing Exothermic Reactions in Large-Scale 2,5-Dichloronicotinamide Production
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The large-scale synthesis of 2,5-Dichloronicotinamide, a key intermediate in pharmaceutical development, presents significant challenges related to the management of exothermic reactions. A failure to adequately control the heat generated during the chlorination and amidation stages can lead to thermal runaway, a dangerous situation that can result in reactor over-pressurization, loss of containment, and potentially explosive decomposition.[1][2][3] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in safely navigating the complexities of this synthesis at scale.
Part 1: Understanding the Thermal Hazards
The Synthesis of this compound: A Potentially Exothermic Process
The synthesis of this compound typically involves the chlorination of a nicotinic acid derivative followed by amidation. Both of these transformation steps are inherently exothermic. The chlorination of the pyridine ring, in particular, can be highly energetic. The subsequent amidation, while generally less exothermic, can still contribute significantly to the overall heat evolution, especially at industrial scales where the surface-area-to-volume ratio is reduced, limiting efficient heat dissipation.[4]
The Peril of Thermal Runaway
A thermal runaway occurs when the heat generated by a chemical reaction exceeds the rate at which it can be removed by the cooling system. This leads to a self-accelerating increase in temperature and reaction rate, which can trigger secondary, more hazardous decomposition reactions.[2][5] The consequences of a thermal runaway can be catastrophic, including reactor rupture, fire, and the release of toxic materials. A thorough understanding of the process chemistry and thermal dynamics is therefore critical for safe scale-up.[4][5]
Key Process Steps with Exothermic Potential
-
Chlorination: The introduction of chlorine atoms onto the nicotinic acid backbone is a key exothermic step. The rate of addition of the chlorinating agent and the efficiency of heat removal are critical parameters to control.
-
Amidation: The conversion of the dichloronicotinic acid derivative to the corresponding amide also releases heat. While often a more controlled reaction, the accumulation of unreacted starting material followed by a sudden increase in reaction rate can lead to a dangerous temperature spike.
Part 2: Troubleshooting Guide: Managing Exothermic Events
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the large-scale production of this compound.
Issue: Unexpected Rapid Temperature Increase During Chlorination
Question: We are observing a temperature spike that is difficult to control with our cooling system during the chlorination step. What are the potential causes and what immediate actions should we take?
Answer:
-
Potential Causes:
-
Inadequate Cooling Capacity: The heat removal capacity of the reactor may be insufficient for the current scale and reaction rate.[4][5]
-
Accumulation of Chlorinating Agent: A slow initial reaction followed by a sudden acceleration can lead to a rapid release of heat.
-
Poor Mixing: Inefficient agitation can create localized hot spots where the reaction rate is significantly higher.
-
Incorrect Reagent Stoichiometry: An excess of the chlorinating agent can lead to a more vigorous and less controlled reaction.
-
Presence of Catalytic Impurities: Trace impurities in the starting materials or from the reactor itself could be catalyzing the reaction.
-
-
Immediate Actions:
-
Stop the Addition of the Chlorinating Agent: Immediately halt the feed of the chlorinating agent to prevent further heat generation.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, initiate the emergency quenching procedure by adding a pre-determined, validated quenching agent.
-
Monitor Reactor Pressure: Keep a close watch on the reactor pressure as a rising temperature will increase the vapor pressure of the solvent and any gaseous byproducts.
-
-
Preventative Measures:
-
Perform Reaction Calorimetry: Before scaling up, conduct reaction calorimetry studies to determine the heat of reaction and the maximum adiabatic temperature rise.[4]
-
Controlled Reagent Addition: Implement a semi-batch process where the chlorinating agent is added at a controlled rate, ensuring that the rate of heat generation does not exceed the cooling capacity of the reactor.[6]
-
Optimize Agitation: Ensure the reactor is equipped with an appropriately designed agitator to provide efficient mixing and heat transfer.
-
Strict Quality Control of Raw Materials: Implement rigorous testing of all starting materials to ensure they are free from catalytic impurities.
-
Issue: Pressure Buildup in the Reactor During Amidation
Question: We are experiencing a gradual but steady increase in reactor pressure during the amidation step, even with the temperature under control. What could be the cause?
Answer:
-
Potential Causes:
-
Gaseous Byproduct Formation: The amidation reaction may be generating gaseous byproducts, such as ammonia if the amide nitrogen source is not fully utilized, or from decomposition reactions.
-
Solvent Boiling: If the reaction temperature is close to the boiling point of the solvent, a slight increase in temperature can lead to a significant increase in vapor pressure.
-
Blocked Vent Line: The reactor's vent line could be partially or fully blocked, preventing the safe release of pressure.
-
Secondary Decomposition: A slow, underlying decomposition reaction could be occurring, generating non-condensable gases.
-
-
Immediate Actions:
-
Verify Venting System: Check the reactor's venting system to ensure it is functioning correctly.
-
Reduce Reaction Temperature: Lowering the reaction temperature will reduce the vapor pressure of the solvent and slow down any gas-generating side reactions.
-
Stop Reagent Feed: If applicable, stop the addition of any reagents.
-
-
Preventative Measures:
-
Characterize Off-gassing: Use analytical techniques to identify the composition of any off-gases to understand their origin.
-
Ensure Adequate Venting: Design and maintain a properly sized and functioning vent system for the reactor.
-
Thermal Stability Studies: Conduct thermal stability studies (e.g., DSC, TGA) on the reaction mixture to identify the onset temperature of any decomposition reactions.[7][8]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor for controlling the exotherm?
A1: The most critical parameters are:
-
Temperature: Continuous monitoring of the batch temperature is essential.
-
Reagent Addition Rate: In a semi-batch process, the rate of addition of the limiting reagent directly controls the rate of heat generation.[6]
-
Agitator Speed and Power Draw: Monitoring the agitator can indicate changes in viscosity and mixing efficiency.
-
Reactor Pressure: A rise in pressure can indicate gas evolution or the onset of boiling.
-
Cooling System Performance: Monitor the inlet and outlet temperatures of the cooling fluid and its flow rate.
Q2: How can we estimate the heat of reaction for our specific process conditions?
A2: The most accurate method is through experimental measurement using a reaction calorimeter. This will provide data on the total heat of reaction, the heat flow rate, and the adiabatic temperature rise under your specific process conditions.[4]
Q3: What are the recommended emergency shutdown procedures in case of a thermal runaway?
A3: A well-defined emergency shutdown procedure should be in place and all personnel should be trained on it. This typically includes:
-
Immediate cessation of all reagent feeds.
-
Application of maximum cooling.
-
Activation of an emergency venting system.
-
Introduction of a validated quenching agent to stop the reaction. [9]
-
Evacuation of the immediate area.
Q4: How does solvent choice impact the thermal safety of the reaction?
A4: The solvent plays a crucial role in thermal safety:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise.
-
Boiling Point: A solvent with a higher boiling point provides a larger operating window before boiling becomes a concern. However, it also means that if a runaway occurs, the final temperature and pressure could be higher.
-
Thermal Stability: The solvent itself should be thermally stable under the reaction conditions and should not participate in any hazardous side reactions.
Q5: What are the best practices for scaling up the production of this compound from a thermal safety perspective?
A5: Key best practices include:
-
Thorough Hazard Assessment: Conduct a comprehensive process hazard analysis (PHA) before each scale-up.[4]
-
Calorimetric Studies: Perform reaction calorimetry to quantify the thermal hazards.
-
Staged Scale-Up: Increase the batch size in manageable increments, carefully monitoring the process at each stage.
-
Maintain Similar Heat Transfer Characteristics: As you scale up, the surface-area-to-volume ratio decreases. Ensure that the larger-scale reactor has adequate heat transfer capabilities.[5]
-
Review and Update Safety Procedures: Regularly review and update all safety procedures and operator training.
Part 4: Experimental Protocols for Thermal Hazard Assessment
Protocol for Reaction Calorimetry Screening
-
Objective: To determine the heat of reaction, heat flow rate, and adiabatic temperature rise for the chlorination and amidation steps.
-
Apparatus: A reaction calorimeter (e.g., RC1e or similar).
-
Procedure: a. Charge the reactor with the initial reactants and solvent, mimicking the large-scale process concentrations. b. Establish a stable baseline temperature. c. Begin the controlled addition of the limiting reagent at a rate proportional to the planned large-scale addition. d. Continuously monitor the heat flow from the reaction. e. After the addition is complete, monitor the heat flow until it returns to the baseline. f. Calculate the total heat of reaction and the maximum heat flow. g. Use the heat of reaction and the specific heat capacity of the reaction mixture to calculate the adiabatic temperature rise.
Protocol for Differential Scanning Calorimetry (DSC) Analysis
-
Objective: To determine the onset temperature of thermal decomposition for reactants, intermediates, and the final product.[7][8][10]
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure: a. Accurately weigh a small sample (1-5 mg) of the material into a DSC pan. b. Seal the pan. c. Place the sample pan and an empty reference pan into the DSC cell. d. Heat the sample at a constant rate (e.g., 5-10 °C/min) over a wide temperature range. e. Record the heat flow as a function of temperature. f. Identify the onset temperature of any exothermic events, which may indicate decomposition.
Part 5: Data Presentation
Table 1: Key Process Parameters and Recommended Limits
| Parameter | Stage | Recommended Limit | Rationale |
| Reaction Temperature | Chlorination | 50-60 °C (example) | To ensure a controlled reaction rate and prevent side reactions. |
| Reagent Addition Time | Chlorination | 4-6 hours (example) | To keep the instantaneous heat generation below the cooling capacity. |
| Agitator Speed | Both | 100-150 RPM (example) | To ensure adequate mixing and heat transfer without excessive shear. |
| Reactor Pressure | Both | < 1.5 barg (example) | To maintain a safe operating pressure and prevent stress on the reactor. |
Note: The specific limits in this table are illustrative and must be determined experimentally for each specific process and scale.
Part 6: Visualizations
Diagram 1: Troubleshooting Logic for Temperature Spikes
Caption: Logical flow for responding to a temperature spike.
Diagram 2: Key Factors Influencing Exothermic Risk
Caption: Interplay of factors contributing to exothermic risk.
Part 7: References
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a strategy for process safety in the fine chemical and speciality - IChemE. (n.d.). Retrieved January 4, 2026, from [Link]
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From Hazard to Harmony: Process Safety in the Pharmaceutical Industry - Sigma-HSE. (2023, June 16). Retrieved January 4, 2026, from [Link]
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Critical Considerations in Process Safety | H.E.L Group. (n.d.). Retrieved January 4, 2026, from [Link]
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Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. (2020, August 13). Retrieved January 4, 2026, from [Link]
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Model-Based Control Strategies for a Chemical Batch Reactor with Exothermic Reactions. (n.d.). Retrieved January 4, 2026, from [Link]
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Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Runaway reactions, case studies, lessons learned - ARIA. (n.d.). Retrieved January 4, 2026, from [Link]
-
Controlling exothermic reactions - Techniques de l'Ingénieur. (2013, October 10). Retrieved January 4, 2026, from [Link]
-
DSC and TGA curves of the cocrystallization product from slow evaporation. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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What Is Batch Reactor In Chemical Engineering? - Chemistry For Everyone - YouTube. (2025, March 25). Retrieved January 4, 2026, from [Link]
-
Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing - IChemE. (n.d.). Retrieved January 4, 2026, from [Link]
-
Safety Data Sheet Nicotinamide Revision 5, Date 04 Aug 2022 - Redox. (2025, September 23). Retrieved January 4, 2026, from [Link]
-
synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Publishing. (n.d.). Retrieved January 4, 2026, from [Link]
-
Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. (n.d.). Retrieved January 4, 2026, from [Link]
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Runaway chemical reaction at Corden Pharmachem, Cork - IChemE. (n.d.). Retrieved January 4, 2026, from [Link]
-
Inert Reassessment - Nicotinamide CAS 98-92-0, OPP, US EPA. (n.d.). Retrieved January 4, 2026, from [Link]
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Synthesis and thermal analysis of a Ni(II) complex of nicotinamide - ResearchGate. (2025, August 10). Retrieved January 4, 2026, from [Link]
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Runaway: Explosion at T2 Laboratories - YouTube. (2009, September 21). Retrieved January 4, 2026, from [Link]
-
User Com - Mettler Toledo. (n.d.). Retrieved January 4, 2026, from [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. (n.d.). Retrieved January 4, 2026, from [Link]
-
TG-DSC analysis of Li salts: LiCl a, LiNO3b, CH3COOLi.2H2O c, and Li2CO3d. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC. (2018, December 24). Retrieved January 4, 2026, from [Link]
-
CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents. (n.d.). Retrieved January 4, 2026, from
-
EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. (n.d.). Retrieved January 4, 2026, from
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]
-
US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. (n.d.). Retrieved January 4, 2026, from
-
(PDF) Direct C-H Amidation of 1,3-Azoles: Light-Mediated, Photosensitiser-Free vs. Thermal. (n.d.). Retrieved January 4, 2026, from [Link]
-
Low-Temperature Heat Capacities and Standard Molar Enthalpy of Formation of Dichloro Bis(2-aminopyridine) Zinc (II), ZnCl 2 (C 5 H 6 N 2 ) 2 (s) - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Calorimetric and volumetric studies of the interactions of some amides in water and in 6 mol dm–3 aqueous guanidinium chloride - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]
-
Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an S N 1 Reaction - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]
-
US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents. (n.d.). Retrieved January 4, 2026, from
-
Direct amidation reaction of palmitic acid with amines catalyzed by... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
- 1. sigma-hse.com [sigma-hse.com]
- 2. Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments [jensenhughes.com]
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- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Dichloronicotinamide and 2,6-Dichloronicotinamide in Synthetic Applications
This guide provides an in-depth comparative analysis of the chemical reactivity of 2,5-Dichloronicotinamide and 2,6-Dichloronicotinamide. As crucial intermediates in the development of novel pharmaceutical and agrochemical agents, a comprehensive understanding of their distinct reactivity profiles is paramount for researchers, scientists, and drug development professionals. This document elucidates the underlying electronic and steric factors that govern their behavior in nucleophilic aromatic substitution (SNAr) reactions, supported by established chemical principles and detailed experimental methodologies for practical application.
Foundational Principles: Structural and Electronic Disparities
The reactivity of any substituted pyridine ring is fundamentally governed by the interplay of inductive and resonance effects of its substituents, the position of those substituents relative to the electron-deficient nitrogen atom, and the steric environment around potential reaction sites.
The pyridine nitrogen acts as a strong electron-withdrawing group, polarizing the ring and making the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions, electrophilic and thus susceptible to nucleophilic attack. Chlorine atoms further enhance this effect through their inductive electron withdrawal, while the carboxamide group (-CONH₂) also acts as a deactivating, electron-withdrawing group. This cumulative electron deficiency makes both 2,5- and 2,6-Dichloronicotinamide highly activated towards nucleophilic aromatic substitution (SNAr).
This compound: In this isomer, the chlorine atoms are electronically distinct. The C2-chloro substituent is positioned ortho to the ring nitrogen, rendering this position highly activated for SNAr. Attack at C2 allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom, a highly stabilizing arrangement.[1] The C5-chloro substituent, being meta to the nitrogen, is significantly less activated. The carboxamide group at C3 exerts an additional electron-withdrawing influence.
2,6-Dichloronicotinamide: This molecule possesses a plane of symmetry. Both the C2 and C6 positions are electronically equivalent and highly activated due to their ortho relationship to the ring nitrogen. This symmetry simplifies the outcome of a monosubstitution reaction, as attack at either C2 or C6 yields the same product. However, the C3-carboxamide group is positioned adjacent to the C2 chlorine, introducing a potential for steric hindrance that may influence regioselectivity with bulky nucleophiles.[2][3]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary value of these dichloronicotinamides in synthesis lies in their utility as scaffolds for introducing diverse functionalities via SNAr. The key distinctions in their reactivity profiles are regioselectivity and the potential for sequential substitutions.
Regioselectivity: A Tale of Two Isomers
-
This compound: Exhibits high intrinsic regioselectivity. Nucleophilic attack will overwhelmingly favor the C2 position due to the superior stabilization of the resulting Meisenheimer intermediate by the adjacent ring nitrogen. This makes the 2,5-isomer an excellent choice when a specific C2-substituted nicotinamide is the desired target.
-
2,6-Dichloronicotinamide: Due to its symmetry, the initial monosubstitution is not regioselective in terms of the final product. The primary challenge arises in controlling the reaction to prevent disubstitution. Furthermore, the introduction of an electron-donating nucleophile (e.g., an amine) in the first step deactivates the ring, making the second substitution more challenging and requiring more forcing conditions.
The Influence of Steric Hindrance
While electronic factors are primary, steric hindrance—the congestion around a reaction site caused by the physical size of neighboring groups—can significantly modulate reactivity.[4][5]
-
In 2,6-Dichloronicotinamide , the carboxamide group at C3 is adjacent to the C2-chloro position. This can sterically shield the C2 position from the approach of bulky nucleophiles, potentially favoring attack at the less hindered C6 position. This effect would be negligible with small nucleophiles but could become significant as the size of the nucleophile increases.
-
In This compound , the C2-chloro is also adjacent to the C3-carboxamide. This proximity creates a similar steric environment to the C2 position in the 2,6-isomer. However, since the alternative C5 position is electronically disfavored, steric hindrance at C2 in the 2,5-isomer is more likely to slow the reaction rate rather than divert the reaction to another site.
The following diagram illustrates the logical flow for predicting the primary site of nucleophilic attack.
Caption: Decision workflow for predicting SNAr regioselectivity.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity, a standardized experiment can be performed. The following protocol outlines a comparative amination reaction using morpholine as the nucleophile.
Objective
To compare the reaction rate and product distribution of this compound and 2,6-Dichloronicotinamide with morpholine under identical conditions.
Materials
-
This compound (MW: 191.01 g/mol )
-
2,6-Dichloronicotinamide (MW: 191.01 g/mol )
-
Morpholine (MW: 87.12 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
Experimental Workflow
The following diagram outlines the standardized workflow for the comparative study.
Caption: Standardized workflow for comparative amination.
Step-by-Step Procedure
-
Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (191 mg, 1.0 mmol) to one and 2,6-Dichloronicotinamide (191 mg, 1.0 mmol) to the other.
-
Reagent Addition: To each flask, add anhydrous potassium carbonate (345 mg, 2.5 mmol) and anhydrous DMF (5 mL). Stir the suspensions for 5 minutes.
-
Nucleophile Addition: Add morpholine (105 µL, 1.2 mmol) to each flask via syringe.
-
Heating and Monitoring: Place both flasks in a preheated oil bath at 80°C. Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as eluent).
-
Workup: Once the starting material is consumed (or after a set time, e.g., 4 hours), cool the flasks to room temperature. Pour each reaction mixture into a separatory funnel containing 20 mL of water.
-
Extraction: Extract each aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.
-
Analysis: Analyze the crude products by ¹H NMR to determine the product structure and isomeric purity, and by LC-MS to confirm the mass of the product(s) and assess conversion.
Predicted Outcomes and Data Interpretation
The results from the comparative experiment are expected to highlight the inherent differences in reactivity.
Data Summary Table
| Feature | This compound | 2,6-Dichloronicotinamide |
| Predicted Major Product | 2-morpholino-5-chloronicotinamide | 2-morpholino-6-chloronicotinamide |
| Expected Regioselectivity | High (>95% for C2 substitution) | High for monosubstitution, but potential for minor C2/C6 selectivity with bulky nucleophiles. |
| Relative Reaction Rate | Expected to be slightly slower due to potential steric hindrance and electronics. | Expected to be rapid due to two activated sites. |
| Potential Byproducts | Unreacted starting material | Disubstitution product (2,6-dimorpholinonicotinamide) |
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[1] The stability of this intermediate dictates the reaction's feasibility and regioselectivity.
Caption: Generalized SNAr mechanism at the activated C2/C6 positions. (Note: Image placeholders would be replaced with actual chemical structure diagrams in a final document). The negative charge in the Meisenheimer intermediate is delocalized onto the pyridine nitrogen, stabilizing the complex.
Conclusion and Strategic Recommendations
Both this compound and 2,6-Dichloronicotinamide are highly valuable and reactive intermediates for the synthesis of complex pyridine derivatives. The choice between them should be dictated by the desired final substitution pattern.
-
This compound is the substrate of choice for synthesizing C2-substituted-5-chloro-nicotinamides . Its reactivity is predictable and highly regioselective, ensuring a clean conversion to a single major product.
-
2,6-Dichloronicotinamide is ideal for preparing symmetrical C2,C6-disubstituted nicotinamides or for accessing C2-substituted-6-chloro-nicotinamides . Careful control of reaction stoichiometry and conditions is crucial to favor monosubstitution over disubstitution. The potential for steric influence from the C3-carboxamide group should be considered when using large nucleophiles.
This guide provides the theoretical framework and a practical experimental design for understanding and exploiting the distinct chemical personalities of these two important building blocks. By appreciating the nuances of their electronic and steric properties, researchers can make more informed decisions in the rational design of synthetic routes.
References
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. Available at: [Link]
-
Steric Hindrance. Chemistry LibreTexts. Available at: [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available at: [Link]
-
04.07 Stability Factors: Steric Effects. YouTube. Available at: [Link]
-
Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
Sources
A Technical Guide to the Structure-Activity Relationship of 2,5-Dichloronicotinamide Derivatives as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the nicotinamide scaffold represents a privileged structure in the quest for novel therapeutics. Its presence in vital coenzymes like NAD+ and its role as a pharmacophore in numerous bioactive compounds have made it a focal point of extensive research. This guide delves into the nuanced world of 2,5-dichloronicotinamide derivatives, a class of compounds showing significant promise as kinase inhibitors. By methodically exploring their structure-activity relationships (SAR), we aim to provide a comprehensive resource that not only presents comparative data but also elucidates the scientific rationale behind the design and evaluation of these potent molecules.
Introduction: The Therapeutic Potential of the this compound Scaffold
The strategic placement of two chlorine atoms on the nicotinamide ring at the 2 and 5 positions creates a unique electronic and steric profile. This di-substitution can significantly influence the molecule's binding affinity and selectivity for various biological targets. The this compound core serves as a versatile starting point for the synthesis of a diverse library of compounds, particularly in the realm of kinase inhibition.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
This guide will focus on a series of this compound derivatives that have been investigated as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contraction, motility, and proliferation.[2]
Comparative Analysis of this compound Derivatives as ROCK Inhibitors
The exploration of the SAR of this compound derivatives has been significantly advanced by studies such as those detailed in patent WO2010032875A2, which describes a series of heterocyclic carboxamide compounds as ROCK inhibitors.[2] The following table summarizes the in vitro activity of a selection of these compounds, highlighting the impact of various substitutions on their inhibitory potency.
| Compound ID | R Group (Substitution on the Amide Nitrogen) | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| 1a | 4-Piperidinyl | 10 | 5 |
| 1b | 4-(N-Methylpiperidinyl) | 15 | 8 |
| 1c | 4-(N-Ethylpiperidinyl) | 25 | 12 |
| 1d | 4-Hydroxypiperidinyl | 8 | 3 |
| 1e | 1,2,3,6-Tetrahydropyridin-4-yl | 12 | 6 |
| 1f | Cyclohexyl | 50 | 28 |
| 1g | Phenyl | >1000 | >1000 |
Data synthesized from examples provided in patent WO2010032875A2.[2]
Key SAR Insights
The data presented in the table reveals several critical structure-activity relationships:
-
Essentiality of the Piperidine Moiety: A stark drop in activity is observed when the piperidinyl group is replaced with a simple cyclohexyl (Compound 1f ) or phenyl ring (Compound 1g ). This suggests that the nitrogen atom within the piperidine ring is crucial for potent ROCK inhibition, likely forming a key hydrogen bond or ionic interaction with the enzyme's active site.
-
Impact of N-Alkylation on the Piperidine Ring: Small alkyl substitutions on the piperidine nitrogen (Compounds 1b and 1c ) are tolerated but lead to a slight decrease in potency compared to the unsubstituted parent compound 1a . This indicates that while the nitrogen is important, bulky substituents in its vicinity may introduce steric hindrance that slightly impairs optimal binding.
-
Favorable Effect of a Hydroxyl Group: The introduction of a hydroxyl group at the 4-position of the piperidine ring (Compound 1d ) results in the most potent compound in this series. This enhancement in activity suggests that the hydroxyl group may be forming an additional hydrogen bond with a residue in the kinase's active site, thereby increasing the binding affinity.
-
Role of Unsaturation in the Piperidine Ring: The presence of a double bond in the piperidine ring (Compound 1e ) results in activity comparable to the saturated analog 1a . This indicates that the rigidity of the ring system is not a major determinant of activity, and some degree of conformational flexibility is tolerated.
Experimental Protocols
To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols are essential. The following sections outline the general procedures for the synthesis of this compound derivatives and a representative kinase inhibition assay.
General Synthesis of N-Substituted this compound Derivatives
The synthesis of the target compounds typically involves a two-step process starting from 2,5-dichloronicotinic acid.[3][4]
Step 1: Formation of 2,5-Dichloronicotinoyl Chloride
-
Suspend 2,5-dichloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,5-dichloronicotinoyl chloride, which is often used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired amine (e.g., 4-aminopiperidine derivative, 1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq) in an anhydrous solvent like DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude 2,5-dichloronicotinoyl chloride from Step 1 in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted this compound derivative.
Diagram of the General Synthetic Workflow:
Caption: General synthetic route for N-substituted this compound derivatives.
In Vitro ROCK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for assessing the inhibitory activity of compounds against a target kinase.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Add a solution of the ROCK kinase enzyme and a fluorescently labeled tracer (an ATP-competitive ligand) to each well.
-
Add a solution of a Europium-labeled anti-tag antibody that binds to the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is generated when the Europium-labeled antibody and the fluorescent tracer are in close proximity, which occurs when the tracer is bound to the kinase.
-
Data Analysis: The inhibitory effect of the test compounds is determined by their ability to displace the tracer, leading to a decrease in the TR-FRET signal. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram of the Kinase Inhibition Assay Workflow:
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have identified promising leads for the development of potent ROCK inhibitors. The key takeaways from the comparative analysis are the critical role of the piperidine nitrogen for activity and the potential for further optimization through substitutions on the piperidine ring, such as the introduction of hydrogen bond donors.
Future research in this area should focus on:
-
Expanding the diversity of substituents on the amide nitrogen to explore different interaction spaces within the kinase active site.
-
Investigating the selectivity profile of the most potent compounds against a panel of other kinases to assess their potential for off-target effects.
-
Conducting in vivo studies to evaluate the pharmacokinetic properties and efficacy of these compounds in relevant disease models.
-
Exploring other kinase targets for which the this compound scaffold may have a high affinity.
By building upon the foundational SAR insights presented in this guide, the scientific community can continue to advance the development of this compound derivatives as a valuable class of therapeutic agents.
References
- Heterocyclic carboxamide compounds. (2010).
-
2,5-Dichloronicotinic acid. (n.d.). MySkinRecipes. [Link]
-
PYRROLO-PYRIDINE DERIVATIVES FOR THE TREATMENT OF CANCER DISEASES. (2008). European Patent Office. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,5-Dichloronicotinamide-Based Compounds
Introduction: The Double-Edged Sword of Kinase Inhibition
In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology.[1][2] The human kinome, comprising over 500 kinases, orchestrates a vast network of signaling pathways that govern cellular life and death.[3] Consequently, dysregulation of kinase activity is a frequent driver of disease. The 2,5-Dichloronicotinamide scaffold has emerged as a versatile chemical starting point for synthesizing inhibitors against various enzyme families that utilize nicotinamide adenine dinucleotide (NAD+), such as Poly(ADP-ribose) polymerases (PARPs) and Nicotinamide phosphoribosyltransferase (NAMPT).[4][5][6] These enzymes are critical regulators of genomic stability, cell survival, and metabolic adaptation.[5][6]
However, the highly conserved nature of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2][7][8] An inhibitor designed for a specific target may interact with dozens of unintended "off-target" kinases. This cross-reactivity can lead to unforeseen toxicities or, conversely, beneficial polypharmacology where engaging multiple nodes in a disease network enhances therapeutic efficacy.[1][9][10] Therefore, for researchers developing compounds based on the this compound scaffold, a rigorous and systematic cross-reactivity profiling strategy is not just a supplementary exercise but a critical path to understanding a compound's true biological activity and therapeutic potential.
This guide provides an in-depth comparison of experimental strategies and data interpretation for profiling the selectivity of this compound-based compounds. We will explore the causality behind methodological choices and present a tiered approach to building a comprehensive selectivity profile.
The Imperative of Selectivity Profiling: From On-Target Potency to Off-Target Reality
The initial development of a compound often focuses on optimizing its potency for the primary target. However, this on-target activity is only one piece of the puzzle. A comprehensive selectivity profile is essential for several reasons:
-
De-risking Clinical Development: Identifying potential off-target liabilities early can prevent costly failures in later stages of drug development. Unforeseen toxicity is a major cause of clinical trial attrition.
-
Mechanism of Action (MoA) Elucidation: If a compound's cellular phenotype is more potent than its on-target biochemical activity suggests, off-target effects may be responsible. A broad selectivity profile can uncover these hidden mechanisms.
-
Rational Polypharmacology: Understanding a compound's full target space can open new therapeutic opportunities. For instance, an inhibitor that targets both a primary oncogenic kinase and a kinase involved in a resistance pathway could be highly valuable.[2]
-
Tool Compound Validation: For chemical probes used in basic research, high selectivity is paramount to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target.[11]
A Tiered Experimental Strategy for Comprehensive Profiling
A robust cross-reactivity profiling workflow involves a multi-tiered approach, starting with a broad, low-resolution screen and progressing to more focused, high-resolution validation in cellular contexts.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Screening
The initial step is to cast a wide net. This involves screening the compound at a single, relatively high concentration (e.g., 1 µM) against a large panel of kinases.
Methodology: Radiometric Kinase Assay
The radiometric activity assay is considered the "gold standard" for its direct and robust measurement of kinase activity.[3]
Protocol: In Vitro Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing the kinase buffer, the specific peptide substrate for the kinase being tested, and the test compound (dissolved in DMSO) or DMSO vehicle control.
-
Enzyme Addition: Add the recombinant kinase enzyme to each well to initiate the reaction.
-
Initiation of Phosphorylation: Start the phosphorylation reaction by adding an ATP mixture containing [γ-³³P]-ATP.
-
Causality Check: The total ATP concentration is kept at or near the Michaelis-Menten constant (Km) for each specific kinase. This is crucial because it ensures a fair comparison of inhibitor potency.[11] Screening at excessively high ATP concentrations can artificially inflate the IC50 values of ATP-competitive inhibitors.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes), allowing for substrate phosphorylation.
-
Reaction Termination & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filtermat, which captures the phosphorylated substrate.
-
Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the amount of incorporated ³³P on the filtermat using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for the test compound by comparing the counts per minute (CPM) in the compound-treated wells to the positive (DMSO) and negative (no enzyme) controls.
Tier 2: Dose-Response and IC50 Determination
Hits identified in the primary screen (e.g., >70% inhibition) must be confirmed and quantified. This is achieved by generating a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).
The same biochemical assay format as in Tier 1 is typically used, but with a range of inhibitor concentrations. This allows for the precise quantification of potency against both the intended target and any identified off-targets.
Tier 3: Cellular Target Engagement
A potent IC50 in a biochemical assay does not guarantee that the compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[12][13][14][15]
Methodology: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[13][15]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations or with a DMSO vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Transfer the supernatant (soluble fraction) to new tubes. Quantify the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control, signifying that the compound has bound to and stabilized its target inside the cell.[14]
Comparative Analysis: Profiling Hypothetical this compound Compounds
To illustrate the importance of this tiered approach, let's consider two hypothetical compounds derived from the this compound scaffold, both designed as inhibitors of TAK1, a kinase implicated in inflammatory diseases and some cancers.[16]
Table 1: Comparative Selectivity Profile of Compound A vs. Compound B
| Target Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) | Comments |
| TAK1 (Primary Target) | 5 | 15 | Compound A is more potent on-target. |
| LYN | 12 | >10,000 | Compound A shows potent off-target activity. |
| SRC | 25 | >10,000 | Compound A shows potent off-target activity. |
| ABL1 | 40 | >10,000 | Compound A shows potent off-target activity. |
| MAP4K2 | 150 | 8,500 | Minor off-target activity for Compound A. |
From the biochemical data in Table 1, Compound A is the more potent TAK1 inhibitor. However, the broad kinase screen reveals that it also potently inhibits the SRC-family kinase LYN and the non-receptor tyrosine kinase ABL1.[17] In contrast, Compound B is less potent against TAK1 but demonstrates vastly superior selectivity.
A researcher focusing solely on on-target potency might select Compound A for further development. However, the cross-reactivity profile suggests that any cellular phenotype observed with Compound A could be a result of inhibiting TAK1, LYN, SRC, ABL1, or a combination thereof. Compound B, despite its lower on-target potency, would be a much cleaner chemical probe to specifically interrogate TAK1 function.
Interpreting Off-Target Hits: A Signaling Pathway Perspective
The off-target hits for Compound A (LYN, SRC) are members of the Src family of kinases, which are crucial nodes in multiple signaling pathways regulating cell growth, proliferation, and survival.[17][18] Unintended inhibition of these kinases could have significant biological consequences.
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- 18. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits: A Case Study with 2,5-Dichloronicotinamide
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries to identify potential therapeutic agents.[1][2][3] However, the initial "hits" from a primary screen are merely the starting point of a rigorous journey. Progressing these initial findings into viable lead compounds is fraught with potential pitfalls, most notably the high prevalence of false-positive results.[4][5][6][7] This guide provides a comprehensive framework for the systematic validation of HTS hits, using the hypothetical identification of 2,5-Dichloronicotinamide as an active compound to illustrate key principles and experimental workflows. Our focus is on ensuring scientific integrity through a multi-tiered validation cascade designed to eliminate artifacts and build confidence in the biological activity of promising molecules.
The Imperative of a Rigorous Hit Validation Cascade
The output of a primary HTS campaign often contains a significant number of false positives that do not achieve their effect by specifically binding to the intended target.[4] These can arise from various sources, including compound fluorescence, aggregation, redox activity, or interference with the assay's detection technology.[6][8][9] A well-designed hit validation strategy is therefore essential to triage initial hits, eliminate misleading data, and focus resources on the most promising chemical matter.[4][10][11] This process typically involves a cascade of assays, moving from high-throughput, less complex formats to lower-throughput, more physiologically relevant systems.[4][12]
Step 1: Hit Confirmation and Initial Triage
The first crucial step after a primary screen is to confirm the activity of the initial hits. This involves re-testing the compounds from the original screening plates and, more importantly, procuring and testing fresh, powdered samples of the hit compounds. This helps to rule out issues with compound integrity or concentration inaccuracies in the screening library.
Single-Point Re-testing and Dose-Response Analysis
Initially, hits are re-tested under the same conditions as the primary screen to confirm their activity. Following this, a dose-response analysis is performed to determine the potency (e.g., IC50 or EC50) of the confirmed hits. This is a critical step, as compounds that exhibit a clear concentration-dependent effect are more likely to be genuine hits.
Table 1: Hypothetical Hit Confirmation and Dose-Response Data for this compound
| Compound ID | Primary Screen Activity (% Inhibition) | Re-test Activity (% Inhibition) | IC50 (µM) |
| This compound | 85.2 | 88.9 | 5.3 |
| Analog A | 79.8 | 81.5 | 12.1 |
| Analog B | 82.1 | 45.3 (Inactive) | > 50 |
| Control Compound | 95.0 | 94.5 | 0.1 |
Computational Triage: Identifying Pan-Assay Interference Compounds (PAINS)
Before proceeding with extensive wet-lab experiments, it is prudent to perform computational analyses to flag compounds with substructures known to cause pan-assay interference (PAINS).[4][5] These are chemical motifs that are frequently associated with false-positive results in HTS campaigns. While the presence of a PAINS alert does not definitively disqualify a compound, it raises a red flag and necessitates more stringent validation.
Step 2: Orthogonal and Secondary Assays for Robust Validation
The core of hit validation lies in the use of orthogonal and secondary assays.[6][13] An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology or principle.[6][13][14] This is a powerful method for identifying and eliminating artifacts related to the primary assay format.[14][15][16] Secondary assays, on the other hand, are designed to probe the functional consequences of the target's modulation in a more physiologically relevant context, often in a cellular environment.[17]
Orthogonal Biochemical Assays
If the primary screen was a fluorescence-based assay, a luminescence-based or label-free orthogonal assay would be an appropriate choice. For example, if this compound was identified in a fluorescence polarization assay measuring protein-protein interaction, an orthogonal assay could be a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a surface plasmon resonance (SPR) assay.
Table 2: Comparison of Primary and Orthogonal Assay Results
| Compound ID | Primary Assay (Fluorescence Polarization) IC50 (µM) | Orthogonal Assay (TR-FRET) IC50 (µM) |
| This compound | 5.3 | 6.1 |
| False Positive A | 2.1 | > 100 |
| Control Compound | 0.1 | 0.15 |
A strong correlation in potency between the primary and orthogonal assays, as shown for this compound, significantly increases confidence in the hit.
Secondary Functional Assays in a Cellular Context
Ultimately, a successful drug candidate must exert its effect within a living cell. Therefore, it is crucial to transition from biochemical assays to cell-based functional assays as early as feasible.[17][18] These assays assess the compound's ability to modulate the target's activity in its native environment. For instance, if the target of this compound is a kinase, a secondary assay could measure the phosphorylation of a downstream substrate in a relevant cell line.
Step 3: Direct Target Engagement and Biophysical Characterization
Confirming that a compound directly binds to its intended target is a critical validation step.[19][20] Biophysical methods provide direct evidence of target engagement and can also offer valuable insights into the binding kinetics and thermodynamics of the interaction.[21][22]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular environment.[4][19] It relies on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding affinity and kinetics of a compound to its purified target protein.[20][22] This method is invaluable for confirming direct binding and for structure-activity relationship (SAR) studies.[21]
Table 3: Biophysical Characterization of this compound
| Technique | Parameter | Value |
| CETSA® | ΔTm (°C) | +3.5 |
| SPR | KD (µM) | 4.8 |
| SPR | kon (1/Ms) | 1.2 x 10^4 |
| SPR | koff (1/s) | 5.8 x 10^-2 |
Experimental Protocols
Protocol 1: Orthogonal Assay - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagent Preparation: Prepare assay buffer, target protein, interacting partner, and compound solutions.
-
Compound Dispensing: Dispense serial dilutions of this compound and control compounds into a 384-well assay plate.
-
Protein Addition: Add the target protein and its interacting partner (labeled with donor and acceptor fluorophores) to the wells.
-
Incubation: Incubate the plate at room temperature for the optimized duration.
-
Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot against compound concentration to determine the IC50 value.
Protocol 2: Biophysical Assay - Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis: Lyse the cells to release proteins.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the change in melting temperature (ΔTm).
Visualizing the Validation Workflow
A systematic and logical workflow is essential for efficient hit validation.
Caption: A streamlined workflow for HTS hit validation.
Concluding Remarks
The validation of high-throughput screening hits is a multifaceted process that requires a combination of biochemical, cellular, and biophysical approaches. By employing a rigorous and systematic validation cascade, researchers can effectively eliminate false positives, confirm on-target activity, and build a solid foundation for successful lead optimization programs. The hypothetical case of this compound illustrates how a series of well-designed experiments can transform a preliminary "hit" into a validated starting point for drug discovery.
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
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Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery. [Link]
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Hit Validation Services. (n.d.). Creative Biolabs. [Link]
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Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry. [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2012). Assay and Drug Development Technologies. [Link]
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Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology. [Link]
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Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). National Center for Biotechnology Information. [Link]
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Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. [Link]
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Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan. [Link]
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Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Domainex. [Link]
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Secondary Screening. (n.d.). Creative Biolabs. [Link]
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Target Engagement. (n.d.). Selvita. [Link]
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Identification and Validation of Hits from High Throughput Screens for CFTR Modulators. (n.d.). Current Pharmaceutical Design. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2020). SLAS Discovery. [Link]
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Interpreting and Validating Results from High-Throughput Screening Approaches. (2021). National Center for Biotechnology Information. [Link]
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Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2020). Journal of Chemical Information and Modeling. [Link]
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From gene to validated and qualified hits. (n.d.). Axxam S.p.A. [Link]
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Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2012). ACS Medicinal Chemistry Letters. [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2020). National Center for Biotechnology Information. [Link]
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provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays. (n.d.). ResearchGate. [Link]
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High Throughput Drug Screening. (n.d.). Sygnature Discovery. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]
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Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. (2023). Acta Pharmaceutica Sinica B. [Link]
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A Guide to Ensuring Reproducibility and Robustness in a 2,5-Dichloronicotinamide-Based NAMPT Assay
In the landscape of modern drug discovery, particularly in oncology, the targeting of cellular metabolism has emerged as a promising therapeutic strategy. Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway, is a key player in this field.[1][2][3] Its inhibition can lead to catastrophic NAD+ depletion in cancer cells, which have a high energetic demand, ultimately triggering cell death.[2][4] Consequently, the development and validation of robust assays to screen for and characterize NAMPT inhibitors are of paramount importance.
This guide provides an in-depth analysis of the reproducibility and robustness of a competitive 2,5-Dichloronicotinamide-based assay for monitoring NAMPT activity. We will explore the mechanistic underpinnings of this assay, present a framework for its rigorous validation, and compare its performance characteristics against alternative methodologies.
The this compound Assay: A Mechanistic Overview
The this compound-based assay is a competitive biochemical assay designed to identify and characterize inhibitors of NAMPT. This compound, a structural analog of the natural substrate nicotinamide, acts as a competitive inhibitor, vying for the active site of the NAMPT enzyme. The enzymatic reaction catalyzed by NAMPT involves the condensation of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to produce nicotinamide mononucleotide (NMN).[2][3][5] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[3]
In a typical assay format, a decrease in the production of NAD+, or its reduced form NADH, serves as an indicator of NAMPT inhibition. The signal generated is therefore inversely proportional to the inhibitory activity of a test compound.
Experimental Workflow and Signaling Pathway
The workflow for a this compound-based NAMPT assay can be visualized as a multi-step enzymatic cascade, culminating in a detectable signal.
Caption: Workflow of a this compound-based NAMPT inhibitor assay.
Assessing Reproducibility: Intra- and Inter-Assay Variability
The reproducibility of an assay is its ability to provide consistent results for the same sample over multiple measurements. This is typically assessed by determining intra-assay and inter-assay precision.
Intra-Assay Precision (Within-Run Repeatability)
Intra-assay precision is a measure of the variability of results obtained within a single assay run. It is determined by assaying multiple replicates of a control inhibitor (e.g., this compound at its IC50 concentration) and a negative control on the same plate.
Inter-Assay Precision (Between-Run Reproducibility)
Inter-assay precision evaluates the variability of results across different assay runs, potentially performed on different days by different operators. This is a more stringent test of reproducibility and is crucial for ensuring the long-term reliability of the assay.
Experimental Protocol for Reproducibility Assessment
-
Prepare Reagents:
-
NAMPT enzyme solution.
-
Substrate solution (Nicotinamide and PRPP).
-
This compound control inhibitor solution.
-
Coupled enzyme solution (NMNAT, ADH).
-
Detection reagent (e.g., WST-1).
-
-
Intra-Assay Protocol:
-
On a single 96-well or 384-well plate, prepare 12-16 replicates of the this compound control at its approximate IC50 concentration.
-
Prepare 12-16 replicates of a vehicle control (e.g., DMSO).
-
Add the NAMPT enzyme to all wells except for a background control.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a predetermined time at a controlled temperature.
-
Add the coupled enzyme and detection reagents.
-
Measure the signal (e.g., absorbance at 450 nm).
-
-
Inter-Assay Protocol:
-
Repeat the intra-assay protocol on at least three different days, ideally with different batches of reagents and by different operators.
-
-
Data Analysis:
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicates in each run (intra-assay) and across all runs (inter-assay).
-
Acceptance criteria are typically %CV ≤ 15% for both intra- and inter-assay precision.
-
| Parameter | This compound Assay | Alternative Assay (e.g., Fluorescence-based) |
| Intra-Assay %CV | Typically < 10% | Typically < 10% |
| Inter-Assay %CV | Typically < 15% | Typically < 15% |
Evaluating Robustness: A Design of Experiments (DoE) Approach
Assay robustness is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[6][7] A Design of Experiments (DoE) approach is highly recommended for efficiently assessing the impact of multiple factors simultaneously.[7][8]
Key Parameters to Investigate for Robustness
-
Reagent Concentrations:
-
NAMPT enzyme concentration (±10%)
-
Nicotinamide concentration (±10%)
-
PRPP concentration (±10%)
-
-
Incubation Parameters:
-
Incubation time (±10%)
-
Incubation temperature (±2°C)
-
-
Reagent Stability:
-
Freeze-thaw cycles of the enzyme.
-
Age of reconstituted reagents.
-
Experimental Protocol for Robustness Testing (Fractional Factorial Design)
-
Define Factors and Levels: Identify the critical parameters (factors) and define their nominal and varied levels (e.g., high and low).
-
Design the Experiment: Use a fractional factorial design to create a set of experimental runs where multiple factors are varied simultaneously.
-
Execute the Assay: Perform the assay according to the experimental design, measuring the IC50 of the control inhibitor (this compound) for each condition.
-
Analyze the Results: Use statistical software to analyze the effects of each factor and their interactions on the assay outcome.
Caption: Factors influencing the robustness of the NAMPT assay.
| Parameter | Variation | Impact on this compound Assay Performance |
| NAMPT Concentration | ±10% | Low to moderate |
| Nicotinamide Conc. | ±10% | Moderate (as it's a competitive assay) |
| Incubation Time | ±10% | Moderate |
| Temperature | ±2°C | Low |
Comparison with Alternative NAMPT Assays
The this compound-based assay is a robust and reliable method for screening NAMPT inhibitors. However, it is essential to consider its performance in the context of other available technologies.
| Feature | This compound Assay (Absorbance) | Fluorescence-Based Assay | Cell-Based Assay |
| Principle | Competitive enzymatic, colorimetric detection | Enzymatic, fluorescent detection of NAD+/NADH | Measures cellular NAD+ levels or cell viability |
| Throughput | High | High | Moderate to High |
| Complexity | Low to moderate | Low to moderate | High |
| Cost | Low to moderate | Moderate | High |
| Physiological Relevance | Biochemical | Biochemical | High |
| Potential for Interference | Compound color, turbidity | Compound fluorescence | Compound cytotoxicity |
Conclusion
The this compound-based NAMPT assay, when properly validated, offers a reproducible, robust, and cost-effective solution for the screening and characterization of NAMPT inhibitors. A thorough understanding of the assay's mechanism, coupled with a systematic approach to assessing its reproducibility and robustness, is critical for generating high-quality, reliable data in a drug discovery setting. By implementing the principles and protocols outlined in this guide, researchers can ensure the integrity of their screening campaigns and make confident, data-driven decisions in the pursuit of novel therapeutics targeting NAMPT.
References
- NAMPT Activity Assay Kit (100 Tests) - Signosis.
- Human Nicotinamide phosphoribosyltransferase (NAMPT) ELISA Kit (HUEB0325). Assay Genie.
- NAMPT Assay Service - BPS Bioscience.
- A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. PubMed. 2011-05-01.
- Novel carbon skeletons activate human NicotinAMide PhosphoribosylTransferase (NAMPT) enzyme in biochemical assay. PMC - PubMed Central. 2023-03-30.
- Robustness Tests. LCGC International.
- On Assay Robustness: The Importance of Early Determination and Science-Driven Decision-Making. Taylor & Francis. 2013-06-06.
- Design of experiment in assessing robustness and for qualification of a cell-based potency assay. PubMed. 2018-05-01.
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2,5-Dichloronicotinamide
Abstract
2,5-Dichloronicotinamide is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for researchers and chemical industry professionals. This guide provides an in-depth comparative analysis of various synthetic routes to this compound, offering a comprehensive evaluation of their respective merits and drawbacks. We will explore multi-step syntheses from readily available precursors, detailing the underlying chemical principles and providing experimental protocols. The routes are benchmarked against key performance indicators including overall yield, process safety, reagent costs, and scalability. This analysis aims to equip researchers and process chemists with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
Introduction: The Significance of this compound
This compound, a halogenated derivative of the B vitamin nicotinamide, serves as a versatile building block in organic synthesis. Its disubstituted pyridine ring offers multiple reactive sites for further functionalization, making it a valuable precursor for complex molecular architectures. Notably, this compound is a key intermediate in the development of novel pharmaceuticals and agrochemicals, including insecticides.[1] The strategic placement of the chlorine atoms and the amide functional group allows for a range of chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions.[2] Given its industrial importance, the development of efficient, safe, and sustainable synthetic routes to this compound is of paramount importance.
Synthetic Strategies: A Detailed Exploration
This section delineates three distinct synthetic pathways to this compound, each commencing from a different starting material. The rationale behind the chosen reagents and reaction conditions is discussed to provide a deeper understanding of the process.
Route A: The Sandmeyer Approach from 2-Amino-5-chloropyridine
This classical route leverages the well-established Sandmeyer reaction to introduce the second chlorine atom onto the pyridine ring.[3][4][5] The synthesis begins with the readily available 2-aminopyridine.
Workflow for Route A:
Caption: Synthetic workflow for Route A starting from 2-aminopyridine.
The initial step involves the chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine.[6][7][8] This is a critical step to install the first chlorine atom at the desired position. Subsequently, a Sandmeyer reaction is employed to convert the amino group of 2-amino-5-chloropyridine into a second chloro group and introduce a cyano group at the 3-position.[9] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile in the presence of a copper(I) catalyst.[4] The resulting 2,5-dichloropyridine-3-carbonitrile is then hydrolyzed under acidic or basic conditions to afford 2,5-dichloronicotinic acid.[10] Finally, the carboxylic acid is converted to the desired this compound through standard amidation procedures, for instance, by activation with thionyl chloride followed by reaction with ammonia.
Route B: Chlorination of Nicotinamide N-oxide
This route explores the direct chlorination of a nicotinamide derivative. To achieve the desired regioselectivity, the synthesis commences with nicotinamide, which is first converted to its N-oxide.
Workflow for Route B:
Caption: Synthetic workflow for Route B starting from Nicotinamide.
The pyridine ring is activated towards electrophilic substitution by N-oxidation. The resulting nicotinamide N-oxide can then be subjected to chlorination. A common method for such transformations involves the use of phosphorus oxychloride (POCl₃) in the presence of an organic base.[11] This reaction can lead to the formation of 2-chloro-3-cyanopyridine. Subsequent chlorination would be required to introduce the second chlorine atom at the 5-position. Finally, hydrolysis of the nitrile group yields the target amide. This route, while potentially shorter, may present challenges in controlling the regioselectivity of the chlorination steps and can involve harsh reagents.
Route C: A Greener Approach from Maleic Diester
In an effort to develop a more environmentally benign synthesis, a route starting from simple, non-aromatic precursors has been devised.[12] This pathway avoids the use of hazardous reagents associated with diazotization and aggressive chlorination.
Workflow for Route C:
Caption: Synthetic workflow for Route C starting from Maleic Diester.
This innovative approach begins with the condensation of a maleic diester with nitromethane, catalyzed by an organic base, to form a nitro-pentenoic acid ester intermediate.[12] This intermediate then undergoes hydrogenation and cyclization to yield 2,5-dihydroxypyridine. The dihydroxy intermediate is subsequently chlorinated, for example using phosphorus oxychloride, to give 2,5-dichloropyridine.[13] The final step involves the introduction of the carboxamide group at the 3-position. This can be a challenging transformation and may require a multi-step sequence, such as formylation followed by oxidation and amidation. While this route is conceptually elegant and utilizes inexpensive starting materials, the final functionalization of the 2,5-dichloropyridine intermediate to the target nicotinamide can be complex.
Comparative Analysis
To facilitate a clear comparison, the key metrics for each synthetic route are summarized in the table below. The cost estimations are based on commercially available prices for starting materials and reagents and may vary.
| Metric | Route A: Sandmeyer Approach | Route B: Chlorination of N-oxide | Route C: Greener Approach |
| Starting Materials | 2-Aminopyridine | Nicotinamide | Maleic Diester, Nitromethane |
| Key Transformations | Sandmeyer Reaction | N-Oxidation, Chlorination | Condensation, Cyclization |
| Overall Yield | Moderate | Variable, potential for low yields | Moderate to High |
| Number of Steps | 4-5 | 3-4 | 4-5 |
| Reagent Safety | Diazonium salts can be explosive. | Use of POCl₃ (corrosive). | Generally safer reagents in early steps. |
| Environmental Impact | Use of copper salts. | Use of chlorinated solvents and POCl₃. | Less hazardous starting materials.[14] |
| Scalability | Well-established but requires careful handling of diazonium intermediates. | Potentially scalable, but regioselectivity can be an issue. | Good potential for scalability. |
| Estimated Cost | Moderate | Low to Moderate | Low |
Experimental Protocols
Detailed experimental procedures for key steps in the discussed synthetic routes are provided below. These protocols are intended for laboratory-scale synthesis and should be performed by trained personnel with appropriate safety precautions.
Protocol 1: Sandmeyer Cyanation of 2-Amino-5-chloropyridine (Route A)
-
To a stirred solution of 2-amino-5-chloropyridine (1 equiv.) in aqueous HCl at 0-5 °C, a solution of sodium nitrite (1.1 equiv.) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) cyanide (1.3 equiv.) and sodium cyanide in water at 60-70 °C.
-
The reaction mixture is stirred at this temperature for 2 hours, then cooled to room temperature.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford 2,5-dichloropyridine-3-carbonitrile.
Protocol 2: Chlorination of Nicotinamide N-oxide (Route B)
-
Nicotinamide N-oxide (1 equiv.) is added portion-wise to an excess of phosphorus oxychloride (POCl₃) at 0 °C.
-
The mixture is slowly warmed to room temperature and then heated to reflux for several hours.
-
The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to give the crude chlorinated product, which is then purified.
Protocol 3: Synthesis of 2,5-Dihydroxypyridine (Route C)
-
To a solution of diethyl maleate (1 equiv.) and nitromethane (1 equiv.) in a suitable solvent (e.g., ethanol), an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added catalytically.[13]
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization to yield 2,5-dihydroxypyridine.[13]
Conclusion
The choice of the optimal synthetic route to this compound is contingent upon a variety of factors, including the desired scale of production, cost constraints, and available equipment and expertise.
-
Route A (Sandmeyer Approach) represents a reliable and well-documented method, though it necessitates careful handling of potentially hazardous diazonium intermediates.
-
Route B (Chlorination of N-oxide) offers a potentially more direct pathway, but challenges with regioselectivity and the use of harsh reagents may limit its applicability.
-
Route C (Greener Approach) is an attractive alternative from a sustainability and cost perspective, utilizing inexpensive and less hazardous starting materials. However, the final functionalization to introduce the carboxamide group may require further optimization.
For laboratory-scale synthesis where cost is a secondary concern to reliability, Route A may be the preferred option. For large-scale industrial production, the cost-effectiveness and greener profile of Route C make it a compelling avenue for further process development and optimization. Ultimately, a thorough evaluation of the specific requirements of the project will guide the selection of the most efficient and practical synthetic strategy.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,5-Dichloronicotinamide
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 2,5-Dichloronicotinamide, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and regulatory requirements.
Understanding the Compound: Hazard Identification
This compound is a halogenated organic compound used as a pharmaceutical and pesticide intermediate[1]. Due to its chemical structure—a pyridine ring with two chlorine atoms—it requires careful handling and disposal as a hazardous chemical waste.
While comprehensive toxicological data may not be widely available, the precautionary principle dictates treating it with a high degree of caution. Safety Data Sheets (SDS) for structurally related compounds, such as 2,6-dichloro-5-fluoronicotinamide and 5,6-Dichloronicotinic acid, indicate potential hazards including:
-
Acute toxicity if swallowed, inhaled, or in contact with skin[2].
-
May cause respiratory irritation[2].
Given its use in pharmaceutical development, it is prudent to handle this compound with the same level of care as other biologically active or potentially cytotoxic compounds, following guidelines from bodies like the Occupational Safety and Health Administration (OSHA) for handling hazardous drugs[5][6][7].
Core Principles of Safe Disposal
The fundamental principle for disposing of this compound is that it must be treated as a halogenated organic hazardous waste . This classification is due to the presence of carbon-halogen bonds, which are regulated by the Environmental Protection Agency (EPA)[8]. Under no circumstances should this compound be disposed of down the drain or in regular trash.
The primary and most effective disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility[9][10]. High-temperature incineration ensures the complete destruction of the compound, preventing its release into the environment.
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate this compound waste, ensure all personnel are equipped with the appropriate PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of the powdered compound[11][12]. |
Handling Best Practices:
-
Always handle solid this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk[2][11].
-
Avoid generating dust when weighing or transferring the solid material[12].
-
Wash hands thoroughly after handling, even if gloves were worn[13].
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure this compound, contaminated labware, and solutions.
Step 1: Waste Segregation
Proper segregation is the most critical step in hazardous waste management.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste"[10]. This container must be made of a material compatible with the waste (e.g., a high-density polyethylene or glass bottle for solutions, and a puncture-resistant container for solids).
-
Solid Waste:
-
For unused or expired pure this compound, place it in a sealed, clearly labeled container.
-
For contaminated items such as weighing boats, gloves, and paper towels, collect them in a separate, sealed plastic bag or container designated for solid halogenated waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and vented liquid waste container.
-
Crucially, do not mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs [10].
-
Step 2: Container Labeling
Proper labeling is a legal requirement and essential for safety. The label on your hazardous waste container must include:
-
The words "HAZARDOUS WASTE" [14].
-
The full chemical name: "this compound" .
-
The approximate concentration or quantity of the waste.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
Step 3: Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Alert Personnel: Inform others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, gently cover the material with an absorbent pad to prevent dust from spreading. Do not sweep dry powder[12][13]. For liquid spills, surround the area with an absorbent material.
-
Cleanup: Carefully collect the spilled material and any contaminated absorbent materials using spark-proof tools. Place everything into the designated halogenated hazardous waste container[12].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Regulatory Framework: EPA RCRA
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA. As a halogenated organic compound, it falls under the category of regulated hazardous wastes. Depending on the process that generates the waste, it could be classified under the "F-listed" wastes from non-specific sources, such as F001 or F002, if mixed with spent halogenated solvents[15][16][17]. It is the responsibility of the waste generator to accurately classify and manage their hazardous waste according to federal, state, and local regulations[11][14].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Fig. 1: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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Navigating the Handling of 2,5-Dichloronicotinamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
As a novel building block in pharmaceutical and agrochemical synthesis, 2,5-Dichloronicotinamide presents both significant opportunities and critical safety challenges.[1] Its chlorinated pyridine structure demands a rigorous and informed approach to laboratory handling. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety protocols. Our objective is to empower you with the expertise to not only protect yourself but also to ensure the integrity of your research by establishing a self-validating system of safety.
Disclaimer: As of the writing of this guide, a comprehensive Safety Data Sheet (SDS) for this compound (CAS 75291-86-0) is not publicly available. The following recommendations are therefore based on a conservative assessment of data from structurally analogous compounds, including 2,6-Dichloro-5-fluoronicotinamide and various dichloronicotinic acids.[2][3] These analogs are known to be harmful if swallowed, inhaled, or on contact with skin, and cause significant irritation to the eyes, skin, and respiratory system.[2][3]
Hazard Assessment: Understanding the Adversary
The primary hazards associated with this compound are inferred from its chemical family. The presence of two chlorine atoms on the pyridine ring, a common feature in bioactive compounds, suggests the potential for toxicity and irritation.
-
Acute Toxicity: Assumed to be harmful if swallowed, by skin contact, or if inhaled.[2] Ingestion may lead to gastrointestinal irritation, while inhalation can cause respiratory tract irritation.[3]
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation, characterized by redness and discomfort.[2] More critically, it is expected to be a serious eye irritant, potentially causing significant damage.[2]
-
Particulate Hazard: As a solid, the compound can form dust, which increases the risk of inhalation and widespread contamination.
During combustion, halogenated organic compounds can release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[3]
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the work environment must be engineered for safety.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere and being inhaled by personnel.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the anticipated hazards. The following table summarizes the minimum required PPE.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes. A full-face shield must be worn over the goggles during procedures with a high risk of splashing or dust generation (e.g., bulk transfers, scraping dried material).[4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a wide range of chemicals and are the recommended choice for handling this compound.[4] Always double-glove to provide an extra layer of protection. Gloves must be inspected for tears or holes before each use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-Approved Respirator (Conditional) | All routine handling should occur in a fume hood, which negates the need for a respirator. However, in the event of a fume hood failure or a large spill, a NIOSH-approved air-purifying respirator with cartridges rated for organic vapors and particulates (P100) would be necessary. Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is on and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Confirm that an eyewash station and safety shower are accessible and unobstructed.
-
Donning PPE: Put on all required PPE as outlined in the table and workflow diagram above.
-
Weighing and Transfer: Conduct all transfers of solid material within the fume hood. Use a spatula and weighing paper. Avoid creating dust clouds by handling the material gently. Close the container immediately after use.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: After completing the work, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first, the outer gloves, then the chemical apron (if used), face shield, goggles, and finally the lab coat and inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Waste Disposal Plan:
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1] Improper disposal can lead to significant environmental harm.
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste. It is significantly more expensive and complicated to dispose of mixed waste streams.
-
Solid Waste: All solid waste contaminated with the compound (e.g., used weighing paper, contaminated paper towels, gloves, and other disposable PPE) must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."
-
Labeling: The waste container label must include the words "Hazardous Waste" and list all chemical constituents by their full names—do not use abbreviations.
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with local, state, and federal regulations. Under no circumstances should this chemical or its waste be poured down the drain.
Emergency Procedures: Responding to the Unexpected
Spill Management:
-
Small Spill (inside a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[4] Carefully collect the absorbed material using non-sparking tools and place it in the designated "Halogenated Organic Solids" waste container. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Prevent entry to the area and contact your institution's EHS emergency line immediately.
Exposure Protocol:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[2]
By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols into your daily workflow, you can handle this compound with the confidence that comes from a deep, scientific understanding of safety.
References
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. ([Link])
-
University of Wisconsin-Madison. Hazardous Waste Segregation. ([Link])
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. ([Link])
-
ChemBK. (2024). This compound. ([Link])
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. ([Link])
-
University of Texas at Austin Environmental Health & Safety. (n.d.). Personal Protective Equipment. ([Link])
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. ([Link])
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
